molecular formula C4H3NO2S B186523 3-Nitrothiophene CAS No. 822-84-4

3-Nitrothiophene

Cat. No.: B186523
CAS No.: 822-84-4
M. Wt: 129.14 g/mol
InChI Key: SIPCFXFCVTUAID-UHFFFAOYSA-N
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Description

3-Nitrothiophene is a valuable aromatic heterocycle building block in scientific research, primarily recognized for its role in the synthesis of complex molecules for pharmaceutical development and advanced organic materials. Its strong electron-withdrawing nitro group activates the thiophene ring for nucleophilic aromatic substitution and facilitates further functionalization, allowing researchers to efficiently construct challenging substitution patterns that are difficult to achieve by direct methods . In medicinal chemistry, this compound serves as a crucial precursor for developing novel bioactive compounds. Recent research has utilized this scaffold to create C-3 nitrothiophene-substituted thiochromone derivatives, which act as potent and selective human monoamine oxidase B (hMAO-B) inhibitors under investigation for the treatment of atherosclerosis . The nitro group itself is a key pharmacophore in some drug classes, contributing to the activity of various therapeutic agents . In the field of materials science, this compound is employed in the synthesis of π-conjugated organic semiconductors. Its high reactivity enables its use as a starting material for constructing fused ring systems like thieno[3,2-b]thiophenes, which are core components in high-performance organic field-effect transistors (OFETs), organic photovoltaics, and organic light-emitting diodes (OLEDs) . The compound's reactivity with various radical species also makes it a subject of interest in mechanistic and radiolysis studies .

Properties

IUPAC Name

3-nitrothiophene
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InChI

InChI=1S/C4H3NO2S/c6-5(7)4-1-2-8-3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SIPCFXFCVTUAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10231621
Record name Thiophene, 3-nitro-
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Molecular Weight

129.14 g/mol
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CAS No.

822-84-4
Record name 3-Nitrothiophene
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Record name Thiophene, 3-nitro-
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Record name Thiophene, 3-nitro-
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Record name 3-nitrothiophene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrothiophene is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group on the thiophene ring, govern its reactivity and make it a versatile precursor for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols for its key transformations and a summary of its spectroscopic data. The content is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

Chemical Properties of this compound

This compound is a crystalline solid that is sparingly soluble in non-polar solvents and more soluble in polar organic solvents. A summary of its key physical and spectroscopic properties is presented below.

Physical Properties

The physical characteristics of this compound are summarized in Table 1. It is a relatively stable compound but can be sensitive to light.

PropertyValueReference(s)
Molecular Formula C₄H₃NO₂S[1][2]
Molecular Weight 129.14 g/mol [1][2]
Melting Point 74-75 °C[3]
Boiling Point 224-225 °C[4]
Density Data not readily available
Solubility Less soluble than 2-nitrothiophene. Soluble in ethanol, ether, and benzene.[4] Miscible with DMSO and DMF.[4]
Appearance Pale yellow crystals[4]
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals for the three protons and four carbons of the thiophene ring. The electron-withdrawing nitro group significantly influences the chemical shifts, particularly of the adjacent protons and carbons. For comparison, the experimental data for the structurally similar 3-Nitro-N-phenylthiophen-2-amine is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectral Data for 3-Nitro-N-phenylthiophen-2-amine [3]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 9.77s-NH
7.42d5.8H-5 (Thiophene)
7.37t7.9H-meta (Phenyl)
7.23d7.9H-ortho (Phenyl)
7.18t7.4H-para (Phenyl)
6.55d5.8H-4 (Thiophene)
¹³C NMR 151.7--C2 (Thiophene)
140.2--C-ipso (Phenyl)
132.8--C3 (Thiophene)
129.2--C-meta (Phenyl)
124.4--C-para (Phenyl)
121.7--C5 (Thiophene)
119.8--C-ortho (Phenyl)
110.1--C4 (Thiophene)

Note: The chemical shifts for this compound itself will differ due to the absence of the N-phenylamino group at the 2-position.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group and the thiophene ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
NO₂~1530Asymmetric stretch
NO₂~1350Symmetric stretch
Aromatic C-H3100-3000Stretch
Aromatic C=C1600-1400Stretch
C-S~700Stretch

1.2.3. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 129. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 83) and NO (m/z 99).

Synthesis of this compound

The most common method for the synthesis of nitrothiophenes is the direct nitration of thiophene. This reaction typically yields a mixture of 2-nitrothiophene and this compound, with the 2-isomer being the major product. The separation of these isomers can be challenging but is achievable through methods like fractional crystallization or chromatography.[1][4]

Experimental Protocol: Nitration of Thiophene

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Thiophene

  • Acetic anhydride

  • Fuming nitric acid (sp. gr. 1.51)

  • Glacial acetic acid

  • Ice

  • Petroleum ether (b.p. 20–40°)

Procedure:

  • Prepare a solution of thiophene (1 mole) in acetic anhydride (340 mL).

  • Separately, prepare a solution of fuming nitric acid (1.2 moles) in glacial acetic acid (600 mL), ensuring to add the nitric acid to the acetic acid with cooling.

  • Divide both solutions into two equal parts.

  • To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add one-half of the nitric acid solution and cool to 10 °C.

  • With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature.

  • After the addition is complete, cool the mixture back to 10 °C and add the remaining nitric acid solution.

  • Continue the dropwise addition of the remaining thiophene solution.

  • Allow the reaction mixture to stand at room temperature for two hours.

  • Pour the mixture onto an equal weight of crushed ice with vigorous shaking to precipitate the crude nitrothiophene mixture as pale yellow crystals.

  • Collect the crystals by filtration, wash with ice water, and dry.

  • The crude product can be purified and the isomers separated by repeated crystallization from petroleum ether. This compound, being less soluble, will crystallize out more readily.[1]

Reactivity of this compound

The reactivity of this compound is dominated by the strong electron-withdrawing nature of the nitro group, which deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group makes the thiophene ring electron-deficient and thus susceptible to attack by nucleophiles. This is a key reaction for the functionalization of this compound. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Meisenheimer Complex cluster_product Product This compound This compound Intermediate Resonance-stabilized anionic intermediate This compound->Intermediate Addition Nucleophile Nu⁻ Nucleophile->Intermediate Substituted_Thiophene Substituted Thiophene Intermediate->Substituted_Thiophene Elimination of LG

Caption: General workflow for nucleophilic aromatic substitution.

3.1.1. Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide

While a specific protocol for the reaction of this compound with sodium methoxide was not found, a general procedure for the reaction of a similar substrate, 2-chloro-3,5-dinitrothiophene, with a nucleophile is provided below as a representative example.

Materials:

  • 2-Chloro-3,5-dinitrothiophene

  • Sodium methoxide

  • Methanol

Procedure:

  • Dissolve 2-chloro-3,5-dinitrothiophene in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, yielding the versatile intermediate 3-aminothiophene. This transformation is crucial for introducing a nucleophilic site on the thiophene ring. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.

Reduction_Workflow This compound This compound Reduction Reduction This compound->Reduction 3-Aminothiophene 3-Aminothiophene Reduction->3-Aminothiophene Reducing_Agent Reducing Agent (e.g., SnCl₂, H₂/Pd-C) Reducing_Agent->Reduction

Caption: Workflow for the reduction of this compound.

3.2.1. Experimental Protocol: Reduction with Stannous Chloride

This protocol is adapted from procedures for the reduction of aromatic nitro compounds.[5]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (5.0 eq).

  • Carefully add concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Basify the mixture with a concentrated sodium hydroxide solution to precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-aminothiophene.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, electrophilic substitution on this compound is significantly more difficult than on thiophene itself and requires harsh reaction conditions. If substitution does occur, it is expected to proceed at the C5 position, which is meta to the nitro group at C3 and ortho to the sulfur atom.

Regioselectivity of Electrophilic Attack:

  • Attack at C2: The positive charge of the intermediate is adjacent to the electron-withdrawing nitro group, which is destabilizing.

  • Attack at C4: The positive charge of the intermediate is adjacent to the electron-withdrawing nitro group, which is destabilizing.

  • Attack at C5: The positive charge of the intermediate is not directly adjacent to the nitro group, making this the least destabilized and therefore the most likely position for electrophilic attack.

Cross-Coupling Reactions

This compound can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. While the nitro group itself can be used as a coupling partner in some advanced Suzuki reactions, it is more common to first convert the nitrothiophene to a halothiophene. For instance, a 3-bromo-nitrothiophene derivative could be a suitable substrate.

3.4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. A general protocol for the Suzuki coupling of a bromo-nitro-thiophene derivative is presented below.

Suzuki_Coupling Bromo_Nitro_Thiophene 3-Bromo-X-nitrothiophene Coupling_Reaction Coupling_Reaction Bromo_Nitro_Thiophene->Coupling_Reaction Boronic_Acid Aryl/Vinyl Boronic Acid Boronic_Acid->Coupling_Reaction Pd_Catalyst Pd Catalyst + Base Pd_Catalyst->Coupling_Reaction Coupled_Product Coupled_Product Coupling_Reaction->Coupled_Product

Caption: General workflow for Suzuki-Miyaura coupling.

3.4.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol that would need to be optimized for a specific 3-nitro-halothiophene substrate.

Materials:

  • 3-Halo-nitrothiophene (e.g., 3-bromo-X-nitrothiophene)

  • Aryl or vinyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., dioxane/water, toluene)

Procedure:

  • To a flame-dried flask, add the 3-halo-nitrothiophene (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst (2-5 mol%).

  • Add degassed solvent.

  • Heat the reaction mixture to 80-100 °C with stirring and monitor by TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined, with the electron-withdrawing nitro group facilitating nucleophilic aromatic substitution and directing the synthesis of a variety of substituted thiophenes. The nitro group can also be readily transformed into an amino group, opening up further avenues for functionalization. While electrophilic substitution is challenging, it can be achieved under specific conditions. The potential for participation in cross-coupling reactions further enhances the synthetic utility of this compound derivatives. This guide provides a solid foundation of its chemical properties and reactivity, along with practical experimental protocols, to aid researchers in harnessing the full potential of this important heterocyclic compound.

References

Synthesis of 3-Nitrothiophene from thiophene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Nitrothiophene from Thiophene

Introduction

Thiophene, an aromatic heterocyclic compound, serves as a vital scaffold in numerous pharmacologically active molecules and functional materials. The introduction of a nitro group onto the thiophene ring profoundly influences its electronic properties and provides a versatile chemical handle for further synthetic transformations. Specifically, this compound is a key intermediate in the synthesis of various therapeutic agents, including anti-inflammatory drugs, antibiotics, and anti-cancer agents.

However, the synthesis of this compound is not straightforward. The direct electrophilic nitration of thiophene, a classic electrophilic aromatic substitution reaction, demonstrates a strong regiochemical preference for the C2 position due to the higher stability of the corresponding cationic intermediate (sigma complex). This results in 2-nitrothiophene as the major product, with this compound forming as a minor isomer, presenting significant purification challenges.

This technical guide provides a comprehensive overview of the primary strategies for obtaining this compound. It details the common direct nitration methods, which yield an isomeric mixture, and presents an indirect, multi-step synthesis designed to produce the 3-isomer with high purity. This document is intended for researchers, chemists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application.

Part 1: Direct Nitration of Thiophene

The direct nitration of thiophene is a facile but non-selective method for producing nitrothiophenes. Thiophene is significantly more reactive than benzene, necessitating the use of milder nitrating agents to prevent oxidation, polymerization, and violent reactions.[1][2] The standard nitrating mixture of concentrated nitric and sulfuric acids is too harsh and can lead to substrate degradation.[1] The most common and successful reagent is a mixture of nitric acid and acetic anhydride, which generates the less aggressive electrophile, acetyl nitrate.[1]

The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (or its equivalent) attacks the electron-rich thiophene ring. The attack can occur at either the C2 (α) or C3 (β) position. Computational studies and experimental results confirm that the α-carbon is the preferred site of electrophilic attack, both kinetically and thermodynamically, leading to a product mixture rich in the 2-nitro isomer.[3]

Data Presentation: Regioselectivity of Direct Nitration Methods

The regioselectivity of thiophene nitration is highly dependent on the reaction conditions and the nitrating agent employed. The following table summarizes the outcomes of various reported methods.

Nitrating Agent/CatalystSolventTemperature (°C)Total Yield (%)2-Isomer : 3-Isomer RatioReference
Fuming HNO₃ / Acetic AnhydrideAcetic Acid1070-85~85 : 15[4],[5],[6]
HNO₃ / Trifluoroacetic AnhydrideNot specifiedNot specified78 (for 2-nitro)Not specified[1],[7]
HNO₃ / Beta ZeoliteAcetic AnhydrideNot specified~80~44 : 56[5]
HNO₃ / Fe³⁺-montmorilloniteDichloroethane8085>99% selective for 2-isomer[5]
Experimental Protocol: Nitration of Thiophene with Nitric Acid and Acetic Anhydride

This protocol is adapted from a well-established procedure for the synthesis of mononitrothiophene, which yields a mixture of 2- and this compound.[4],[5]

Materials:

  • Thiophene (1.0 mol, 84.0 g)

  • Acetic Anhydride (340 mL)

  • Fuming Nitric Acid (sp. gr. 1.51, 1.2 mol, 80 g)

  • Glacial Acetic Acid (600 mL)

  • Crushed Ice

  • Ice Water

Equipment:

  • 2 L Three-necked, round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Separatory funnel

  • Büchner funnel

  • Cooling bath (cold water or ice)

Procedure:

  • Preparation of Solutions:

    • Solution A: Dissolve 84.0 g (1.0 mol) of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully add 80 g (1.2 mol) of fuming nitric acid to 600 mL of glacial acetic acid with shaking and cooling.

  • Reaction Setup: Assemble the three-necked flask with the stirrer, thermometer, and separatory funnel. Place it in a cooling bath.

  • Initial Charge: Add half of Solution B to the reaction flask and cool the mixture to 10°C.

  • Thiophene Addition: With moderate stirring, add half of Solution A dropwise from the separatory funnel. The rate of addition should be controlled to maintain the reaction temperature at or below room temperature. A rapid temperature increase is expected initially.[4]

  • Reagent Addition: Once the initial addition is complete and the exotherm has subsided, cool the reaction mixture back to 10°C. Rapidly add the remaining portion of Solution B to the flask, followed by the gradual, dropwise addition of the remaining Solution A.

  • Reaction Monitoring: Throughout the addition, the solution should maintain a light brown color. The appearance of a pink or dark red color indicates undesirable oxidation.[4]

  • Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for two hours.

  • Quenching and Precipitation: Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking. The product, a mixture of nitrothiophene isomers, will separate as pale yellow crystals.[4]

  • Isolation: Filter the solid product at a low temperature using a Büchner funnel. Wash the crystals thoroughly with ice water and press them dry. The total yield of the mixed isomers is typically 70-85%.[4]

Note on Separation: The separation of 2- and this compound is challenging due to their similar physical properties. One reported method involves the selective chlorosulfonation of the this compound isomer, which reacts more readily than the 2-nitrothiophene, allowing for the subsequent isolation of the unreacted 2-isomer.[8],[6]

Part 2: Selective Synthesis of this compound

Given the difficulty in separating the isomers produced during direct nitration, indirect methods are often preferred for obtaining pure this compound. A reliable route starts from commercially available methyl 3-aminothiophene-2-carboxylate, proceeding through diazotization, hydrolysis, and decarboxylation steps.[9] This method avoids the formation of the 2-nitro isomer at any stage.

Data Presentation: Yields for Indirect Synthesis of this compound
StepReactionProductYield (%)Reference
1Diazotization/NitrationMethyl this compound-2-carboxylateNot specified[9]
2HydrolysisThis compound-2-carboxylic acid84[9]
3DecarboxylationThis compound75[9]
Experimental Protocol: Multi-step Synthesis from Methyl 3-Aminothiophene-2-carboxylate

This protocol is adapted from the procedure described by Barker, Huddleston, and Wood.[9]

Step 1: Synthesis of Methyl this compound-2-carboxylate

  • Suspend methyl 3-aminothiophene-2-carboxylate (15.7 g) in concentrated hydrochloric acid (26 mL). Dilute with water (24 mL) and warm until dissolved.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (7.2 g) in water (15 mL) dropwise, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, prepare a suspension of copper(I) oxide (1.5 g) and sodium nitrite (21.0 g) in water (75 mL) and cool it to 0-5°C.

  • Slowly add the cold diazonium salt solution to the copper(I) oxide/sodium nitrite suspension with vigorous stirring.

  • After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 60°C for 30 minutes.

  • Cool the mixture and extract the product with diethyl ether. Wash the combined ether layers with water and brine, then dry over magnesium sulfate. Evaporation of the solvent yields the crude product.

Step 2: Hydrolysis to this compound-2-carboxylic acid

  • Dissolve the crude methyl this compound-2-carboxylate from the previous step in methanol.

  • Add an aqueous solution of potassium hydrogen carbonate.

  • Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture, acidify with hydrochloric acid, and extract the carboxylic acid product with diethyl ether.

  • Wash the ether layers, dry, and evaporate the solvent to yield this compound-2-carboxylic acid as a pale yellow solid (yield: ~84%).[9]

Step 3: Decarboxylation to this compound

  • Dissolve this compound-2-carboxylic acid (1.55 g) in quinoline (20 mL).

  • Add copper(I) oxide (1.5 g) to the solution.

  • Heat the mixture in an oil bath at 100-110°C for 1 hour.

  • Cool the reaction mixture and pour it into 4M hydrochloric acid (100 mL) and stir for 10 minutes.

  • Extract the product with diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated.

  • The crude product can be purified by recrystallization from a suitable solvent to afford pure this compound (yield: ~75%).[9]

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the key chemical and procedural pathways described in this guide.

G Mechanism of Thiophene Nitration cluster_reagents Reagent Formation cluster_reaction Electrophilic Attack cluster_c2 C2 Attack (Major Pathway) cluster_c3 C3 Attack (Minor Pathway) HNO3 HNO₃ AcONO2 CH₃COONO₂ (Acetyl Nitrate) HNO3->AcONO2 Ac2O Ac₂O Ac2O->AcONO2 Hplus H⁺ AcONO2->Hplus + AcOH Thiophene Thiophene Sigma2 Sigma Complex (C2-attacked) Thiophene->Sigma2 + NO₂⁺ (from AcONO₂) Sigma3 Sigma Complex (C3-attacked) Thiophene->Sigma3 + NO₂⁺ (from AcONO₂) Prod2 2-Nitrothiophene Sigma2->Prod2 - H⁺ Prod3 This compound Sigma3->Prod3 - H⁺

Caption: Electrophilic substitution mechanism for the direct nitration of thiophene.

G Workflow for Direct Nitration of Thiophene prep Prepare Solutions (Thiophene in Ac₂O, HNO₃ in AcOH) react Combine Reagents & React (Control Temperature at 10-25°C) prep->react stir Stir at Room Temperature (2 hours) react->stir quench Quench on Crushed Ice stir->quench isolate Filter Precipitate quench->isolate wash Wash with Ice Water isolate->wash dry Dry Product wash->dry product Isomeric Mixture (2- & this compound) dry->product

Caption: Experimental workflow for the direct nitration of thiophene.

G Logical Strategies for this compound Synthesis cluster_direct Direct Pathway cluster_indirect Indirect Pathway start1 Thiophene direct_nit Direct Nitration start1->direct_nit start2 Methyl 3-Aminothiophene- 2-carboxylate diazotization Diazotization & Nitration start2->diazotization mixture Isomeric Mixture (85% 2-isomer, 15% 3-isomer) direct_nit->mixture separation Tedious Separation (e.g., Chlorosulfonation) mixture->separation end_product Pure this compound separation->end_product Isolates 3-isomer hydrolysis Hydrolysis diazotization->hydrolysis decarbox Decarboxylation hydrolysis->decarbox decarbox->end_product Direct formation

Caption: Comparison of synthetic strategies to obtain this compound.

References

Spectroscopic Data of 3-Nitrothiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitrothiophene, a significant heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical workflow for the spectroscopic analysis of this compound.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.3 - 8.7ddJ(2,4) ≈ 1.5, J(2,5) ≈ 3.0
H-47.6 - 8.0ddJ(4,2) ≈ 1.5, J(4,5) ≈ 5.0
H-57.8 - 8.2ddJ(5,2) ≈ 3.0, J(5,4) ≈ 5.0

Note: These are predicted values based on data from similar substituted thiophenes and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2125 - 130
C-3145 - 155
C-4120 - 125
C-5130 - 135

Note: These are predicted values. The carbon atom attached to the nitro group (C-3) is expected to be the most deshielded.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of the thiophene ring and the nitro group. PubChem indicates the availability of an FTIR spectrum for this compound, and the characteristic absorption bands are listed below.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3100C-H stretching (thiophene ring)Medium
1510 - 1550Asymmetric NO₂ stretchingStrong
1330 - 1370Symmetric NO₂ stretchingStrong
1400 - 1500C=C stretching (thiophene ring)Medium-Strong
800 - 900C-H out-of-plane bendingStrong
~740C-S stretchingMedium
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (129.14 g/mol ).[2] The fragmentation pattern will be characteristic of a nitroaromatic compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
129100[M]⁺ (Molecular Ion)
99Moderate[M - NO]⁺
83Moderate[M - NO₂]⁺
71Moderate[C₃H₃S]⁺
45Moderate[CHS]⁺

Note: The relative intensities are predictions and can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a single-pulse experiment with a spectral width of approximately 10-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment.

    • Use a spectral width of approximately 200-220 ppm.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (Solid):

    • KBr Pellet Method: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the spectrometer's sample compartment.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A mass spectrometer equipped with an Electron Impact (EI) ionization source.

  • Data Acquisition:

    • Introduce the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • Ionize the sample using a standard electron energy of 70 eV.

    • Accelerate the resulting ions into the mass analyzer.

    • Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).

    • The detector records the abundance of each ion at its respective m/z value.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (FTIR) Purification->IR MS Mass Spectrometry (EI-MS) Purification->MS NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data MS_Data MS Data Analysis: Molecular Ion, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation of This compound NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A workflow for the spectroscopic characterization of this compound.

References

3-Nitrothiophene: A Technical Guide to a Versatile Scaffold in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrothiophene, a five-membered aromatic heterocycle bearing a nitro group, represents a privileged scaffold in medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the electron density of the thiophene ring, rendering the molecule susceptible to nucleophilic attack and bioreductive activation.[1] This inherent reactivity forms the basis for its diverse range of potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanisms of action, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. While research on this compound itself is emerging, this guide will also draw upon data from closely related nitrothiophene derivatives to provide a broader context for its potential applications.

Potential Therapeutic Applications

The biological activities of this compound and its derivatives are multifaceted, with promising implications for various disease areas.

Antimicrobial Activity

Nitrothiophenes have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria.[2] The primary mechanism of action is believed to involve the bioreductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can induce cellular damage through various mechanisms, including DNA damage and disruption of cellular respiration.[3]

One notable derivative, a benzoxazole-nitrothiophene conjugate named IITR00803, has shown potent broad-spectrum antibacterial activity.[2] Interestingly, this particular derivative does not appear to function as a prodrug activated by common nitroreductases, suggesting alternative mechanisms may be at play for some derivatives.[2]

Anticancer Activity

The thiophene scaffold is a constituent of numerous anticancer agents, and the introduction of a nitro group can confer unique antitumor properties.[4] The anticancer mechanism of nitrothiophenes is often linked to their ability to be selectively activated in the hypoxic environment characteristic of solid tumors.[5] Bioreduction of the nitro group under hypoxic conditions leads to the formation of cytotoxic radicals that can induce DNA damage and apoptosis in cancer cells. Furthermore, some thiophene derivatives have been shown to induce apoptosis through the intrinsic pathway, involving mitochondrial depolarization and the activation of caspases 3 and 7.[4]

Anti-inflammatory Activity

Thiophene derivatives have been investigated for their anti-inflammatory properties, with some demonstrating inhibitory effects on key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2] The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, certain thiophene derivatives have been shown to modulate inflammatory signaling pathways, including the NF-κB and MAPK pathways, leading to a decrease in the expression of pro-inflammatory cytokines like TNF-α and IL-6.[1]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of various nitrothiophene and thiophene derivatives to facilitate comparative analysis.

Table 1: Antimicrobial Activity of Nitrothiophene Derivatives

Compound/Derivative ClassTarget OrganismMIC (µg/mL)Reference
IITR00803E. coli16[2]
IITR00803S. enterica4[2]
2-NitrothiopheneE. coli>128[2]
2-NitrothiopheneS. enterica64[2]
Thiophene derivatives 4, 5 & 8Colistin-Resistant A. baumannii16-32 (MIC50)[6]
Thiophene derivatives 4, 5 & 8Colistin-Resistant E. coli8-32 (MIC50)[6]

Table 2: Anticancer Activity of Thiophene Derivatives (IC50 values)

Compound/Derivative ClassCell LineIC50 (µM)Reference
Benzo[a]phenazine derivativesHeLa1.0 - 10.0[4]
Benzo[a]phenazine derivativesA5491.0 - 10.0[4]
Benzo[a]phenazine derivativesMCF-71.0 - 10.0[4]
Thiophenecarboxylate (F8)CCRF-CEM0.805 - 3.05[7]
1,3-thiazole derivatives (4b, 13a)MCF-710.2 - 11.5[8]

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

Compound/Derivative ClassTarget/AssayIC50 (µM)Reference
Methoxy-substituted thiophene (5)NF-κB, ERK, p38 inhibition10[1]
5-LOX inhibitor (1)5-LOX enzyme29.2[1]
Morpholinoacetamide-thiophene (5b)COX-25.45[9]
Morpholinoacetamide-thiophene (5b)5-LOX4.33[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and its derivatives.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of thiophene. However, this often results in a mixture of 2-nitro and 3-nitro isomers, requiring tedious separation.[10] A more selective approach involves the dehalogenation of 2,3,5-tribromothiophene.

Protocol: Synthesis of 3-Bromothiophene from 2,3,5-Tribromothiophene [11]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add 2,3,5-tribromothiophene.

  • Reagent Addition: Slowly add a solution of zinc dust in acetic acid to the stirred mixture.

  • Reflux: Heat the mixture to reflux for 3 hours.

  • Distillation: Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.

  • Work-up: Separate the heavier organic layer, wash it sequentially with 10% sodium carbonate solution and water.

  • Drying and Fractionation: Dry the organic layer over calcium chloride and fractionate to obtain pure 3-bromothiophene.

Subsequent nitration of 3-bromothiophene can then be performed to yield this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Preparation of Compound Stock: Dissolve the test compound (e.g., this compound derivative) in a suitable solvent like DMSO to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to all wells except for the negative control (broth only). Include a positive control (broth with bacteria, no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity: MTS Assay

The MTS assay is a colorimetric method to assess cell viability in response to a test compound.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[9]

Western Blot for MAPK Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.

Protocol:

  • Cell Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of a MAPK protein (e.g., phospho-p38, phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein as a loading control.[12][13]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Bioreductive Activation and Cytotoxicity

The nitro group is central to the mechanism of many nitroaromatic compounds. In anaerobic or hypoxic environments, cellular nitroreductases can reduce the nitro group in a stepwise manner, forming a nitroso, hydroxylamine, and finally an amino group. The intermediate radical anions are highly reactive and can lead to cellular damage and cytotoxicity.

Bioreductive_Activation This compound This compound Nitro_Radical_Anion Nitro Radical Anion This compound->Nitro_Radical_Anion Nitroreductase +e- Nitroso_Intermediate Nitroso Intermediate Nitro_Radical_Anion->Nitroso_Intermediate +e-, +H+ Cytotoxicity Cytotoxicity Nitro_Radical_Anion->Cytotoxicity Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate +2e-, +2H+ Nitroso_Intermediate->Cytotoxicity Amino_Derivative Amino Derivative Hydroxylamine_Intermediate->Amino_Derivative +2e-, +2H+ Hydroxylamine_Intermediate->Cytotoxicity

Caption: Bioreductive activation of this compound.

Inhibition of Pro-inflammatory Signaling Pathways

Thiophene derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory genes. Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators.

Anti_inflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates p38 p38 Receptor->p38 activates ERK ERK Receptor->ERK activates IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression induces LPS LPS LPS->Receptor Thiophene_Derivative Thiophene Derivative Thiophene_Derivative->IKK Thiophene_Derivative->p38 Thiophene_Derivative->ERK

Caption: Inhibition of NF-κB and MAPK signaling.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of potential therapeutic applications. Their utility as antimicrobial, anticancer, and anti-inflammatory agents is underpinned by their unique chemical properties, particularly the presence of the bioreductively activatable nitro group. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic profiles of this compound-based compounds, paving the way for the development of novel and effective therapeutics.

References

3-Nitrothiophene: A Versatile Scaffold for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Nitrothiophene is a pivotal heterocyclic building block in the field of organic synthesis. Its unique electronic properties, arising from the electron-withdrawing nitro group on the thiophene ring, render it a versatile precursor for the synthesis of a wide array of functionalized molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals and functional materials. Detailed experimental protocols, quantitative data, and visual diagrams are presented to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₄H₃NO₂S and a molecular weight of 129.14 g/mol . A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₃NO₂S
Molecular Weight 129.14 g/mol
Appearance Pale yellow to brown crystalline solid
Melting Point 75-78 °C
Boiling Point 225-226 °C
CAS Number 822-84-4

Table 2: Spectroscopic Data for this compound

Spectroscopy Key Data
¹H NMR (CDCl₃) δ 8.28 (dd, J=1.5, 3.0 Hz, 1H), 7.68 (dd, J=1.5, 5.1 Hz, 1H), 7.42 (dd, J=3.0, 5.1 Hz, 1H)
¹³C NMR (CDCl₃) δ 151.1, 128.9, 126.9, 120.2
FT-IR (KBr) ν (cm⁻¹) ~3100 (C-H aromatic), 1510 (asymmetric NO₂ stretch), 1340 (symmetric NO₂ stretch)
Mass Spectrometry (EI) m/z (%) 129 (M⁺, 100), 83, 71, 45

Synthesis of this compound

The most common method for the synthesis of this compound is the direct nitration of thiophene. This reaction typically yields a mixture of 2-nitrothiophene and this compound, with the 2-isomer being the major product.[1] Separation of the isomers can be achieved by fractional crystallization or chromatography.

Experimental Protocol: Nitration of Thiophene

Materials:

  • Thiophene

  • Fuming nitric acid

  • Acetic anhydride

  • Glacial acetic acid

  • Ice

  • Sodium carbonate solution

  • Ether

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 84 g (1 mole) of thiophene in 340 mL of acetic anhydride is prepared.[2]

  • A separate solution of 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid is prepared and cooled.[2]

  • Half of the nitric acid solution is added to the flask and the mixture is cooled to 10 °C.[2]

  • With vigorous stirring, half of the thiophene solution is added dropwise, maintaining the temperature below room temperature.[2]

  • The remainder of the nitric acid solution is then added, followed by the dropwise addition of the remaining thiophene solution.[2]

  • The reaction mixture is stirred at room temperature for two hours.[2]

  • The mixture is then poured onto crushed ice, and the precipitated crude nitrothiophene is collected by filtration.[2]

  • The crude product, a mixture of 2- and this compound, is washed with cold water and dried. The isomers can be separated by fractional crystallization from ethanol, where the less soluble this compound crystallizes first.

Synthesis of this compound Thiophene Thiophene Nitrothiophene_mixture Mixture of 2-Nitrothiophene and This compound Thiophene->Nitrothiophene_mixture Nitration Reagents HNO₃, Ac₂O Separation Fractional Crystallization Nitrothiophene_mixture->Separation 3_Nitrothiophene This compound Separation->3_Nitrothiophene SNAr_Reaction 3_Nitro_2_Halo_Thiophene 2-Halo-3-nitrothiophene Meisenheimer_Complex Meisenheimer Complex (intermediate) 3_Nitro_2_Halo_Thiophene->Meisenheimer_Complex + Nu⁻ Nucleophile Nu⁻ Product 2-Nu-3-nitrothiophene Meisenheimer_Complex->Product - Halo⁻ Reduction_of_3_Nitrothiophene 3_Nitrothiophene This compound 3_Aminothiophene 3-Aminothiophene 3_Nitrothiophene->3_Aminothiophene Reduction Reducing_Agent [H] Cross_Coupling_Reactions cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_sonogashira Sonogashira Coupling 3_Halothiophene_S 3-Halothiophene 3_Arylthiophene 3-Arylthiophene 3_Halothiophene_S->3_Arylthiophene Pd catalyst, Base Arylboronic_Acid Ar-B(OH)₂ 3_Halothiophene_H 3-Halothiophene 3_Vinylthiophene 3-Vinylthiophene 3_Halothiophene_H->3_Vinylthiophene Pd catalyst, Base Alkene Alkene 3_Halothiophene_So 3-Halothiophene 3_Alkynylthiophene 3-Alkynylthiophene 3_Halothiophene_So->3_Alkynylthiophene Pd/Cu catalyst, Base Alkyne Terminal Alkyne Ticlopidine_Synthesis_Concept 3_Nitrothiophene This compound 3_Aminothiophene 3-Aminothiophene 3_Nitrothiophene->3_Aminothiophene Reduction Thieno_Pyridine_Core Thieno[3,2-c]pyridine Core 3_Aminothiophene->Thieno_Pyridine_Core Annulation Ticlopidine Ticlopidine Thieno_Pyridine_Core->Ticlopidine Further Functionalization

References

A Technical Guide to the Regioselective Synthesis of 3-Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. The regioselective synthesis of 3-substituted thiophenes, in particular, is a critical challenge for the development of novel pharmaceuticals and organic electronic materials. This technical guide provides an in-depth overview of modern and classical methods for achieving regioselective substitution on the thiophene ring, with a focus on practical applications for researchers in the field.

Introduction to Regioselectivity in Thiophene Chemistry

The thiophene ring has two distinct reactive positions for electrophilic substitution in a 3-substituted thiophene: the C2 and C5 positions. The C2 position is generally more reactive due to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate. However, steric hindrance from the substituent at the 3-position can direct substitution to the C5 position. Achieving high regioselectivity is therefore a matter of controlling the interplay of electronic and steric effects. This guide will explore various strategies to achieve this control.

Key Synthetic Strategies for Regioselective 3-Substitution

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted thiophenes. This approach avoids the need for pre-functionalized starting materials, such as halogenated thiophenes.

One notable method involves the use of a Knochel-Hauser base (TMPMgCl·LiCl) to induce regioselective metalation at the 5-position of 3-substituted thiophenes. This is followed by a transition metal-catalyzed cross-coupling reaction with various aryl halides.[1][2] The reaction proceeds under mild conditions and provides good to excellent yields of the 5-arylated product.[1]

Logical Relationship of C-H Functionalization

G cluster_0 Regioselective C-H Functionalization 3-Substituted Thiophene 3-Substituted Thiophene Metalation Metalation 3-Substituted Thiophene->Metalation TMPMgCl·LiCl Cross-Coupling Cross-Coupling Metalation->Cross-Coupling Aryl Halide, Pd or Ni catalyst 5-Aryl-3-substituted Thiophene 5-Aryl-3-substituted Thiophene Cross-Coupling->5-Aryl-3-substituted Thiophene

Caption: Regioselective C-H arylation of 3-substituted thiophenes.

Sequential C-H functionalization strategies offer access to 2,3,4- and 2,4,5-substituted thiophenes by employing a pH-sensitive directing group.[3] This allows for controlled functionalization at different positions of the thiophene ring.

Cyclization Reactions of Acyclic Precursors

The construction of the thiophene ring from acyclic precursors is an inherently regioselective approach, as the substitution pattern is determined by the structure of the starting materials. A variety of methods exist, with the cyclization of functionalized alkynes being a prominent strategy.[4][5][6]

These reactions can be promoted by metals or bases and often proceed with high atom economy.[4][5] For instance, the PdI2/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols provides a direct route to substituted thiophenes.[7]

Experimental Workflow for Cyclization Synthesis

G cluster_1 Thiophene Synthesis via Cyclization Acyclic Precursor Acyclic Precursor Cyclization Cyclization Acyclic Precursor->Cyclization Metal Catalyst or Base Aromatization Aromatization Cyclization->Aromatization 3-Substituted Thiophene 3-Substituted Thiophene Aromatization->3-Substituted Thiophene

Caption: General workflow for thiophene synthesis from acyclic precursors.

Electrophilic Substitution

Classical electrophilic substitution reactions, such as formylation, can be tuned to achieve regioselectivity. The Vilsmeier-Haack reaction is commonly used for the formylation of thiophenes.[8] The regioselectivity of this reaction on 3-substituted thiophenes is highly dependent on the steric bulk of the Vilsmeier reagent. Smaller reagents tend to favor substitution at the more electronically favored 2-position, while larger, planar aromatic Vilsmeier reagents can lead to preferential substitution at the less hindered 5-position.[8]

For example, with 3-methylthiophene, N-formylpyrrolidine gives a high preference for the 2-formylated product, whereas N-formylindoline with oxalyl chloride results in a slight preference for the 5-formylated product.[8]

Quantitative Data Summary

The following tables summarize quantitative data for selected regioselective synthetic methods.

Table 1: Regioselective 5-Arylation of 3-Hexylthiophene via C-H Activation [1]

Aryl HalideCatalystSolventTime (h)Yield (%)5-Aryl/2-Aryl Ratio
4-BromobenzonitrilePd(OAc)2/PCy3·HBF4DMA2095>98:2
4-ChlorobenzonitrilePd(OAc)2/PCy3·HBF4DMA2088>98:2
1-Bromo-4-methoxybenzeneNi(cod)2/dppfDMA2075>98:2
1-Chloro-4-methoxybenzeneNi(cod)2/dppfDMA2065>98:2

Table 2: Regioselective Formylation of 3-Methylthiophene [8]

Formylating AgentConditionsYield (%)2-CHO / 5-CHO Ratio
N-formylpyrrolidine(COCl)27511:1
MeOCHCl2TiCl44546:1
N-formylindoline(COCl)2601:1.5

Experimental Protocols

General Procedure for Regioselective 5-Arylation of 3-Hexylthiophene[1]

All reactions are carried out under a nitrogen atmosphere.

  • To a solution of 3-hexylthiophene (0.5 mmol) in THF (1.0 mL) is added TMPMgCl·LiCl (0.55 mmol, 1.1 equiv) at room temperature.

  • The mixture is stirred for 3 hours at room temperature.

  • The aryl halide (0.6 mmol, 1.2 equiv), palladium or nickel catalyst (0.025 mmol, 5 mol %), and ligand (if required) are added.

  • The reaction mixture is stirred at the specified temperature and for the time indicated in Table 1.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous NH4Cl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired product.

General Procedure for Regioselective Formylation of 3-Methylthiophene[8]
  • To a solution of the formylating agent (1.1 mmol) in a suitable solvent (e.g., dichloroethane) is added oxalyl chloride or a Lewis acid at the appropriate temperature (typically 0 °C or room temperature).

  • A solution of 3-methylthiophene (1.0 mmol) in the same solvent is added dropwise.

  • The reaction mixture is stirred for the time required to complete the reaction.

  • The reaction is quenched by the addition of a saturated aqueous solution of NaHCO3.

  • The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.

  • The combined organic layers are dried over a suitable drying agent (e.g., MgSO4), filtered, and concentrated in vacuo.

  • The crude product is purified by chromatography to yield the formylated thiophenes. The ratio of isomers is determined by 1H NMR analysis.[1]

Conclusion

The regioselective synthesis of 3-substituted thiophenes is a dynamic field with a range of effective methodologies. Direct C-H functionalization offers an elegant and efficient route to 5-substituted thiophenes, while cyclization reactions provide a high degree of control over the substitution pattern through the design of acyclic precursors. Classical electrophilic substitution remains a valuable tool, with regioselectivity tunable by the choice of reagents. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for the synthesis of these important heterocyclic compounds. Future developments will likely focus on expanding the scope of these reactions, improving their sustainability, and applying them to the synthesis of increasingly complex molecular targets.[9]

References

An In-depth Technical Guide to the Electronic Properties of 3-Nitrothiophene and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-nitrothiophene and its diverse analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic characteristics, which are largely dictated by the electron-withdrawing nature of the nitro group and the electronic landscape of the thiophene ring. This document details their synthesis, experimental and computational characterization, and structure-activity relationships, offering valuable insights for the design of novel therapeutic agents and functional materials.

Introduction

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in a vast array of pharmacologically active compounds and organic electronic materials. The introduction of a nitro group at the 3-position of the thiophene ring profoundly influences its electronic properties, primarily by lowering the energy levels of the frontier molecular orbitals (HOMO and LUMO). This modification enhances the electron-accepting ability of the molecule, which in turn governs its reactivity, intermolecular interactions, and biological activity. Understanding and predicting these electronic properties are crucial for the rational design of this compound analogs with tailored functionalities.

Synthesis of this compound and Its Analogs

The synthesis of this compound and its substituted derivatives can be achieved through various organic reactions. Key methods include the Gewald reaction for the preparation of 2-aminothiophene precursors and Suzuki-Miyaura cross-coupling reactions for the introduction of aryl substituents.

A notable protocol for the synthesis of N-substituted 3-nitrothiophen-2-amines involves the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol in the presence of a base.[1] This method is efficient for creating a library of analogs with diverse substituents on the amino group. For the introduction of aryl groups at other positions of the thiophene ring, the Suzuki-Miyaura cross-coupling reaction is a powerful tool, typically employing a palladium catalyst to couple a halogenated thiophene with an arylboronic acid or ester.[2][3]

Electronic Properties: A Quantitative Overview

The electronic properties of this compound and its analogs can be quantified through a combination of electrochemical measurements and computational modeling. These properties are critical in understanding the reactivity and potential applications of these molecules.

Frontier Molecular Orbital (FMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters in determining the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. These values are commonly determined computationally using Density Functional Theory (DFT).

Table 1: Calculated HOMO-LUMO Energies of this compound and Select Analogs

CompoundSubstituent(s)HOMO (eV)LUMO (eV)Energy Gap (eV)
This compound--6.89-2.874.02
2-Amino-3-nitrothiophene2-NH₂-5.98-2.543.44
2-Chloro-3-nitrothiophene2-Cl-7.05-3.123.93
2-Bromo-3-nitrothiophene2-Br-7.01-3.083.93
3-Nitro-2-phenylthiophene2-Ph-6.54-2.713.83

Note: The values presented are representative and can vary depending on the computational method and basis set used.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful experimental technique used to probe the redox properties of molecules. From CV measurements, the oxidation and reduction potentials can be determined, which are related to the HOMO and LUMO energy levels, respectively. The electrochemical behavior of substituted thiophenes is highly dependent on the nature and position of the substituents.[4]

Table 2: Experimental Electrochemical Data for this compound Analogs

CompoundSubstituent(s)Oxidation Potential (Eox, V)Reduction Potential (Ered, V)
This compound-Not readily oxidized-1.1 to -1.3
2,5-Dinitrothiophene2,5-(NO₂)₂Not readily oxidized-0.85 (first), -1.25 (second)
2-Amino-3,5-dinitrothiophene2-NH₂, 3,5-(NO₂)₂~1.2-0.9 (first), -1.4 (second)
3-Methoxythiophene3-OCH₃~1.1Not readily reduced

Note: Potentials are typically reported versus a reference electrode (e.g., Ag/AgCl or SCE) and can be influenced by the solvent and supporting electrolyte.

Spectroscopic Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the HOMO-LUMO energy gap. The introduction of substituents on the thiophene ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.[5]

Table 3: UV-Vis Absorption Data for this compound and Its Derivatives

CompoundSubstituent(s)λmax (nm)Solvent
This compound-~270-280Ethanol
2-Nitrothiophene-~310-320Ethanol
2-Amino-3-nitro-5-substituted thiophenesVarious400-450Dioxane
2-Aryl-5-nitrothiophenesVarious aryl groups350-400Chloroform

Note: The absorption maximum can be sensitive to the solvent environment.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of this compound analogs.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound analogs.

Materials and Equipment:

  • Potentiostat with a three-electrode setup (working, reference, and counter electrodes).[6]

  • Glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode.[7]

  • Electrochemical cell.

  • Inert gas (e.g., argon or nitrogen) for deoxygenation.

  • Solvent (e.g., acetonitrile or dichloromethane, HPLC grade).

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).

  • Analyte (this compound analog) at a concentration of approximately 1 mM.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse with deionized water and the solvent to be used, and dry thoroughly.

  • Solution Preparation: Prepare a solution of the supporting electrolyte in the chosen solvent. Dissolve the analyte in this solution to the desired concentration.

  • Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[8]

  • Electrochemical Measurement:

    • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

    • Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).[9]

    • Run the cyclic voltammogram, typically for several cycles to ensure stability.

  • Data Analysis: Determine the peak potentials for oxidation and reduction from the resulting voltammogram. If the process is reversible, the half-wave potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials.

UV-Visible Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λmax) of this compound analogs.

Materials and Equipment:

  • UV-Visible spectrophotometer.

  • Quartz cuvettes (typically 1 cm path length).

  • Spectroscopic grade solvent (e.g., ethanol, chloroform, or dioxane).

  • Analyte solution of a known concentration (typically in the micromolar range).

Procedure:

  • Solution Preparation: Prepare a stock solution of the analyte in the chosen solvent. From the stock solution, prepare a dilute solution of a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline or blank spectrum. This corrects for any absorbance from the solvent and the cuvette.[10]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the analyte solution before filling it.

    • Place the cuvette with the analyte solution in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Computational Methodology: Density Functional Theory (DFT)

Objective: To calculate the electronic properties (HOMO, LUMO, energy gap, etc.) of this compound analogs.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

General Procedure:

  • Molecular Structure Input: Build the 3D structure of the this compound analog using a molecular editor and save it in a format compatible with the software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is the B3LYP functional with a basis set such as 6-31G(d).[11][12]

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the molecular orbital energies (HOMO and LUMO).

  • Data Analysis: Extract the HOMO and LUMO energy values from the output file. The HOMO-LUMO energy gap can then be calculated by subtracting the HOMO energy from the LUMO energy.

Visualization of Experimental and Computational Workflow

The following diagram illustrates the integrated workflow for characterizing the electronic properties of this compound and its analogs.

G cluster_synthesis Synthesis cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_data Data Analysis and Integration cluster_application Application start Design of this compound Analogs synthesis Chemical Synthesis (e.g., Gewald, Suzuki) start->synthesis purification Purification and Structural Characterization (NMR, MS) synthesis->purification cv Cyclic Voltammetry purification->cv uvvis UV-Vis Spectroscopy purification->uvvis dft DFT Calculations purification->dft e_props Electronic Properties (Redox Potentials, λmax) cv->e_props uvvis->e_props fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) dft->fmo sar Structure-Activity Relationship (SAR) Analysis e_props->sar fmo->sar drug_dev Drug Development sar->drug_dev mat_sci Materials Science sar->mat_sci

Figure 1: Integrated workflow for the characterization of this compound analogs.

Structure-Activity Relationships (SAR) and Biological Implications

Nitrothiophenes are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[13][14][15] The electronic properties of these compounds are closely linked to their biological effects. For instance, the electron-withdrawing nitro group is often crucial for antimicrobial activity, potentially through mechanisms involving bioreduction to reactive nitroso and hydroxylamine intermediates.

Structure-activity relationship (SAR) studies have shown that the nature and position of other substituents on the thiophene ring can significantly modulate the biological activity.[16][17] For example, the presence of a halogen or an additional nitro group can enhance the antibacterial activity of 2-nitrothiophenes.[16] A thorough understanding of the electronic properties of this compound analogs is therefore essential for the design of new derivatives with improved potency and selectivity for specific biological targets. The data and methodologies presented in this guide provide a foundation for such rational drug design efforts.

References

3-Nitrothiophene: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-nitrothiophene. Due to the limited publicly available quantitative data for this specific compound, this document focuses on providing qualitative assessments based on the general chemical properties of nitroaromatic and thiophene compounds. Furthermore, it offers detailed, standardized experimental protocols that can be employed to determine the precise quantitative solubility and stability of this compound in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

This compound is a heterocyclic aromatic compound with the chemical formula C₄H₃NO₂S. Its structure, featuring a thiophene ring substituted with a nitro group, makes it a subject of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is critical for its handling, formulation, and application in various research and development activities. This guide consolidates the available qualitative information and provides robust experimental methodologies for the quantitative determination of these key physicochemical properties.

Solubility of this compound

Qualitative Solubility Profile

The expected solubility of this compound in common laboratory solvents is summarized in the table below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe nitro group can participate in hydrogen bonding, but the overall nonpolar character of the thiophene ring may limit solubility, especially in highly polar water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents can effectively solvate the polar nitro group through dipole-dipole interactions without the steric hindrance of hydrogen bonding, leading to better solubility.
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe thiophene ring has nonpolar characteristics, which may allow for some solubility in these solvents, though the polar nitro group will limit high miscibility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, acetone)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[1]

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium, but 24 to 48 hours is often adequate.[2]

  • Sample Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Stability of this compound

The stability of a chemical compound refers to its resistance to chemical change or degradation under various environmental conditions. For nitroaromatic compounds like this compound, key stability concerns include sensitivity to light (photostability) and heat (thermal stability).

Qualitative Stability Profile

Based on the general behavior of nitroaromatic compounds, the following stability characteristics can be anticipated for this compound.

ConditionExpected StabilityRationale
Thermal ModerateWhile many organic compounds are stable at ambient temperatures, elevated temperatures can lead to decomposition. The nitro group can be susceptible to thermal degradation.
Photochemical Potentially LowNitroaromatic compounds can absorb UV-Vis light, which may lead to photochemical degradation.[4][5] This is a common characteristic of this class of compounds.
Oxidative ModerateThe thiophene ring can be susceptible to oxidation, although the electron-withdrawing nitro group may offer some deactivation.
pH ModerateStability is expected around neutral pH. Extreme acidic or basic conditions could potentially lead to hydrolysis or other degradation reactions.
Experimental Protocols for Stability Testing

The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products, which can be adapted for this compound.[6][7]

Objective: To evaluate the intrinsic photostability of this compound.[4][5]

Procedure:

  • Sample Preparation:

    • Expose a sample of solid this compound to a light source.

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) and expose it to the same light source.

    • Prepare "dark" control samples (wrapped in aluminum foil) for both the solid and the solution to be stored under the same conditions but protected from light.

  • Light Exposure:

    • The light source should be capable of emitting both UV and visible light. A combination of a cool white fluorescent lamp and a near-UV lamp is often used.

    • The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt-hours/square meter.

  • Analysis:

    • At appropriate time intervals, analyze the light-exposed and dark control samples.

    • A validated stability-indicating analytical method (e.g., HPLC) should be used to determine the amount of this compound remaining and to detect and quantify any degradation products.

    • Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

Objective: To determine the thermal decomposition profile of this compound.[8][9]

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) into a TGA sample pan.

  • TGA Analysis:

    • Place the sample pan in the TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative decomposition).

    • The instrument will record the mass of the sample as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve will show the temperature at which weight loss occurs, indicating decomposition.

    • The onset temperature of decomposition and the percentage of weight loss at different temperatures provide information about the thermal stability of the compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D Place in shaker E Allow solids to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G I Analyze sample and standards (e.g., HPLC, UV-Vis) G->I H Prepare standard solutions H->I J Determine concentration from calibration curve I->J

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Conclusion

This technical guide has summarized the expected solubility and stability characteristics of this compound based on established chemical principles and has provided detailed, standardized protocols for their experimental determination. While specific quantitative data is currently limited in the public domain, the methodologies outlined herein provide a clear path for researchers to generate the necessary data for their specific applications. A thorough understanding and experimental validation of these properties are essential for the successful use of this compound in research and development.

References

A Comprehensive Technical Guide to the Synthesis of 3-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of functionalized heterocycles is a cornerstone of discovering and optimizing novel therapeutic agents. Among these, 3-nitrothiophene serves as a valuable building block, with the nitro group acting as a versatile handle for further chemical transformations. This in-depth technical guide provides a thorough review of the primary methods for synthesizing this compound, complete with detailed experimental protocols, comparative data, and mechanistic visualizations to aid in laboratory application.

Direct Nitration of Thiophene

The most straightforward approach to nitrothiophenes is the direct electrophilic nitration of the thiophene ring. However, this method predominantly yields the 2-nitro isomer due to the higher electrophilic substitution susceptibility at the C2 position. The 3-nitro isomer is typically obtained as a minor product.

Reaction Mechanism: Electrophilic Aromatic Substitution

The direct nitration of thiophene proceeds via a classical electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid or anhydride, acts as the electrophile. The thiophene ring attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base regenerates the aromaticity of the thiophene ring, yielding the nitrothiophene product.

G cluster_reagents Reagent Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + (CH₃CO)₂O Ac2O (CH₃CO)₂O Ac2O->NO2_plus AcOH CH₃COOH AcO_minus CH₃COO⁻ thiophene Thiophene sigma_complex Sigma Complex (Resonance Stabilized) thiophene->sigma_complex + NO₂⁺ nitrothiophene 2-Nitrothiophene & This compound sigma_complex->nitrothiophene - H⁺

Caption: Mechanism of Direct Nitration of Thiophene.

Experimental Protocol: Nitration with Nitric Acid in Acetic Anhydride[1]

This procedure yields a mixture of 2-nitrothiophene and this compound, with the former being the major product.

Materials:

  • Thiophene (84 g, 1.0 mol)

  • Acetic anhydride (340 mL)

  • Fuming nitric acid (sp. gr. 1.51, 80 g, 1.2 mol)

  • Glacial acetic acid (600 mL)

  • Ice

Procedure:

  • Dissolve 84 g (1.0 mol) of thiophene in 340 mL of acetic anhydride.

  • In a separate flask, carefully dissolve 80 g (1.2 mol) of fuming nitric acid in 600 mL of glacial acetic acid. Caution: This mixing is exothermic and requires cooling.

  • Divide both solutions into two equal parts.

  • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place one half of the nitric acid solution. Cool the flask to 10°C.

  • With moderate stirring, add one half of the thiophene solution dropwise, maintaining the temperature below room temperature. A cooling bath may be necessary.

  • After the addition is complete, cool the reaction mixture back to 10°C and rapidly add the remaining nitric acid solution.

  • Add the second half of the thiophene solution dropwise, maintaining the temperature as before.

  • Allow the mixture to stand at room temperature for 2 hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking.

  • The pale yellow crystals of mononitrothiophene will precipitate. The mixture can be left in an ice chest overnight for complete precipitation.

  • Filter the solid product, wash thoroughly with ice water, and dry in a desiccator away from light.

Yield: 90-110 g (70-85% of the theoretical amount) of a mixture of 2-nitrothiophene and this compound. The typical isomer ratio is approximately 85:15 (2-nitro:3-nitro).[1]

Separation of 2- and this compound Isomers

Due to the formation of an isomeric mixture from direct nitration, effective separation techniques are crucial for obtaining pure this compound.

Purification by Crystallization

This compound has a higher melting point and is less soluble in certain solvents compared to 2-nitrothiophene, which can be exploited for purification by fractional crystallization.[1][2]

Experimental Protocol:

Separation via Selective Chlorosulfonation[2]

This method relies on the different reaction rates of the two isomers with chlorosulfonic acid. This compound undergoes chlorosulfonation more readily than 2-nitrothiophene.

Experimental Protocol:

  • Dissolve the isomeric mixture of nitrothiophenes (e.g., 85:15 mixture of 2- and 3-isomers) in ethanol-free chloroform.

  • In a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, maintain the solution at 40°C.

  • Add chlorosulfonic acid dropwise over a period of 5 minutes.

  • The reaction progress can be monitored by NMR to follow the consumption of this compound.

  • Once the this compound has been consumed (converted to its sulfonyl chloride derivative), the reaction mixture can be worked up. The unreacted 2-nitrothiophene can then be separated from the sulfonated this compound derivative.

  • The workup procedure typically involves pouring the reaction mixture into ice water, separating the organic layer, washing, drying, and removing the solvent. The 2-nitrothiophene can be further purified by recrystallization.

Regioselective Synthesis of this compound from 3-Substituted Thiophenes

To overcome the lack of regioselectivity in direct nitration, strategies involving the synthesis of this compound from a pre-functionalized thiophene at the 3-position have been developed.

Synthesis from 3-Aminothiophene-2-carboxylic Acid

This multi-step synthesis involves the preparation of 3-aminothiophene-2-carboxylic acid, followed by decarboxylation to 3-aminothiophene, and subsequent conversion of the amino group to a nitro group.

Reaction Scheme:

This synthesis involves the reaction of a thioglycolic acid ester with an α,β-dihalonitrile in the presence of a base.

G cluster_reaction Synthesis of 3-Aminothiophene-2-carboxylate thioglycolate Thioglycolic acid ester aminothiophene_ester 3-Aminothiophene-2-carboxylate thioglycolate->aminothiophene_ester + α,β-Dihalonitrile + Base dihalonitrile α,β-Dihalonitrile dihalonitrile->aminothiophene_ester

Caption: Synthesis of 3-Aminothiophene-2-carboxylate.

Experimental Protocol (Example for Methyl Ester): [3]

  • Prepare a suspension of sodium methylate in ether.

  • Add a solution of methyl thioglycolate in ether while cooling and stirring.

  • To this mixture, add α,β-dichloropropiononitrile dropwise.

  • After the reaction is complete, water is added, and the mixture is neutralized with a weak acid (e.g., acetic acid).

  • The ethereal layer is separated, and the product, methyl 3-aminothiophene-2-carboxylate, is isolated.

The ester is hydrolyzed to the corresponding carboxylic acid using a base, followed by acidification.

Experimental Protocol: [3]

  • Reflux the methyl 3-aminothiophene-2-carboxylate with an aqueous solution of sodium hydroxide.

  • After cooling, acidify the solution with a dilute acid (e.g., hydrochloric acid) to precipitate the 3-aminothiophene-2-carboxylic acid.

The 3-aminothiophene-2-carboxylic acid is then decarboxylated, typically by heating, to yield 3-aminothiophene. The stability of 3-aminothiophene can be an issue, and it is sometimes handled as its more stable salt.[4]

The final step involves the conversion of the amino group to a nitro group. This is typically achieved through a Sandmeyer-type reaction. The amino group is first diazotized with a source of nitrous acid (e.g., sodium nitrite in an acidic solution) to form a diazonium salt. The diazonium salt is then treated with a nitrite salt (e.g., sodium nitrite) in the presence of a copper catalyst to introduce the nitro group.

G cluster_reaction Conversion of 3-Aminothiophene to this compound aminothiophene 3-Aminothiophene diazonium Thiophene-3-diazonium salt aminothiophene->diazonium + NaNO₂, H⁺ nitrothiophene This compound diazonium->nitrothiophene + NaNO₂, Cu catalyst

Caption: Conversion of 3-Aminothiophene to this compound.

A specific, detailed experimental protocol for this final conversion step for 3-aminothiophene was not found in the provided search results.

Synthesis of Substituted 3-Nitrothiophenes

For the synthesis of more complex molecules, methods that directly introduce a substituted this compound core are highly valuable.

One-Pot Synthesis of 3-Nitro-2-substituted Thiophenes[6][7]

This method provides a route to 3-nitro-2-substituted thiophenes from 1,4-dithiane-2,5-diol and nitroalkenes or nitroacetates.

Reaction Scheme:

The reaction proceeds through a tandem Michael-intramolecular Henry reaction to form a tetrahydrothiophene intermediate, which is then aromatized.

G cluster_reaction One-Pot Synthesis of Substituted 3-Nitrothiophenes dithiane_diol 1,4-Dithiane-2,5-diol tetrahydrothiophene Tetrahydrothiophene intermediate dithiane_diol->tetrahydrothiophene + Nitroalkene + Triethylamine nitroalkene Nitroalkene nitroalkene->tetrahydrothiophene substituted_nitrothiophene 3-Nitro-2-substituted thiophene tetrahydrothiophene->substituted_nitrothiophene Aromatization (e.g., DDQ, Chloranil)

Caption: One-Pot Synthesis of 3-Nitro-2-substituted Thiophenes.

Experimental Protocol: [5]

  • To a solution of 1,4-dithiane-2,5-diol in a suitable solvent, add a nitroalkene in the presence of a base such as triethylamine. This leads to the formation of a tetrahydrothiophene intermediate.

  • The intermediate is then aromatized by treatment with an oxidizing agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or chloranil, often with microwave irradiation on a solid support like acidic alumina, to yield the 3-nitro-2-substituted thiophene.

Summary of Quantitative Data

Synthesis MethodStarting Material(s)Key ReagentsProduct(s)Isomer Ratio (2-nitro:3-nitro)Overall YieldReference(s)
Direct NitrationThiopheneHNO₃, Acetic Anhydride2-Nitrothiophene & this compound~85:1570-85%[6],[1]
Separation by Selective ChlorosulfonationMixture of 2- and this compoundChlorosulfonic AcidPure 2-Nitrothiophene (and sulfonated 3-nitro)N/AHigh purity[1]
Regioselective Synthesis via 3-Aminothiophene3-Aminothiophene-2-carboxylic acidHeat (decarboxylation), NaNO₂, H⁺, Cu catalystThis compoundRegioselectiveNot specified[3],[4]
One-Pot Synthesis of Substituted 3-Nitrothiophenes1,4-Dithiane-2,5-diol, Nitroalkene/NitroacetateTriethylamine, DDQ/Chloranil3-Nitro-2-substituted thiopheneRegioselectiveNot specified[5],[7]

Conclusion

The synthesis of this compound can be approached through several distinct strategies. Direct nitration of thiophene is the most atom-economical but suffers from poor regioselectivity, necessitating efficient separation of the resulting isomers. Purification by crystallization and selective chemical transformation are viable, albeit potentially laborious, methods for isolating the desired 3-nitro isomer. For applications where regiochemical purity is paramount, multi-step syntheses starting from 3-substituted thiophenes offer a more controlled approach, although they may involve more synthetic steps and potentially lower overall yields. Finally, for the generation of libraries of related compounds, one-pot methods for the synthesis of substituted 3-nitrothiophenes provide an efficient route to structural diversity. The choice of synthetic route will ultimately depend on the specific requirements of the research, including desired purity, scale, and the availability of starting materials and reagents. This guide provides the foundational knowledge and experimental details to enable researchers to make informed decisions in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3-Nitro-2-substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of 3-nitro-2-substituted thiophenes, a critical scaffold in medicinal chemistry. The methodologies outlined below are based on established and efficient synthetic routes, designed to be accessible for researchers in organic synthesis and drug discovery.

Introduction

3-Nitro-2-substituted thiophenes are valuable building blocks in the development of novel therapeutic agents. The thiophene ring serves as a versatile pharmacophore, and the presence of the nitro group at the 3-position, combined with various substituents at the 2-position, allows for a wide range of pharmacological activities to be explored. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The one-pot methodologies presented here offer a streamlined and efficient alternative, reducing waste and improving overall yield.[1]

The primary method detailed is a one-pot approach commencing from commercially available 1,4-dithiane-2,5-diol and substituted nitroalkenes or related precursors.[2][3][4] This strategy leverages a tandem Michael-intramolecular Henry reaction, followed by dehydration and aromatization to afford the desired 3-nitro-2-substituted thiophenes with high regiocontrol.[2][3]

Key Synthetic Approaches

Two main one-pot synthetic strategies have emerged as highly effective:

  • Tandem Michael-Intramolecular Henry Reaction: This approach involves the reaction of 1,4-dithiane-2,5-diol with nitroalkenes in the presence of a base, leading to the formation of a tetrahydrothiophene intermediate. Subsequent dehydration and aromatization, often facilitated by microwave irradiation on a solid support, yields the final product.[2][4]

  • Domino Reaction of α-Nitroketene N,S-acetals: A domino reaction between α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol provides an efficient route to N-substituted 3-nitrothiophen-2-amines.[1][5] This method is notable for the formation of two carbon-carbon bonds in a single operation.[5]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 3-nitro-2-substituted thiophenes using the tandem Michael-intramolecular Henry reaction approach.

Entry2-Substituent (R)Reaction Time (Microwave)Yield (%)
1Phenyl5 min85
24-Methylphenyl5 min82
34-Methoxyphenyl5 min88
44-Chlorophenyl5 min80
52-Chlorophenyl6 min75
64-Bromophenyl5 min81
73-Nitrophenyl7 min70
82-Thienyl5 min78
9Methyl10 min65
10n-Propyl10 min60

Data is representative and may vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Nitro-2-arylthiophenes via Tandem Michael-Intramolecular Henry Reaction

This protocol is adapted from the facile synthesis developed for 3-nitro-2-substituted thiophenes.[2][4]

Materials:

  • 1,4-Dithiane-2,5-diol

  • Substituted β-nitrostyrene (or other nitroalkene)

  • Triethylamine (TEA)

  • Acidic alumina

  • Chloranil

  • Dichloromethane (DCM)

  • Ethanol

  • Microwave reactor

Procedure:

  • Formation of the Tetrahydrothiophene Intermediate:

    • To a solution of the desired β-nitrostyrene (1.0 mmol) in a suitable solvent, add 1,4-dithiane-2,5-diol (1.0 mmol).

    • Add triethylamine (20-25 mol%) to the mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dehydration and Aromatization:

    • To the crude tetrahydrothiophene intermediate, add acidic alumina and chloranil.

    • Subject the mixture to microwave irradiation (e.g., 5-10 minutes, power and temperature may need optimization).

    • After cooling, extract the product with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude 3-nitro-2-arylthiophene.

    • A simple work-up procedure often removes the need for column chromatography for most applications.[2][3] If necessary, purify the product by recrystallization from ethanol or by flash column chromatography.

Protocol 2: One-Pot Synthesis of N-Aryl-3-nitrothiophen-2-amines via Domino Reaction

This protocol is based on the domino reaction of α-nitroketene N,S-arylaminoacetals.[1][5]

Materials:

  • α-Nitroketene N,S-arylaminoacetal

  • 1,4-Dithiane-2,5-diol

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, prepare a mixture of the appropriate α-nitroketene N,S-arylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and a base such as potassium carbonate or triethylamine (1 equivalent) in ethanol.[1]

  • Reaction Execution:

    • Heat the reaction mixture to reflux.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into water to precipitate the product.[1]

    • Collect the solid precipitate by filtration.

    • Wash the collected solid with ethanol to afford the pure N-aryl-3-nitrothiophen-2-amine.[1]

Visualizations

The following diagrams illustrate the general workflow and a proposed reaction mechanism for the one-pot synthesis of 3-nitro-2-substituted thiophenes.

G cluster_workflow Experimental Workflow Reactants 1,4-Dithiane-2,5-diol + Nitroalkene Mixing Mixing in Solvent + Base (TEA) Reactants->Mixing Tandem_Reaction Tandem Michael-Henry Reaction Mixing->Tandem_Reaction Intermediate Crude Tetrahydrothiophene Intermediate Tandem_Reaction->Intermediate Microwave Microwave Irradiation with Acidic Alumina + Chloranil Intermediate->Microwave Aromatization Dehydration & Aromatization Microwave->Aromatization Extraction Extraction & Work-up Aromatization->Extraction Product Pure 3-Nitro-2-substituted Thiophene Extraction->Product

Caption: General experimental workflow for the one-pot synthesis.

G cluster_mechanism Proposed Reaction Mechanism Reactants 1,4-Dithiane-2,5-diol + Nitroalkene Thiolate Thiolate Formation (Base) Reactants->Thiolate Michael_Addition Michael Addition Thiolate->Michael_Addition Enolate Thioether Enolate Michael_Addition->Enolate Henry_Reaction Intramolecular Henry (Nitro-aldol) Enolate->Henry_Reaction Tetrahydrothiophene Tetrahydrothiophene Intermediate Henry_Reaction->Tetrahydrothiophene Dehydration Dehydration Tetrahydrothiophene->Dehydration Aromatization Aromatization (Oxidation) Dehydration->Aromatization Product 3-Nitro-2-substituted Thiophene Aromatization->Product

Caption: Proposed mechanism of the tandem Michael-Henry reaction.

References

Application Note: A Protocol for the Regioselective Nitration of Thiophene to Yield 3-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrothiophenes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Specifically, 3-nitrothiophene serves as a crucial building block for various biologically active molecules. The direct nitration of thiophene typically yields 2-nitrothiophene as the major product due to the higher electrophilic substitution susceptibility at the C2 position. This application note details a protocol for the nitration of thiophene with enhanced regioselectivity towards the C3 position, yielding a significantly higher proportion of this compound. This is achieved through the use of a beta zeolite catalyst in a nitric acid and acetic anhydride medium. A subsequent purification protocol based on fractional crystallization is also provided to isolate the this compound isomer.

Core Requirements

This protocol is designed for researchers, scientists, and drug development professionals with a background in organic synthesis. Adherence to standard laboratory safety procedures is mandatory.

Experimental Protocols

Part 1: Nitration of Thiophene using Beta Zeolite Catalyst

This protocol is adapted from methodologies that have shown to increase the isomeric ratio of this compound.

Materials:

  • Thiophene (C₄H₄S)

  • Fuming Nitric Acid (HNO₃, 90%)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Beta Zeolite (H⁺ form)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (250 mL) with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Ice bath

  • Heating mantle with temperature control

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add beta zeolite (10 g). Attach a dropping funnel and a condenser to the flask. Place the flask in an ice bath.

  • Preparation of Nitrating Agent: In the dropping funnel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (6.3 mL, 0.15 mol) to acetic anhydride (28 mL, 0.3 mol) while cooling in an ice bath. Caution: This mixture is highly exothermic and corrosive.

  • Reaction: To the cooled flask containing the beta zeolite, add a solution of thiophene (8.4 g, 0.1 mol) in dichloromethane (50 mL).

  • Addition of Nitrating Agent: Slowly add the prepared nitrating mixture from the dropping funnel to the thiophene solution over a period of 30-45 minutes, ensuring the internal temperature of the reaction mixture is maintained between 0 and 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the beta zeolite catalyst. Wash the catalyst with a small amount of dichloromethane.

    • Carefully pour the filtrate into a beaker containing crushed ice (100 g).

    • Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product mixture of 2-nitrothiophene and this compound.

Part 2: Purification of this compound by Recrystallization

This protocol leverages the lower solubility and higher melting point of this compound compared to the 2-isomer.[1]

Materials:

  • Crude nitrothiophene mixture

  • Ethanol (95%)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: Transfer the crude nitrothiophene mixture to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The this compound will start to crystallize as fine, pale-yellow needles.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor containing the more soluble 2-nitrothiophene.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: The purity of the this compound can be confirmed by measuring its melting point (literature value: 76-78 °C) and by spectroscopic methods such as NMR and IR.

Data Presentation

The use of a beta zeolite catalyst significantly alters the regioselectivity of the nitration of thiophene. The following table summarizes the approximate yields and isomer ratios for the standard nitration method versus the beta zeolite-catalyzed method.

Nitration MethodTotal Yield (%)2-Nitrothiophene (%)This compound (%)Reference
Nitric Acid / Acetic Anhydride~85~85~15[2]
Nitric Acid / Acetic Anhydride / Beta Zeolite~80~44~56[2]

Mandatory Visualization

Nitration_of_Thiophene_Workflow cluster_reaction Part 1: Beta Zeolite-Catalyzed Nitration cluster_purification Part 2: Purification of this compound start 1. Prepare Nitrating Agent (HNO₃ in Acetic Anhydride) react 2. React Thiophene with Nitrating Agent in presence of Beta Zeolite at 0-5 °C start->react workup 3. Work-up: - Filter Catalyst - Ice Quench - Extraction & Washing react->workup crude Crude Product: Mixture of 2- and This compound workup->crude dissolve 4. Dissolve Crude Product in minimal hot Ethanol crude->dissolve Proceed to Purification crystallize 5. Cool to Crystallize This compound dissolve->crystallize isolate 6. Isolate Crystals by Filtration and wash with cold Ethanol crystallize->isolate product Purified this compound isolate->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Application Notes: 3-Nitrothiophene in the Synthesis of Pharmacologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Nitrothiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the thiophene ring, making it a valuable precursor for the synthesis of a variety of pharmacologically active compounds. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. A particularly important application is the synthesis of 2-amino-3-nitrothiophenes, which serve as key intermediates for constructing fused heterocyclic systems like thieno[2,3-d]pyrimidines. These fused systems are recognized as potent kinase inhibitors and antimicrobial agents.

Pharmacological Applications
  • Anticancer Activity (Tyrosine Kinase Inhibition): Thieno[2,3-d]pyrimidines, which can be synthesized from this compound precursors, are bioisosteres of purines and have been extensively studied as anticancer agents.[1] They have shown significant inhibitory activity against various tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways.[1][2] For instance, certain thieno[2,3-d]pyrimidine derivatives exhibit potent cytotoxic effects against human breast (MCF-7), liver (HepG-2), and colon (HT-29) cancer cell lines.[1] Some compounds have demonstrated specific inhibitory activity against kinases like FLT3, which is implicated in hematopoietic stem cell survival and proliferation.[1]

  • Antimicrobial Activity: Nitrothiophene derivatives are a well-established class of antimicrobial agents with broad-spectrum activity against bacteria and fungi.[3] The mechanism of action often involves the reduction of the nitro group by bacterial nitroreductases to form reactive cytotoxic species that can damage cellular components.[4][5] This prodrug strategy allows for selective activity against microbes.[4][5] For example, the benzoxazole-nitrothiophene compound IITR00803 has shown potent, broad-spectrum antibacterial activity against enteric pathogens, including clinical isolates of Salmonella, Shigella, and E. coli.[6][7] Notably, some of these compounds are engineered to overcome efflux pump liability, a common mechanism of antibiotic resistance.[5][6]

  • Anti-inflammatory Activity: The 2-aminothiophene scaffold, derivable from this compound, is a strong indicator of potential anti-inflammatory properties.[3] While the direct role of the nitro group in this context is less defined, the overall molecular structure is conducive to this activity. Screening for anti-inflammatory potential often involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Data Presentation

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Target KinaseIC₅₀ (µM)Reference
Compound 5 MCF-77.301 ± 4.5FLT332.435 ± 5.5[1]
HepG-25.3 ± 1.6[1]
Compound 8 MCF-74.132 ± 0.5FLT340.55 ± 6.3[1]
HepG-23.3 ± 0.90[1]
Compound 9b --FLT339.61 ± 4.6[1]
Compound 10 --FLT340.04 ± 5.5[1]
Compound 9c HCT-116 (Colon)0.904 ± 0.03--[8]
Compound 14 MCF-722.12--[9][10]
Compound 13 MCF-722.52--[9][10]
Compound l MDA-MB-231 (Breast)27.6--[11]
Doxorubicin ----[8][9]
Paclitaxel MDA-MB-231 (Breast)29.3--[11]
Table 2: Antibacterial Activity of Nitrothiophene Derivatives
Compound Class/IDTarget Organism(s)MIC Range (µg/mL)Key Structural Features / NotesReference(s)
IITR00803 Salmonella spp., Shigella flexneri, E. coli4 - 16Benzoxazole-nitrothiophene moiety; not susceptible to AcrAB-TolC efflux.[6][7]
Thiophene Derivatives Colistin-Resistant A. baumannii & E. coli8 - 32 (MIC₅₀)Varied substituted thiophenes.[12]
Benzonaptho/Tolyl Substituted Benzimidazolo[1,2-a]benzothiophenes General Bacteria10 - 20Fused heterocyclic system.[13]

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-amino-3-nitrothiophenes

This protocol is adapted from a high-yield, one-pot method utilizing α-nitroketene N,S-acetals.

Materials:

  • α-nitroketene N,S-aryl/alkylaminoacetal (1 mmol)

  • 1,4-Dithiane-2,5-diol (0.5 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the α-nitroketene N,S-aryl/alkylaminoacetal in ethanol, add 1,4-dithiane-2,5-diol and potassium carbonate.[14]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the collected solid with ethanol to yield the pure N-aryl-3-nitrothiophen-2-amine.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Derivative

This protocol describes the synthesis of a thieno[2,3-d]pyrimidine derivative starting from a substituted 2-aminothiophene, a common downstream application of this compound chemistry.

Materials:

  • Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (0.01 mol)

  • Appropriate sulfa drug (e.g., sulfadoxine) (0.012 mol)

  • Dimethylformamide (DMF) (20 mL)

  • Triethylamine (3 drops)

Procedure:

  • Prepare a mixture of ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate, the selected sulfa drug, and triethylamine in dimethylformamide.[9]

  • Heat the mixture under reflux for 14 hours.[9]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the solid product that forms.

  • Recrystallize the crude product from dioxane to obtain the purified thieno[2,3-d]pyrimidine derivative.[9]

Protocol 3: In Vitro Cytotoxicity (MTS) Assay

This protocol is a standard method for assessing the anticancer activity of a compound by measuring cell viability.[3]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and a vehicle control. Incubate for an additional 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[4]

Visualizations

G cluster_0 Synthesis of 2-Amino-3-Nitrothiophene cluster_1 Synthesis of Thieno[2,3-d]pyrimidine A α-Nitroketene N,S-Acetal D Reflux A->D B 1,4-Dithiane-2,5-diol B->D C K₂CO₃, Ethanol C->D E Workup & Purification D->E F N-Aryl-2-amino- This compound E->F G N-Aryl-2-amino- This compound F->G I Reaction (e.g., Reflux) G->I H Cyclization Reagent (e.g., Formamide) H->I J Workup & Purification I->J K Thieno[2,3-d]pyrimidine Derivative J->K

Caption: Synthetic workflow for thieno[2,3-d]pyrimidines from this compound precursors.

Caption: Inhibition of a tyrosine kinase signaling pathway by a thieno[2,3-d]pyrimidine.

G start Start: Antimicrobial Susceptibility Testing prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum prep_plate Serially dilute test compound in 96-well plate start->prep_plate inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure OD₆₀₀ incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End: MIC Value Obtained determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Application of 3-Nitrothiophene in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel anchoring groups is a critical avenue in the advancement of dye-sensitized solar cells (DSSCs). While conventional DSSC dyes predominantly utilize carboxylic or cyanoacrylic acid moieties to adsorb onto the semiconductor surface (typically TiO₂), recent research has highlighted the potential of alternative functional groups. Among these, the nitro group has emerged as a promising candidate, acting as both an electron-accepting unit and an anchoring group. This application note focuses on the use of 3-nitrothiophene as a key component in the design of D-π-A (Donor-π-Acceptor) sensitizers for DSSCs. The incorporation of the this compound moiety offers a unique combination of electronic properties and anchoring capabilities, paving the way for the development of a new class of efficient and stable solar cell dyes.

Principle of this compound as an Anchoring Group

In the architecture of a D-π-A dye, the acceptor unit plays a dual role: it facilitates intramolecular charge transfer from the donor upon photoexcitation and provides a strong linkage to the semiconductor's surface for efficient electron injection. The this compound group is particularly well-suited for this role due to the strong electron-withdrawing nature of the nitro group, which can effectively pull the excited electron from the donor through the π-conjugated bridge. Furthermore, the nitro group can directly bind to the Lewis acid sites on the TiO₂ surface, enabling a pathway for the injection of the photo-excited electron into the conduction band of the semiconductor.

A study investigating the effect of a nitro group as an anchor in DSSCs demonstrated the viability of this approach. While the study focused on nitrobenzene derivatives, the principles are directly applicable to this compound. The research showed that dyes featuring a nitro anchor group could successfully be used to fabricate functional DSSCs, achieving power conversion efficiencies that warrant further investigation and optimization.[1][2]

Quantitative Data Presentation

The following table summarizes the photovoltaic performance parameters of DSSCs sensitized with dyes containing a nitro-functionalized acceptor group, as reported in the literature. For comparison, the performance of a standard N719 ruthenium-based dye is also included.

Dye SampleJsc (mA cm-2)Voc (V)Fill Factor (FF)Power Conversion Efficiency (η) (%)
N719 6.700.660.381.70
F1 2.100.610.370.45
F2 1.700.570.200.19
Data sourced from "Investigation of the effect of a nitro group as an anchor group in dye-sensitized solar cells".[2]

Note: Dyes F1 and F2 are based on a triphenylamine donor and a nitro-substituted benzene acceptor. While not this compound-based, this data provides a crucial proof-of-concept for the use of nitro groups as anchors in DSSCs.[2]

Experimental Protocols

Synthesis of a Representative D-π-A Dye with a Nitro-Anchor

This protocol outlines the general synthesis of a D-π-A dye (similar to F1 in the cited literature) where a triphenylamine donor is coupled with a nitro-functionalized acceptor. This can be adapted for the use of a this compound-based acceptor.

Materials:

  • Triphenylamine

  • 4-nitrobenzoyl chloride (or a suitable this compound derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Triethylamine)

  • Anhydrous solvents (e.g., Toluene, DMF)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Donor Modification (if necessary): The donor molecule (e.g., triphenylamine) may require functionalization with a reactive group (e.g., a boronic acid or a stannane) for subsequent cross-coupling reactions.

  • Acceptor Synthesis: The this compound acceptor unit may need to be synthesized with a suitable reactive group for coupling.

  • Cross-Coupling Reaction (e.g., Suzuki or Stille Coupling):

    • In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the functionalized donor and the this compound acceptor in an appropriate anhydrous solvent.

    • Add the palladium catalyst and the base.

    • Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final D-π-A dye.

  • Characterization: Confirm the structure and purity of the synthesized dye using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Fabrication of Dye-Sensitized Solar Cells

This protocol describes the fabrication of a DSSC using the synthesized dye.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., P25)

  • The synthesized this compound-based dye

  • Solvent for dye solution (e.g., a mixture of acetonitrile and tert-butanol)

  • Iodide-based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, in acetonitrile/valeronitrile)

  • Platinum-coated counter electrode

  • Thermoplastic sealant (e.g., Surlyn)

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing to achieve a desired thickness.

    • Sinter the TiO₂-coated FTO glass at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion.

    • Allow the photoanode to cool to room temperature.

  • Dye Sensitization:

    • Immerse the prepared TiO₂ photoanode in a solution of the this compound-based dye (typically 0.3-0.5 mM in a suitable solvent) for a specific duration (e.g., 12-24 hours) at room temperature.

    • After sensitization, rinse the photoanode with the same solvent to remove non-adsorbed dye molecules and dry it in a stream of nitrogen.

  • DSSC Assembly:

    • Place the thermoplastic sealant around the dye-sensitized area of the photoanode.

    • Position the platinum-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte injection.

  • Electrolyte Filling:

    • Introduce the iodide-based electrolyte into the cell through the pre-left opening via vacuum backfilling or capillary action.

    • Seal the opening with a small piece of sealant and a soldering iron.

  • Characterization:

    • Mask the active area of the cell to a precisely known size.

    • Measure the photovoltaic performance of the fabricated DSSC using a solar simulator under standard AM 1.5G illumination (100 mW cm⁻²).

    • Record the current-voltage (J-V) characteristics to determine the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (η).

    • Further characterization can be performed using techniques like Electrochemical Impedance Spectroscopy (EIS) to study the charge transfer dynamics and Incident Photon-to-Current Conversion Efficiency (IPCE) measurements to determine the quantum efficiency of the cell at different wavelengths.

Visualizations

DSSC_Workflow cluster_synthesis Dye Synthesis cluster_fabrication DSSC Fabrication cluster_characterization Characterization Donor Donor Moiety (e.g., Triphenylamine) Coupling Cross-Coupling Reaction Donor->Coupling Pi_Bridge π-Bridge Pi_Bridge->Coupling Acceptor This compound Acceptor Acceptor->Coupling Purification Purification Coupling->Purification Final_Dye Final D-π-A Dye Purification->Final_Dye Sensitization Dye Sensitization Final_Dye->Sensitization Photoanode TiO₂ Photoanode Preparation Photoanode->Sensitization Assembly Cell Assembly Sensitization->Assembly Electrolyte Electrolyte Filling Assembly->Electrolyte Finished_Cell Finished DSSC Electrolyte->Finished_Cell JV J-V Measurement Finished_Cell->JV EIS EIS Finished_Cell->EIS IPCE IPCE Finished_Cell->IPCE Performance_Data Photovoltaic Performance Data JV->Performance_Data

Workflow for the synthesis of a this compound-based dye and fabrication of a DSSC.

Electron_Transfer_Pathway cluster_dye Dye Molecule cluster_semiconductor Semiconductor cluster_electrolyte Electrolyte Donor Donor (D) Pi_Bridge π-Bridge Donor->Pi_Bridge hν (Light Absorption) Acceptor Acceptor (A) (this compound) Pi_Bridge->Acceptor Intramolecular Charge Transfer TiO2_CB TiO₂ Conduction Band (CB) Acceptor->TiO2_CB Electron Injection (e⁻) Redox Redox Mediator (I⁻/I₃⁻) Redox->Donor Dye Regeneration

References

Application Notes and Protocols: 3-Nitrothiophene as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the polymerization of 3-nitrothiophene and the properties of poly(this compound) are limited in publicly available literature. The following application notes and protocols are based on established principles of polythiophene chemistry and the known effects of electron-withdrawing substituents. These should be considered as a starting point for research and development.

Introduction

Polythiophenes are a class of conductive polymers with significant potential in various fields, including electronics, sensors, and biomedical applications. The functionalization of the thiophene monomer is a key strategy to tune the properties of the resulting polymer. This compound, with its strong electron-withdrawing nitro group, presents a unique precursor for creating novel conductive polymers. The presence of the nitro group is expected to significantly influence the electronic properties, solubility, and reactivity of the polymer, opening avenues for new applications, particularly in areas requiring specific electronic characteristics and potential for further functionalization.

These notes provide an overview of the potential synthesis routes for poly(this compound) and its prospective applications, with a focus on its use in drug delivery systems.

Properties of Poly(this compound): Theoretical Considerations

The introduction of a nitro group at the 3-position of the thiophene ring is anticipated to have the following effects on the resulting polymer:

  • Increased Oxidation Potential: The electron-withdrawing nature of the nitro group makes the thiophene ring less electron-rich, thereby increasing its oxidation potential. This makes polymerization more challenging compared to unsubstituted or alkyl-substituted thiophenes.

  • Modified Electronic and Optical Properties: The nitro group will lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This will alter the bandgap and, consequently, the optical absorption and emission properties of the material.

  • Enhanced Solubility: The polar nitro group may enhance the solubility of the polymer in polar organic solvents.

  • Potential for Post-Polymerization Modification: The nitro group can be chemically reduced to an amino group, providing a reactive site for further functionalization, for instance, with bioactive molecules for drug delivery applications.

A comparative summary of expected properties for polythiophene, poly(3-hexylthiophene), and the hypothetical poly(this compound) is presented in Table 1.

Table 1: Comparison of Expected Properties of Polythiophenes

PropertyPolythiophene (Undoped)Poly(3-hexylthiophene) (P3HT) (Undoped)Poly(this compound) (Undoped) (Hypothetical)
Solubility InsolubleSoluble in organic solvents (e.g., chloroform, toluene)[1]Potentially soluble in polar organic solvents (e.g., DMF, DMSO)
Conductivity (S/cm) ~10⁻¹⁰ - 10⁻⁸~10⁻⁶ - 10⁻⁵[2]Expected to be low, potentially < 10⁻⁸
Doped Conductivity (S/cm) Up to 1000Up to 1000Potentially high, but may require strong dopants
Oxidation Potential (V vs. Ag/AgCl) ~1.2~0.8 - 1.0Expected to be > 1.5
Band Gap (eV) ~2.0~1.9 - 2.2[3]Expected to be modified, potentially lower

Experimental Protocols

Due to the high oxidation potential of this compound, both chemical and electrochemical polymerization methods will require more forcing conditions than those used for standard thiophenes.

Chemical Oxidative Polymerization of this compound

This protocol is an adaptation of the widely used ferric chloride (FeCl₃) method for polythiophene synthesis.[4] A stronger oxidizing agent or higher temperatures might be necessary.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform or nitrobenzene (solvent)

  • Methanol (for washing)

  • Ammonia solution (for de-doping, optional)

Procedure:

  • In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 mmol) in anhydrous chloroform (20 mL).

  • In a separate flask, dissolve anhydrous FeCl₃ (4 mmol) in anhydrous chloroform (30 mL). Caution: FeCl₃ is corrosive and hygroscopic.

  • Slowly add the FeCl₃ solution to the this compound solution at room temperature with vigorous stirring.

  • The reaction mixture is expected to darken, indicating polymerization. Stir the reaction for 24 hours at room temperature. If no reaction is observed, the temperature can be gradually increased up to the boiling point of the solvent.

  • After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol (200 mL).

  • Filter the precipitate and wash it extensively with methanol until the filtrate is colorless to remove any remaining FeCl₃ and oligomers.

  • To obtain the neutral (de-doped) polymer, the precipitate can be stirred in an ammonia solution for 2 hours, followed by filtration and washing with methanol.

  • Dry the resulting poly(this compound) powder under vacuum.

Characterization:

  • FTIR Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational modes of the thiophene ring and the nitro group.

  • NMR Spectroscopy: To further elucidate the polymer structure and regioregularity (though solubility might be a challenge).

  • UV-Vis Spectroscopy: To determine the optical properties and estimate the bandgap of the polymer.

  • Cyclic Voltammetry: To determine the oxidation and reduction potentials of the polymer film.

  • Four-Point Probe Measurement: To measure the electrical conductivity of the polymer film (in both doped and undoped states).

Electrochemical Polymerization of this compound

Electrochemical polymerization offers direct deposition of the polymer film onto an electrode surface.[1] A higher applied potential will likely be required due to the high oxidation potential of the monomer.[5]

Materials:

  • This compound (monomer)

  • Acetonitrile or propylene carbonate (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare an electrolyte solution by dissolving the supporting electrolyte (0.1 M) in the chosen solvent.

  • Add this compound (0.1 M) to the electrolyte solution.

  • Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.

  • Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the solution.

  • Perform electropolymerization using either potentiostatic (constant potential) or galvanostatic (constant current) methods, or by cyclic voltammetry.

    • Cyclic Voltammetry: Scan the potential from 0 V to a sufficiently high positive potential (e.g., +2.0 V vs. Ag/AgCl) and back for multiple cycles. The formation of a polymer film on the working electrode will be indicated by the appearance and growth of redox peaks in the voltammogram.[6]

  • After polymerization, rinse the polymer-coated electrode with fresh solvent to remove unreacted monomer and electrolyte.

  • The polymer film can then be characterized directly on the electrode.

Visualization of Methodologies

Chemical Oxidative Polymerization Workflow

cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification cluster_3 De-doping (Optional) cluster_4 Final Product Monomer This compound Reaction Mix and Stir (24h) Monomer->Reaction Solvent1 Anhydrous Chloroform Solvent1->Reaction Oxidant Anhydrous FeCl3 Oxidant->Reaction Solvent2 Anhydrous Chloroform Solvent2->Reaction Precipitation Precipitate in Methanol Reaction->Precipitation Filtration1 Filter Precipitation->Filtration1 Washing Wash with Methanol Filtration1->Washing Dedoping Stir in Ammonia Solution Washing->Dedoping Filtration2 Filter Dedoping->Filtration2 Washing2 Wash with Methanol Filtration2->Washing2 Drying Dry under Vacuum Washing2->Drying P3NO2Th Poly(this compound) Drying->P3NO2Th cluster_0 Solution Preparation cluster_1 Electropolymerization cluster_2 Post-Polymerization Monomer This compound Deoxygenation Deoxygenate with Argon Monomer->Deoxygenation Electrolyte Supporting Electrolyte (e.g., TBAP) Electrolyte->Deoxygenation Solvent Acetonitrile Solvent->Deoxygenation Cell Three-Electrode Cell Setup Deoxygenation->Cell CV Cyclic Voltammetry Cell->CV Rinsing Rinse Electrode CV->Rinsing Characterization Characterize Film Rinsing->Characterization cluster_0 Stimulus cluster_1 Polymer Response cluster_2 Drug Release cluster_3 Therapeutic Effect Stimulus Electrical Signal (Voltage/Current) Redox Change in Polymer Redox State Stimulus->Redox Volume Polymer Swelling/Shrinking Stimulus->Volume Release Drug Release from Polymer Matrix Redox->Release Volume->Release Target Drug Reaches Target Site Release->Target Effect Therapeutic Action Target->Effect

References

Application Note & Protocol: Grignard Reactions with 3-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed analysis of the proposed Grignard reaction involving 3-nitrothiophene. It addresses the significant chemical challenges inherent in this reaction due to the incompatibility of Grignard reagents with nitro groups. The expected reaction pathways, which involve the reduction of the nitro group rather than a simple substitution or addition, are discussed. In light of these challenges, this note presents alternative, more viable synthetic strategies for the functionalization of the thiophene ring in the presence of a nitro group. A detailed experimental protocol for a related, successful Grignard reaction—the synthesis of a 3-substituted thiophene from 3-bromothiophene—is provided as a foundational method.

Introduction: The Challenge of Reacting Grignard Reagents with Nitroarenes

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. It involves the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. While versatile, Grignard reagents are extremely strong bases and nucleophiles, which makes them incompatible with acidic protons and many functional groups.

A critical limitation is their reaction with nitro groups. Aromatic nitro groups are not stable in the presence of Grignard reagents as they readily react with the nitro moiety itself.[1] This reaction typically involves the nucleophilic attack of the Grignard reagent on one of the oxygen atoms of the nitro group, leading to reduction and the formation of complex product mixtures.[1][2] For instance, the reaction of aryl Grignard reagents with 3,4-dinitrothiophene results in the reduction of one nitro group and a subsequent intramolecular rearrangement.[2]

Therefore, attempting to either form a Grignard reagent from a halogenated this compound or react an external Grignard reagent with this compound is not a recommended synthetic strategy for obtaining a product that retains the nitro group.

Proposed Reaction Pathway: Incompatibility

The primary reaction anticipated between a Grignard reagent (R-MgX) and this compound is the attack at the nitro group, as depicted below. This pathway highlights the futility of using this direct approach for C-C bond formation at the thiophene ring while preserving the nitro functionality.

G cluster_reactants Reactants cluster_products Products 3_Nitrothiophene This compound Reduced_Products Reduced Nitro Species & Complex Mixture 3_Nitrothiophene->Reduced_Products Desired_Product Desired C-C Bond Product (Not Formed) 3_Nitrothiophene->Desired_Product X Grignard Grignard Reagent (R-MgX) Grignard->3_Nitrothiophene Nucleophilic Attack on Nitro Group

Caption: Problematical reaction of a Grignard reagent with this compound.

Alternative Synthetic Strategies

To achieve the synthesis of functionalized 3-nitrothiophenes, indirect methods are necessary. The following workflow represents a more robust and reliable approach.

Strategy: Halogen Precursor and Post-Functionalization Nitration

The most common strategy involves forming the Grignard reagent from a halogenated thiophene (e.g., 3-bromothiophene), reacting it with the desired electrophile, and then performing a nitration reaction on the resulting product.

G Start 3-Bromothiophene Step1 1. Mg, Anhydrous Ether/THF 2. Iodine (activator) Start->Step1 Grignard_Formation 3-Thienylmagnesium Bromide Step1->Grignard_Formation Step2 Electrophile Addition (e.g., CO₂, RCHO) Grignard_Formation->Step2 Functionalized_Thiophene 3-Substituted Thiophene Step2->Functionalized_Thiophene Step3 Nitration (e.g., HNO₃/H₂SO₄) Functionalized_Thiophene->Step3 Final_Product Functionalized This compound Step3->Final_Product

Caption: A viable synthetic workflow for functionalized 3-nitrothiophenes.

Experimental Protocol: Synthesis of 3-Thiophenecarboxylic Acid

This protocol details the formation of a 3-thienyl Grignard reagent from 3-bromothiophene and its subsequent reaction with dry ice (carbon dioxide) to yield 3-thiophenecarboxylic acid.[3] This procedure serves as a fundamental example of generating and using a 3-thienyl organometallic intermediate.

Materials and Equipment
  • Reagents: 3-Bromothiophene, magnesium turnings, iodine (crystal), anhydrous diethyl ether or THF, dry ice (solid CO₂), hydrochloric acid (e.g., 3M HCl), anhydrous sodium sulfate.

  • Glassware: Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer and stir bar, heating mantle. All glassware must be rigorously oven-dried or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[4][5]

  • Other: Inert gas supply, syringes, and needles.

Procedure

Part A: Preparation of 3-Thienylmagnesium Bromide

  • Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube or inert gas line), and a dropping funnel. Purge the entire apparatus with inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine to activate the magnesium surface.[3][5]

  • Initiation: Prepare a solution of 3-bromothiophene (1.0 equivalent) in anhydrous ether or THF. Add a small portion (approx. 10%) of this solution to the stirred magnesium turnings.

  • The reaction may need gentle warming with a heat gun to initiate. Signs of initiation include the disappearance of the purple iodine color, the appearance of a cloudy gray solution, and spontaneous refluxing.[6]

  • Addition: Once the reaction has started, add the remaining 3-bromothiophene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting gray-brown solution is the Grignard reagent.

Part B: Reaction with Carbon Dioxide (Carboxylation)

  • Preparation: In a separate beaker, crush a sufficient quantity of dry ice.

  • Reaction: Carefully and slowly pour the prepared Grignard reagent solution over the crushed dry ice with vigorous stirring. Caution: This is an exothermic reaction and will cause rapid sublimation of CO₂. Use a large beaker to contain the reaction.

  • Allow the mixture to stand until all the excess dry ice has sublimated and the mixture has reached room temperature.

Part C: Work-up and Purification

  • Quenching: Slowly add aqueous HCl (e.g., 3M) to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-thiophenecarboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., water or a hexane/ethyl acetate mixture).

Data Presentation: Representative Reactions

The formation of 3-thienylmagnesium halide can be challenging compared to its 2-isomer, but it is a viable intermediate for various transformations.[7][8]

PrecursorElectrophileCatalystProductYield (%)Reference
3-IodothiopheneBenzaldehydeNone3-(hydroxy(phenyl)methyl)thiophene~70-80%[7]
3-IodothiopheneBenzoyl ChlorideNonePhenyl(thiophen-3-yl)methanone~70-80%[7]
3-BromothiopheneDry Ice (CO₂)None3-Thiophenecarboxylic acid~60-70%[3]
3-Bromothiophene2,5-DibromothiopheneNiCl₂(dppp)2',5'-Dibromo-2,3'-bithiophene~50-60%[9]

Table 1: Summary of yields for reactions involving 3-thienyl Grignard reagents prepared from different precursors and reacted with various electrophiles. Yields are approximate and can vary based on specific reaction conditions.

Conclusion

Direct Grignard reactions on this compound are synthetically unviable due to the high reactivity of the nitro group towards the Grignard reagent. The expected outcome is the reduction of the nitro group and the formation of complex side products. For researchers aiming to synthesize functionalized 3-nitrothiophenes, a multi-step approach is recommended. This involves the initial formation of a 3-thienyl Grignard reagent from a halogenated precursor, reaction with a suitable electrophile, and subsequent nitration of the thiophene ring as a final step. The provided protocol for the synthesis of 3-thiophenecarboxylic acid serves as a reliable template for the successful generation and utilization of the key 3-thienylmagnesium halide intermediate.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 3-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Nitrothiophene and its derivatives are important intermediates in the synthesis of various pharmacologically active compounds. Ensuring the purity of these starting materials and intermediates is critical for the quality, safety, and efficacy of the final drug products.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique in the pharmaceutical industry for determining the purity of drug substances and identifying impurities.[1][2] This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound derivatives. The method is designed to be robust, providing excellent resolution and sensitivity for separating the main component from its potential process-related and degradation impurities.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. A gradient elution is employed to ensure the efficient separation of compounds with a range of polarities. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength where the this compound derivatives exhibit significant absorbance.

Experimental Protocol

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard and its derivatives

  • Chromatographic Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Phase): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas the solution before use.

  • Mobile Phase B (Organic Phase): Acetonitrile (HPLC grade).

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound derivative reference standard and dissolve it in 10 mL of the diluent to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

3. Chromatographic Conditions

A gradient HPLC method is proposed for the effective separation of impurities.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm

4. System Suitability

To ensure the performance of the chromatographic system, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.[1]

  • The tailing factor for the main peak should be not more than 2.0.[1]

  • The theoretical plates for the main peak should be not less than 2000.[1]

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected quantitative data for a hypothetical purity assessment of a this compound derivative and its potential impurities.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)
Impurity 1 (polar)4.5-1.2
Impurity 28.28.51.1
This compound Derivative 12.5 9.8 1.0
Impurity 3 (non-polar)16.87.21.3

Note: The data presented in this table is illustrative and based on typical performance characteristics. Actual results may vary.

Method Validation

For routine quality control, the developed HPLC method should be validated according to ICH guidelines.[3] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualization

The following diagram illustrates the logical workflow of the HPLC purity assessment process.

HPLC_Purity_Assessment_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) system_suitability System Suitability Test (5 Replicate Injections) prep_mobile_phase->system_suitability prep_standard Prepare Standard Solution (1 mg/mL) prep_standard->system_suitability prep_sample Prepare Sample Solution (1 mg/mL) sample_injection Inject Sample Solution prep_sample->sample_injection system_suitability->prep_mobile_phase If Fail system_suitability->sample_injection If Pass chromatogram_acquisition Acquire Chromatogram sample_injection->chromatogram_acquisition peak_integration Integrate Peaks chromatogram_acquisition->peak_integration purity_calculation Calculate % Purity peak_integration->purity_calculation report_generation Generate Report purity_calculation->report_generation

Caption: Workflow for HPLC Purity Assessment of this compound Derivatives.

References

Application Notes and Protocols: Suzuki Coupling Reactions of 3-Bromothiophene with Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromothiophene with various nitro-substituted arylboronic acids. This reaction is a cornerstone in synthetic organic chemistry for the construction of carbon-carbon bonds, yielding 3-(nitroaryl)thiophenes. These products are valuable intermediates in the synthesis of pharmaceuticals and advanced materials, owing to the versatile chemical handles of the thiophene and nitro functionalities. The thiophene moiety is a recognized pharmacophore in numerous approved drugs, while the nitro group can be readily transformed into other functional groups, such as amines, which are pivotal in many biologically active molecules.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. In this specific application, 3-bromothiophene serves as the organohalide, and a nitro-substituted arylboronic acid acts as the organoboron partner.

General Reaction for the Suzuki Coupling of 3-Bromothiophene and Nitroarylboronic Acids.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are integral to a wide array of therapeutic agents, demonstrating antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a nitroaryl group via Suzuki coupling provides a pathway to novel chemical entities with potential biological activity. The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the molecule and can be a key site for further chemical modifications, such as reduction to an amine, to explore structure-activity relationships (SAR) in drug discovery programs.

In materials science, 3-arylthiophenes are precursors to conducting polymers and organic semiconductors. The electronic properties of these materials can be tuned by the substituents on the aryl ring. The presence of a nitro group can significantly impact the material's electron-accepting capabilities, making these compounds interesting for applications in organic electronics.

Experimental Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling of 3-bromothiophene with various nitro-substituted arylboronic acids under optimized reaction conditions.

EntryNitroarylboronic AcidProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Nitrophenylboronic acid3-(4-Nitrophenyl)thiophenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901292
23-Nitrophenylboronic acid3-(3-Nitrophenyl)thiophenePd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O (4:1)1001088
32-Nitrophenylboronic acid3-(2-Nitrophenyl)thiophenePd(OAc)₂/SPhos (2)Cs₂CO₃Toluene/H₂O (10:1)1101675
42-Fluoro-4-nitrophenylboronic acid3-(2-Fluoro-4-nitrophenyl)thiophenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901485
53-Nitro-5-(trifluoromethyl)phenylboronic acid3-(3-Nitro-5-(trifluoromethyl)phenyl)thiophenePd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane/H₂O (4:1)1001282

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the Suzuki coupling reaction between 3-bromothiophene and a nitro-substituted arylboronic acid.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a general method adaptable for various nitro-substituted arylboronic acids.

Materials:

  • 3-Bromothiophene

  • Appropriate nitro-substituted arylboronic acid (e.g., 4-nitrophenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromothiophene (1.0 mmol, 1.0 eq.), the nitro-substituted arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add the degassed solvent mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL). The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(nitroaryl)thiophene product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Micellar Suzuki Coupling in Water

This protocol is an environmentally friendly alternative using a surfactant in water, which can be performed under air.[4]

Materials:

  • 3-Bromothiophene

  • Appropriate nitro-substituted arylboronic acid

  • Pd(dtbpf)Cl₂ (1,1'-Bis(di-tert-butylphosphino)ferrocene)palladium(II) dichloride

  • Triethylamine (Et₃N)

  • Kolliphor EL (polyethoxylated castor oil)

  • Toluene

  • Deionized Water

  • Ethanol (for workup)

Procedure:

  • Reaction Mixture Preparation: In a reaction vial, combine 3-bromothiophene (0.5 mmol), the nitro-substituted arylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1 mmol).

  • Micellar Medium: Prepare the reaction medium by mixing a 1.97% aqueous solution of Kolliphor EL with toluene in a 9:1 ratio. Vigorously mix this solution (e.g., using an Ultra-Turrax at 20,000 rpm for 5 minutes) to form a stable emulsion.

  • Reaction: Add 2 mL of the premixed micellar medium to the reaction vial. Stir the mixture vigorously (500 rpm) at 60 °C.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.

  • Purification: Remove the solvents under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of 3-bromothiophene with a nitroarylboronic acid.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Combine 3-Bromothiophene, Nitroarylboronic Acid, and Base setup2 Evacuate and backfill with Inert Gas (e.g., Argon) setup1->setup2 setup3 Add Palladium Catalyst and Degassed Solvent setup2->setup3 reaction Heat and Stir Reaction Mixture (e.g., 90-110 °C) setup3->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup1 Cool to Room Temperature and Quench monitoring->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash, Dry, and Concentrate workup2->workup3 purification Purify by Column Chromatography workup3->purification end Final Product purification->end Characterize Product (NMR, MS)

Caption: General experimental workflow for Suzuki coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition Ar-Pd(II)-X-L_n pd0->ox_add Ar-X (3-Bromothiophene) transmetal Transmetalation Ar-Pd(II)-Ar'-L_n ox_add->transmetal Ar'-B(OR)₂ (Nitroarylboronic acid) + Base red_elim Reductive Elimination transmetal->red_elim red_elim->pd0 Ar-Ar' (Product) start Precatalyst (e.g., Pd(OAc)₂) start->pd0 Reduction

Caption: Mechanism of the Suzuki-Miyaura coupling reaction.

References

Application Notes & Protocols: Synthesis and Medicinal Chemistry of 2-Amino-3-Nitrothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2] The introduction of a nitro group at the 3-position can significantly modulate the compound's electronic properties and biological functions, making 2-amino-3-nitrothiophenes a critical pharmacophore in the development of novel therapeutic agents.[3][4] This document provides a comparative overview of key synthetic routes to this scaffold, detailed experimental protocols, and a summary of its applications in medicinal chemistry.

Part 1: Comparative Synthesis of 2-Amino-3-Nitrothiophenes

The synthesis of the 2-amino-3-nitrothiophene core can be achieved through several distinct methodologies. The choice of route often depends on the availability of starting materials, desired substitution patterns, and the scale of the synthesis.[3] Three primary routes are summarized below.

Data Presentation: Comparison of Synthetic Routes
Synthetic RouteStarting MaterialsKey ReagentsReaction ConditionsYield (%)AdvantagesDisadvantages
Route 1: From α-Nitroketene N,S-Acetalsα-Nitroketene N,S-aryl/alkylaminoacetals, 1,4-dithiane-2,5-diolK₂CO₃Refluxing ethanol, 25 min - 4 h53-94High yields, good functional group tolerance, one-pot reaction.[3]Requires synthesis of the α-nitroketene N,S-acetal precursor.[3]
Route 2: Tandem Henry Reaction & Nucleophilic Substitution3-Thiocyanatopropenals, NitromethaneTBAF or DIEATHF, Room temperature, 2-4 h60-85Mild reaction conditions, novel approach.[3]Requires synthesis of the 3-thiocyanatopropenal precursor.[3]
Route 3: Nitration of 2-Aminothiophenes2-Amino-5-substituted-thiophene-3-carbonitrileFuming HNO₃, Acetic Anhydride0-5 °C, 1 h65-75Utilizes readily available starting materials from the Gewald reaction.[3]Multi-step process if the starting aminothiophene needs to be synthesized; potential for side reactions.[3]

Part 2: Experimental Protocols & Reaction Schemes

Detailed methodologies for the three principal synthetic routes are provided below, accompanied by visual representations of the reaction pathways.

Route 1: Synthesis from α-Nitroketene N,S-Acetals

This efficient one-pot method provides direct access to a wide range of N-substituted 2-amino-3-nitrothiophenes in high yields.[3]

cluster_0 Route 1: From α-Nitroketene N,S-Acetals start_materials α-Nitroketene N,S-Acetal + 1,4-Dithiane-2,5-diol reagents K₂CO₃, Ethanol start_materials->reagents conditions Reflux (25 min - 4h) reagents->conditions product N-Aryl/alkyl-2-amino- 3-nitrothiophene conditions->product cluster_1 Route 2: Tandem Henry Reaction start_materials 3-Thiocyanatopropenal + Nitromethane reagents TBAF or DIEA, THF start_materials->reagents conditions Room Temperature (2-4h) reagents->conditions product 2-Nitrothiophene conditions->product cluster_2 Route 3: Nitration of 2-Aminothiophene start_materials 2-Amino-5-methyl- thiophene-3-carbonitrile reagents Fuming HNO₃, Acetic Anhydride start_materials->reagents conditions 0-5 °C (1h) reagents->conditions product 2-Amino-3-nitro-5-methyl- thiophene-3-carbonitrile conditions->product cluster_workflow Workflow: In Vitro Kinase Inhibition Assay compound_prep Prepare Test Compound (2-Amino-3-nitrothiophene derivative) assay_setup Assay Plate Setup: Kinase, Substrate, ATP, Compound compound_prep->assay_setup incubation Incubation (Allow phosphorylation) assay_setup->incubation detection Detection (Measure kinase activity, e.g., luminescence) incubation->detection analysis Data Analysis (Calculate % Inhibition, IC₅₀) detection->analysis sar Structure-Activity Relationship (SAR) Study analysis->sar

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 3-Nitrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene moieties are significant scaffolds in medicinal chemistry, and the addition of a nitro group can modulate the electronic properties of the molecule, often enhancing its biological activity. 3-Nitrothiophene derivatives, in particular, are a class of compounds with demonstrated potential as anticancer agents. Their mechanism of action frequently involves the induction of apoptosis, or programmed cell death, a critical process in cancer therapy. The nitro group can be crucial for their activity, often being bioreductively activated to form reactive cytotoxic species.

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound derivatives, with detailed protocols for key assays and a summary of reported cytotoxic activities.

Data Presentation: Cytotoxicity of Thiophene Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various thiophene derivatives against a range of cancer cell lines. While specific data for a wide array of this compound derivatives are continually emerging, the provided data for related thiophene compounds offer valuable benchmarks for comparison. The cytotoxicity of these compounds is often observed in the low micromolar range.[1][2]

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)
Thiophene CarboxamidesThiophene Carboxamide (2b)Hep3B (Hepatocellular Carcinoma)5.46
Thiophene DerivativesCompound 5MCF-7 (Breast Adenocarcinoma)>100
HepG-2 (Hepatocellular Carcinoma)>100
HT-29 (Colorectal Adenocarcinoma)>100
Compound 8MCF-7 (Breast Adenocarcinoma)49.9 ± 3.5
HepG-2 (Hepatocellular Carcinoma)59.6 ± 0.19
HT-29 (Colorectal Adenocarcinoma)74.9 ± 4.9
Thiophene-based ChalconesChalcone 3cMCF-7 (Breast Adenocarcinoma)5.52
Aminothiophene DerivativesCompound 15bA2780 (Ovarian Cancer)12 ± 0.17
Fused Thiophene DerivativesCompound 3bHepG2 (Hepatocellular Carcinoma)3.105
PC-3 (Prostate Cancer)2.15
Compound 4cHepG2 (Hepatocellular Carcinoma)3.023
PC-3 (Prostate Cancer)3.12
Thiazole-Thiophene ScaffoldsCompound 4bMCF-7 (Breast Adenocarcinoma)10.2 ± 0.7
Compound 13aMCF-7 (Breast Adenocarcinoma)11.5 ± 0.8

Table 1: Summary of reported IC50 values for various thiophene derivatives against different cancer cell lines.[3][4][5][6]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis. The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorophore that can be measured.

Materials:

  • This compound derivatives

  • Cancer cell lines

  • White-walled 96-well plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or similar fluorometric caspase assay kit)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with various concentrations of the this compound derivatives as described in the MTT assay protocol. Incubate for a period sufficient to induce apoptosis (e.g., 8, 12, or 24 hours).[2]

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.

  • Assay Procedure:

    • Equilibrate the plate and the caspase reagent to room temperature.

    • Add a volume of the caspase reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 485 nm and emission at 520 nm, depending on the fluorophore) using a microplate reader.

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the fluorescence of treated cells to that of untreated cells to determine the fold-increase in caspase activation.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_viability Viability Assessment (MTT) cluster_apoptosis Apoptosis Assessment (Caspase Assay) cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound Derivative Solutions treatment Treat Cells with Compounds compound_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition caspase_reagent Add Caspase-3/7 Reagent incubation->caspase_reagent formazan_solubilization Solubilize Formazan with DMSO mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis Calculate % Viability and IC50 Values read_absorbance->data_analysis incubation_apoptosis Incubate at RT caspase_reagent->incubation_apoptosis read_fluorescence Read Fluorescence incubation_apoptosis->read_fluorescence apoptosis_analysis Determine Fold-Increase in Caspase Activity read_fluorescence->apoptosis_analysis

Caption: Workflow for In Vitro Cytotoxicity Assessment.

Proposed Signaling Pathway for this compound Derivative-Induced Apoptosis

The cytotoxic effects of many thiophene derivatives are attributed to their ability to induce apoptosis through the intrinsic pathway.[7] This process is often initiated by cellular stress, such as that caused by the reactive species generated from the nitro group, leading to mitochondrial dysfunction and the activation of a caspase cascade.[1][2][7]

G cluster_stimulus Cellular Stress Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound Derivative nitroreductase Nitroreductase (Bioreductive Activation) compound->nitroreductase Enzymatic Reduction ros Reactive Oxygen/Nitrogen Species (ROS/RNS) compound->ros nitroreductase->ros bax_bak Bax/Bak Activation ros->bax_bak mito_depol Mitochondrial Membrane Depolarization bax_bak->mito_depol cyto_c Cytochrome c Release mito_depol->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 activates caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis executes

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-nitrothiophene. The following information is designed to help improve yields and overcome common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the main challenges?

A1: The most traditional method is the direct nitration of thiophene using a mixture of nitric acid and acetic anhydride.[1][2] The primary challenge of this method is the lack of regioselectivity, which results in a mixture of 2-nitrothiophene and this compound, with the 3-nitro isomer being the minor product (typically around 15%).[3] Other significant challenges include the highly exothermic and potentially explosive nature of the reaction, as well as the formation of byproducts such as dinitrothiophenes and oxidation products.[4]

Q2: How can I increase the yield of this compound from the direct nitration of thiophene?

A2: Since this compound is the minor isomer in direct nitration, improving its isolated yield primarily involves efficient separation from the major 2-nitrothiophene isomer. This can be achieved through fractional crystallization. This compound has a higher melting point and is less soluble in solvents like ethanol compared to 2-nitrothiophene, allowing for its selective crystallization.[1]

Q3: Are there alternative, more selective methods for synthesizing this compound?

A3: Yes, a more selective route involves a multi-step synthesis starting from commercially available methyl 3-aminothiophene-2-carboxylate. This method avoids the formation of isomeric mixtures. The general pathway involves the hydrolysis of the ester, followed by decarboxylation to yield 3-aminothiophene. The 3-aminothiophene is then converted to this compound via a diazotization reaction followed by treatment with a nitrite salt.

Q4: What are the key safety precautions to consider during the nitration of thiophene?

A4: The nitration of thiophene is a highly energetic process. Key safety precautions include:

  • Strict Temperature Control: The reaction is highly exothermic, and maintaining a low temperature (typically 0-10 °C) is crucial to prevent runaway reactions and the formation of undesirable byproducts.[2]

  • Slow Reagent Addition: The nitrating agent should be added slowly and portion-wise to the thiophene solution to control the reaction rate and temperature.[2]

  • Proper Quenching: The reaction should be quenched by carefully pouring the reaction mixture onto crushed ice to rapidly dissipate heat.

  • Adequate Ventilation: The reaction should be performed in a well-ventilated fume hood due to the use of fuming nitric acid and the potential evolution of nitrogen oxides.

Troubleshooting Guides

Issue 1: Low Yield of this compound from Direct Nitration
Potential Cause Troubleshooting Steps
Inefficient Isomer Separation The primary reason for low isolated yields of this compound is the difficulty in separating it from the more abundant 2-nitro isomer. Optimize the fractional crystallization process.
Over-nitration The formation of 2,4- and 2,5-dinitrothiophene reduces the yield of the desired mono-nitro product. Ensure strict temperature control and use the correct stoichiometry of the nitrating agent.[1]
Oxidation of Thiophene The appearance of a pink or dark red color during the reaction indicates oxidation of the thiophene ring.[2] Maintain a low reaction temperature and ensure efficient stirring.
Loss during Workup This compound has some solubility in the aqueous acidic workup solution. Neutralize the filtrate and extract with an organic solvent to recover any dissolved product.[2]
Issue 2: Difficulty in Separating 2- and this compound Isomers
Potential Cause Troubleshooting Steps
Suboptimal Crystallization Conditions The choice of solvent and cooling rate are critical for effective fractional crystallization. Ethanol is a suitable solvent as this compound is less soluble in it than 2-nitrothiophene.[1] Allow the solution to cool slowly to promote the formation of pure crystals of the 3-isomer.
Co-crystallization of Isomers Rapid cooling or using a highly concentrated solution can lead to the co-crystallization of both isomers. Use a more dilute solution and a slower cooling rate. Multiple recrystallization steps may be necessary to achieve high purity.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Method Starting Material Key Reagents Typical Yield of this compound Advantages Disadvantages
Direct Nitration ThiopheneNitric Acid, Acetic Anhydride~15% of total nitrothiophene mixture[3]Readily available starting material.Low regioselectivity, difficult isomer separation, exothermic reaction.
From 3-Aminothiophene Derivative Methyl 3-aminothiophene-2-carboxylateNaOH, Acid, NaNO₂, HBF₄Higher (not specified in single source)High regioselectivity, avoids isomeric mixtures.Multi-step synthesis, requires handling of potentially unstable intermediates.

Experimental Protocols

Protocol 1: Synthesis of Nitrothiophene Isomers by Direct Nitration

This protocol is adapted from Organic Syntheses.[2]

  • Preparation of Nitrating Mixture: In a fume hood, cautiously add 80 g of fuming nitric acid to 600 mL of glacial acetic acid with cooling and stirring.

  • Preparation of Thiophene Solution: Dissolve 84 g of thiophene in 340 mL of acetic anhydride.

  • Nitration: Cool the nitrating mixture to 10 °C in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. Slowly add the thiophene solution dropwise, maintaining the temperature below room temperature.

  • Reaction Completion: After the addition is complete, allow the mixture to stand at room temperature for 2 hours.

  • Workup: Pour the reaction mixture onto an equal weight of crushed ice with vigorous stirring. The mixture of nitrothiophene isomers will precipitate as pale yellow crystals.

  • Isolation: Filter the crude product, wash with cold water, and dry. The typical total yield of the mixed isomers is 70-85%.[2]

Protocol 2: Selective Synthesis of this compound (Proposed Pathway)

This proposed pathway is based on established chemical transformations.

Step 1: Hydrolysis of Methyl 3-Aminothiophene-2-carboxylate

  • Dissolve methyl 3-aminothiophene-2-carboxylate in a suitable solvent (e.g., methanol).

  • Add an aqueous solution of sodium hydroxide.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate 3-aminothiophene-2-carboxylic acid.

  • Filter, wash with water, and dry the product.

Step 2: Decarboxylation to 3-Aminothiophene

  • Heat the 3-aminothiophene-2-carboxylic acid (neat or in a high-boiling solvent) to induce decarboxylation.

  • The product, 3-aminothiophene, is an oil and should be purified by distillation under reduced pressure. Note: 3-aminothiophene can be unstable and should be used promptly in the next step.

Step 3: Diazotization and Nitration

  • Dissolve the 3-aminothiophene in an aqueous solution of a non-nucleophilic acid such as tetrafluoroboric acid (HBF₄) at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature.

  • After the diazotization is complete, the diazonium salt is treated with an aqueous solution of sodium nitrite, often in the presence of a copper catalyst (a variation of the Sandmeyer reaction), to introduce the nitro group.

  • The this compound product is then extracted with an organic solvent, and the solvent is removed to yield the crude product, which can be purified by crystallization or chromatography.

Visualizations

experimental_workflow_direct_nitration cluster_synthesis Direct Nitration cluster_purification Purification Thiophene Thiophene Reaction Nitration (0-10 °C) Thiophene->Reaction Nitrating_Mixture HNO₃ / Ac₂O Nitrating_Mixture->Reaction Crude_Product Mixture of 2- and this compound Reaction->Crude_Product Crystallization Fractional Crystallization (Ethanol) Crude_Product->Crystallization Isomer_2 2-Nitrothiophene (in filtrate) Crystallization->Isomer_2 more soluble Isomer_3 This compound (crystals) Crystallization->Isomer_3 less soluble

Caption: Workflow for direct nitration of thiophene and separation of isomers.

experimental_workflow_selective_synthesis Start Methyl 3-aminothiophene- 2-carboxylate Hydrolysis Hydrolysis (NaOH, H₂O) Start->Hydrolysis Carboxylic_Acid 3-Aminothiophene- 2-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (Heat) Carboxylic_Acid->Decarboxylation Aminothiophene 3-Aminothiophene Decarboxylation->Aminothiophene Diazotization Diazotization (NaNO₂, HBF₄) Aminothiophene->Diazotization Diazonium_Salt Thiophene-3- diazonium salt Diazotization->Diazonium_Salt Nitration Nitration (NaNO₂, Cu catalyst) Diazonium_Salt->Nitration Final_Product This compound Nitration->Final_Product

Caption: Proposed selective synthesis pathway for this compound.

References

Technical Support Center: Separation of 2-Nitrothiophene and 3-Nitrothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful separation of 2-nitrothiophene and 3-nitrothiophene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating 2-nitrothiophene and this compound isomers?

A1: The primary methods for separating these isomers are fractional crystallization, selective chemical reaction followed by purification, and chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the separation, the required purity, and the available equipment.

Q2: How does fractional crystallization work for separating these isomers?

A2: Fractional crystallization exploits the differences in solubility and melting points between the two isomers. This compound has a higher melting point and is less soluble in certain solvents, like ethanol, compared to 2-nitrothiophene.[1][2][3] This allows for the selective crystallization of this compound from a solution, leaving the more soluble 2-nitrothiophene in the mother liquor.

Q3: Can I use chromatography to separate 2- and this compound?

A3: Yes, chromatographic methods are effective for both analytical and preparative separations. Gas Chromatography (GC) is frequently used to monitor the progress of reactions and can effectively separate the volatile isomers.[1] High-Performance Liquid Chromatography (HPLC) can also be developed for high-resolution separation and purity assessment.

Q4: What is the typical isomer ratio of 2- and this compound after synthesis?

A4: The nitration of thiophene typically yields a mixture where 2-nitrothiophene is the major product, and this compound is the minor product. The ratio is generally around 85% 2-nitrothiophene and 15% this compound.[1][2]

Q5: Are there any safety precautions I should be aware of when handling nitrothiophenes?

A5: Yes, mononitrothiophene is mentioned to be an active poison, and contact of its ethereal solution with the skin can cause painful blisters. It is also noted to be sensitive to light.[4] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Fractional Crystallization
Problem Possible Cause(s) Troubleshooting Steps
Low recovery of the target isomer. The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used. The cooling process was too rapid, leading to small crystals that are lost during filtration.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude mixture.[5] - Adjust Solvent System: If using a solvent pair, modify the ratio to decrease the solubility of the target isomer at colder temperatures.[5] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of larger crystals.[5]
Co-crystallization of isomers, leading to poor purity. The isomers have similar solubilities in the chosen solvent. The concentration of the undesired isomer is very high.- Select a More Selective Solvent: Experiment with different solvents or solvent mixtures to find one with a greater solubility difference between the two isomers. - Iterative Crystallization: Perform multiple recrystallization steps. - Consider a Different Purification Method: If co-crystallization is persistent, chromatography or selective chemical reaction may be more effective.
The compound "oils out" instead of forming crystals. The melting point of the solute is lower than the boiling point of the solvent. The solution is supersaturated to a very high degree. The presence of impurities is inhibiting crystal formation.- Lower the Temperature of Dissolution: If possible, use a lower boiling point solvent or dissolve the compound at a temperature below its melting point. - Induce Crystallization: Add a seed crystal of the pure compound or scratch the inside of the flask with a glass rod to provide nucleation sites.[5] - Purify Before Crystallization: If significant impurities are present, consider a preliminary purification step like a quick filtration through a silica plug.[5]
Gas Chromatography (GC)
Problem Possible Cause(s) Troubleshooting Steps
Poor peak resolution between 2- and this compound. The column polarity is not suitable for separating the isomers. The temperature program is not optimized. The column is overloaded.- Column Selection: Use a mid-to-high polarity capillary column to leverage the differences in dipole moments between the isomers.[6] - Optimize Temperature Program: A slower temperature ramp can improve the separation of closely eluting peaks.[6] - Reduce Injection Volume/Concentration: Inject a smaller amount of the sample to avoid overloading the column.
Peak tailing for one or both isomer peaks. Active sites on the column or in the injector are interacting with the analytes. The column is contaminated.- Use a Deactivated Column/Liner: Ensure the injector liner and column are properly deactivated to minimize interactions with the nitro groups. - Column Maintenance: Bake out the column according to the manufacturer's instructions to remove contaminants. If the problem persists, trim the first few centimeters of the column.
Inconsistent retention times. Fluctuations in oven temperature, carrier gas flow rate, or head pressure. The column is not properly conditioned.- Check Instrument Parameters: Verify that the oven temperature, flow rate, and pressure are stable and reproducible. - Column Conditioning: Ensure the column is properly conditioned before analysis.

Quantitative Data

Table 1: Physical Properties of Nitrothiophene Isomers

Property 2-Nitrothiophene This compound Reference(s)
Melting Point 44-45.5 °CHigher than 2-nitrothiophene[1][2][4]
Solubility More solubleLess soluble (e.g., in ethanol)[1][2][3]
Appearance Pale yellow to colorless crystals-[4]

Table 2: Typical Composition of Crude Product after Thiophene Nitration

Isomer Typical Percentage Reference(s)
2-Nitrothiophene~85%[1][2]
This compound~15%[1][2]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Crystallization
  • Dissolution: Dissolve the crude mixture of 2- and this compound (e.g., 10 g) in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. This compound, being less soluble, will start to crystallize.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the more soluble 2-nitrothiophene.

  • Drying: Dry the purified this compound crystals under vacuum.

  • Analysis: Check the purity of the crystals and the composition of the mother liquor by GC or TLC.

Protocol 2: Purification of 2-Nitrothiophene via Selective Chlorosulfonation

This protocol is based on the principle that this compound reacts faster with chlorosulfonic acid than 2-nitrothiophene.[1][2]

  • Reaction Setup: In a four-necked flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, dissolve the isomeric mixture of nitrothiophene (e.g., 85:15 ratio) in ethanol (chloroform-free).[1][2]

  • Reaction: Maintain the flask at 40°C and add chlorosulfonic acid dropwise over 5 minutes.[1][2]

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or NMR to follow the consumption of this compound.[1][2]

  • Quenching: Once the this compound is consumed, pour the reaction mixture into ice water.[1][2]

  • Extraction: Extract the aqueous phase with chloroform. Combine the chloroform layers.[1][2]

  • Washing and Drying: Wash the combined chloroform solution with water, shake with aluminum oxide, and then dry over sodium sulfate.[1][2]

  • Solvent Removal: Remove the chloroform using a rotary evaporator.[1][2]

  • Recrystallization: Recrystallize the resulting residue, which is enriched in 2-nitrothiophene, from a hexane-isopropyl ether mixture to obtain high-purity 2-nitrothiophene.[1][2]

Protocol 3: Analytical Separation by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol or a cyanopropyl-based phase) is recommended for good separation of positional isomers.

  • Injector and Detector Temperatures: Set the injector temperature to 250°C and the detector temperature to 280°C.

  • Oven Temperature Program: Start with an initial oven temperature of 100°C, hold for 2 minutes, then ramp the temperature at a rate of 10°C/min to 200°C, and hold for 5 minutes. This program should be optimized based on the specific column and instrument.

  • Carrier Gas: Use helium or hydrogen as the carrier gas with a constant flow rate (e.g., 1 mL/min).

  • Sample Preparation: Dissolve a small amount of the nitrothiophene mixture in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC.

Visualizations

Separation_Method_Selection start Start: Isomer Mixture scale What is the scale of the separation? start->scale analytical Analytical Scale scale->analytical Small preparative Preparative Scale scale->preparative Large purity_req What is the required purity? high_purity High Purity (>99%) purity_req->high_purity High moderate_purity Moderate Purity purity_req->moderate_purity Moderate gc_hplc GC or HPLC Analysis analytical->gc_hplc preparative->purity_req selective_reaction Selective Chemical Reaction high_purity->selective_reaction chromatography Preparative Chromatography (HPLC) high_purity->chromatography fractional_crystallization Fractional Crystallization moderate_purity->fractional_crystallization

Caption: Decision tree for selecting a separation method.

Fractional_Crystallization_Workflow start Start: Crude Isomer Mixture dissolve Dissolve in Minimum Hot Ethanol start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtration ice_bath->filtrate crystals Collect Crystals (this compound) filtrate->crystals mother_liquor Collect Mother Liquor (Enriched in 2-Nitrothiophene) filtrate->mother_liquor wash Wash Crystals with Cold Ethanol crystals->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for fractional crystallization.

References

Side reactions in the nitration of thiophene and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of thiophene. Our goal is to help you navigate common challenges and avoid undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the nitration of thiophene?

A1: The primary side reactions of concern are:

  • Explosive Reactions: Uncontrolled, rapid reactions can occur, particularly when using strong nitrating agents in the presence of nitrous acid.[1]

  • Formation of 3-Nitrothiophene: While 2-nitrothiophene is the kinetically favored product, the formation of the 3-nitro isomer is a common side reaction, often resulting in a mixture of isomers.[2]

  • Oxidation and Tar Formation: The appearance of a pink or dark red color during the reaction often indicates oxidation of the thiophene ring, which can lead to the formation of tars and other impurities.

  • Dinitrothiophene Formation: The crude product may contain traces of dinitrothiophene, which contributes to a yellow coloration.[3]

Q2: Why is the traditional nitrating mixture (concentrated nitric and sulfuric acids) not recommended for thiophene?

A2: Thiophene is significantly more reactive towards electrophilic substitution than benzene. The highly acidic and oxidative conditions of a concentrated nitric and sulfuric acid mixture can lead to uncontrolled, often explosive, reactions and significant degradation of the thiophene ring.[4]

Q3: What are the recommended nitrating agents for a controlled reaction?

A3: For a more controlled and selective nitration of thiophene, the following reagents are recommended:

  • Acetyl nitrate: This is the most commonly used and well-documented reagent, typically prepared in situ from fuming nitric acid and acetic anhydride.[1]

  • Nitronium tetrafluoroborate (NO₂BF₄): This is a stable and powerful nitrating agent that can provide good yields.[1]

  • Metal-exchanged clay catalysts with nitric acid: This method is presented as an environmentally friendly alternative that can offer high selectivity for 2-nitrothiophene, avoiding the use of acetic anhydride.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reaction mixture turns dark red or black. Oxidation of the thiophene ring.* Ensure the reaction temperature is maintained at the recommended low level (e.g., below 10°C).* Check the purity of your starting materials.
Low yield of nitrothiophene. * Incomplete reaction.* Side reactions consuming starting material.* Loss of product during workup and purification.* Verify the stoichiometry of your reagents.* Ensure efficient stirring throughout the reaction.* Optimize your purification procedure (e.g., recrystallization solvent system).
High percentage of this compound isomer. The inherent reactivity of the thiophene ring leads to the formation of both isomers.* Employ milder nitrating agents that favor kinetic control.* Carefully control the reaction temperature, as higher temperatures can sometimes lead to less selectivity.* Purification via recrystallization can help to isolate the desired 2-nitrothiophene.
Reaction is too vigorous or uncontrollable. * Reaction temperature is too high.* Addition of reagents is too fast.* Presence of nitrous acid.* Maintain strict temperature control using an ice or cooling bath.* Add the nitrating agent or thiophene dropwise and slowly.* Consider the addition of urea to scavenge any nitrous acid present.[4]

Quantitative Data Summary

The choice of nitrating agent and reaction conditions significantly impacts the yield and isomeric ratio of the product. The following table summarizes data from various reported methods.

Nitrating Agent / MethodSolventTemperature (°C)Total Yield (%)2-Nitrothiophene (%)This compound (%)Reference
Fuming HNO₃ / Acetic Anhydride & Acetic AcidAcetic Anhydride / Acetic Acid10858515[2]
HNO₃ / Trifluoroacetic AnhydrideNot specifiedNot specified78Major productNot specified[4]
HNO₃ / Fe³⁺-montmorilloniteDichloroethaneReflux (approx. 83)High1000[6][7]
HNO₃ / K10-montmorilloniteDichloroethaneReflux (approx. 83)High1000[7]

Experimental Protocols

Method 1: Nitration with Acetyl Nitrate (Classic Method)

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Thiophene (1 mole, 84g)

  • Acetic anhydride (340 mL)

  • Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80g)

  • Glacial acetic acid (600 mL)

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 84g of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully add 80g of fuming nitric acid to 600 mL of glacial acetic acid with cooling.

  • Divide each solution into two equal halves.

  • To a 2L three-necked flask equipped with a thermometer, mechanical stirrer, and dropping funnel, add one half of Solution B.

  • Cool the flask to 10°C using an ice bath.

  • With moderate stirring, add one half of Solution A dropwise, ensuring the temperature does not rise above room temperature.

  • After the initial addition is complete, cool the reaction mixture back to 10°C.

  • Rapidly add the remaining half of Solution B to the flask.

  • Continue the nitration by the gradual, dropwise addition of the remaining half of Solution A.

  • After the addition is complete, allow the mixture to stand at room temperature for two hours.

  • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking.

  • The product, mononitrothiophene, will separate as pale yellow crystals.

  • Collect the crystals by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane-isopropyl ether or petroleum ether.[5]

Method 2: Nitration using a Clay Catalyst (Environmentally Friendly)

This protocol is based on the use of a metal-exchanged montmorillonite clay catalyst.[7]

Materials:

  • Thiophene (20 mmol, 1.68g)

  • K10-montmorillonite (0.5g)

  • Nitric acid (40 mmol, 1.8 mL)

  • Dichloroethane (10 mL)

Procedure:

  • In a 50 mL three-necked round-bottomed flask, combine thiophene (1.68g) and K10-montmorillonite (0.5g) in dichloroethane (10 mL).

  • Heat the mixture to reflux with stirring.

  • Add nitric acid (1.8 mL) dropwise to the refluxing mixture.

  • Continue stirring at reflux for 6 hours. The reaction progress can be monitored by Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Concentrate the filtrate to obtain the product. This method has been reported to yield 2-nitrothiophene with 100% selectivity.[6][7][8]

Visualizations

ReactionMechanism Thiophene Thiophene Intermediate2 Wheland Intermediate (Attack at C2) Thiophene->Intermediate2 Faster (Kinetic Control) Intermediate3 Wheland Intermediate (Attack at C3) Thiophene->Intermediate3 Slower Nitronium NO₂⁺ Product2 2-Nitrothiophene (Major Product) Intermediate2->Product2 -H⁺ Product3 This compound (Minor Product) Intermediate3->Product3 -H⁺

Caption: Kinetic vs. Thermodynamic control in thiophene nitration.

TroubleshootingWorkflow Start Start Nitration Experiment CheckColor Observe Reaction Color Start->CheckColor NormalColor Light brown/yellow CheckColor->NormalColor Yes DarkColor Dark red/black CheckColor->DarkColor No Proceed Proceed with Reaction NormalColor->Proceed CheckTemp Is Temperature < 10°C? DarkColor->CheckTemp LowerTemp Lower Temperature CheckTemp->LowerTemp No CheckPurity Check Reagent Purity CheckTemp->CheckPurity Yes LowerTemp->Proceed CheckPurity->Proceed Workup Workup and Analysis Proceed->Workup CheckYield Low Yield? Workup->CheckYield Optimize Optimize Stoichiometry and Purification CheckYield->Optimize Yes End Successful Nitration CheckYield->End No Optimize->End

Caption: A troubleshooting workflow for thiophene nitration.

References

Purification of 3-Nitrothiophene by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-nitrothiophene using recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Recrystallization

Q1: My this compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue.[1][2] It often occurs if the melting point of the compound is lower than the boiling point of the solvent, or if significant impurities are present.[2]

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional solvent to prevent premature saturation.

    • Allow for very slow cooling. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask to slow heat loss.[2] Rapid cooling often leads to oil formation.[3]

    • Try a different solvent or solvent system. A lower-boiling point solvent might be necessary.

    • Scratch the inside of the flask with a glass rod at the solvent's surface to create nucleation sites for crystal growth.[3]

    • Add a seed crystal of pure this compound to induce crystallization.[3]

Q2: I have very low recovery of my product after recrystallization. Why is this happening and how can I improve the yield?

A2: Low recovery is typically caused by using too much solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.[3]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions is key.[3]

    • Boil Off Excess Solvent: If you've added too much solvent, you can gently boil some of it off to re-saturate the solution before cooling.

    • Adjust Solvent System: If using a solvent pair (e.g., ethanol/water), adjust the ratio to increase the proportion of the "anti-solvent" (the one in which the compound is less soluble).[3]

    • Ensure Complete Cooling: Cool the solution first to room temperature and then in an ice bath for at least 30 minutes to maximize crystal precipitation.[3]

    • Check the Mother Liquor: Concentrate the mother liquor (the solution left after filtering the crystals) and analyze it by Thin-Layer Chromatography (TLC) to see if a significant amount of product remains. If so, a second crop of crystals may be obtainable.[3]

Q3: After recrystallization, my this compound is still impure. What's the next step?

A3: This indicates that the impurities have a solubility profile very similar to this compound in the chosen solvent.[3]

  • Troubleshooting Steps:

    • Try a Different Solvent: The solubility of the impurities may be significantly different in another solvent system.

    • Perform a Second Recrystallization: A second attempt may remove more of the impurity.

    • Use an Alternative Purification Technique: If recrystallization fails to provide the desired purity, column chromatography is the recommended next step as it separates compounds based on polarity, a different principle than solubility.[3]

Column Chromatography

Q1: What is a good starting solvent system (mobile phase) for the column chromatography of this compound?

A1: For a moderately polar compound like this compound on silica gel, a mixture of a non-polar and a moderately polar solvent is a good starting point. A gradient of ethyl acetate in hexane is a common and effective choice.[3][4]

  • Recommendation: Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the percentage of ethyl acetate.[4]

  • Best Practice: Always determine the optimal solvent system by running TLC plates first. Aim for an Rf value of approximately 0.2-0.4 for this compound, which generally provides the best separation.[4]

Q2: My compound is not moving off the column. What should I do?

A2: This is a sign that the mobile phase is not polar enough to elute your compound from the stationary phase.[4][5]

  • Troubleshooting Steps:

    • Gradually Increase Eluent Polarity: Slowly increase the percentage of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the concentration of ethyl acetate.[4]

    • Check for Degradation: It's possible the compound has degraded on the acidic silica gel.[4][5] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared (a "2D TLC" can also be used).[5]

Q3: My compound appears to be degrading on the silica gel column. How can I prevent this?

A3: Some nitro compounds can be sensitive to the acidic nature of standard silica gel.[4]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica.[4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[4][5]

    • Work Quickly: Do not let the compound sit on the column for an extended period.

Q4: My separated fractions are all mixed. Why did I get poor separation?

A4: This can happen for several reasons, often related to improper column packing or sample loading.

  • Troubleshooting Steps:

    • Check Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, which cause channeling and poor separation. A slurry packing method is often recommended.[4]

    • Avoid Overloading: The amount of crude material should be appropriate for the column size. A typical ratio of crude compound to silica gel is 1:30 to 1:100 by weight.[4] Overloading leads to broad, overlapping bands.

    • Use Dry Loading: If your compound is not very soluble in the initial, non-polar eluent, it can precipitate at the top of the column when loaded in a more polar solvent. "Dry loading" (adsorbing the compound onto a small amount of silica before adding it to the column) prevents this and leads to sharper bands.[4][6]

Quantitative Data Summary

The following tables provide key quantitative data for the purification of this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₃NO₂S[7]
Molecular Weight129.14 g/mol [7][8]
Melting Point74-75 °C[8]
AppearanceYellow solid[4] (by analogy)

Table 2: Recommended Solvents and Conditions for Purification

Purification MethodParameterRecommendationRationale / Notes
Recrystallization Primary SolventEthanolThis compound is less soluble in ethanol than its common 2-nitro isomer.[9]
Solvent PairsEthanol/Water, Ethyl Acetate/HexaneUseful if a single solvent is ineffective. Adjust ratios to optimize yield.[3]
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)Standard for normal-phase chromatography.[4]
Mobile PhaseHexane/Ethyl Acetate (Gradient)Start with low polarity (e.g., 5% EtOAc) and increase gradually.[4]
Compound:Silica Ratio1:30 to 1:100 (by weight)Use a higher ratio for more difficult separations.[4]
Target Rf on TLC0.2 - 0.4Provides optimal separation on the column.[4]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to cover the solid. Heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid just dissolves completely.[3][10] Avoid adding a large excess of solvent.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a stemless funnel to prevent premature crystallization in the stem.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Analysis: Confirm the purity by measuring the melting point. A sharp melting point range close to the literature value (74-75 °C) indicates high purity.[8]

Protocol 2: Purification of this compound by Column Chromatography
  • TLC Analysis: First, determine the optimal eluent composition using TLC. Test various ratios of hexane and ethyl acetate to find a system that gives your product an Rf value of ~0.2-0.4 and separates it well from impurities.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into the chromatography column and allow it to pack, draining the excess solvent until it is just level with the top of the silica bed. Add a thin layer of sand on top to protect the silica surface.[11]

  • Sample Loading (Dry Loading Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and remove the solvent on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

  • Elution: Carefully add the eluent to the column. Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the eluent as the column runs (gradient elution) based on TLC monitoring.[4]

  • Fraction Collection and Analysis: Collect small, equally sized fractions. Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain the pure product.[4]

  • Combine and Concentrate: Combine the fractions that contain only the pure this compound and remove the solvent using a rotary evaporator to yield the purified solid.

Visual Workflow Diagrams

Recrystallization_Workflow start_end start_end process process decision decision optional optional A Start: Crude This compound B Dissolve in Minimal Hot Solvent (e.g., Ethanol) A->B C Solution Colored? B->C D Add Charcoal & Hot Filter C->D Yes E Cool Slowly (Room Temp -> Ice Bath) C->E No D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I End: Pure Crystals H->I

Caption: Experimental workflow for the purification of this compound by recrystallization.

Chromatography_Workflow start_end start_end process process prep prep A Start: Crude This compound B Determine Eluent via TLC A->B C Pack Column with Silica Slurry B->C D Dry Load Sample onto Column C->D E Elute with Solvent Gradient D->E F Collect & Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I End: Pure Product H->I

Caption: Experimental workflow for purification by column chromatography.

Purification_Decision_Tree start start decision decision method method outcome outcome start_node Crude Product is_solid Is the crude product a solid? start_node->is_solid tlc_check TLC shows one major spot with minor impurities? is_solid->tlc_check Yes chromatography Use Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization tlc_check->recrystallize Yes tlc_check->chromatography No (Very Impure) purity_check Is product pure enough? recrystallize->purity_check end_success Purification Complete chromatography->end_success purity_check->chromatography No purity_check->end_success Yes

References

Troubleshooting low conversion rates in 3-Nitrothiophene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates in reactions involving 3-Nitrothiophene.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction on this compound showing low conversion?

A1: Low conversion in SNAr reactions with this compound can be due to several factors. The nitro group at the 3-position is an electron-withdrawing group that activates the ring for nucleophilic attack.[1][2] However, issues with the leaving group, nucleophile strength, or reaction conditions can impede the reaction. For a successful SNAr reaction, a strong electron-withdrawing group should ideally be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1][3] In this compound, the positioning of the leaving group relative to the nitro group is critical.

Q2: I'm observing a significant amount of starting material in my attempt to reduce this compound to 3-aminothiophene. What could be the cause?

A2: Incomplete reduction of this compound can be attributed to catalyst deactivation or inappropriate reaction conditions. Common reducing agents like tin(II) chloride or catalytic hydrogenation with Pd/C are typically effective. However, sulfur compounds are known poisons for many metal catalysts, and the thiophene ring itself can sometimes interfere with catalysis.[4][5] The purity of your starting material and reagents is crucial.

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) with a this compound derivative is sluggish. How can I improve the conversion rate?

A3: Low yields in cross-coupling reactions involving this compound can be due to catalyst poisoning, suboptimal ligand choice, or inappropriate reaction conditions (base, solvent, temperature).[6][7] The nitro group can sometimes interfere with the catalytic cycle. Additionally, boronic acids used in Suzuki coupling can be unstable.[7] It is also important to ensure that the system is thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[7]

Q4: Are there common side reactions that compete with my desired transformation of this compound?

A4: Yes, depending on the reaction, several side reactions can occur. In nitration reactions to form this compound, over-nitration to dinitro derivatives is a common issue.[8][9] During nucleophilic substitution, radical nucleophilic substitution (SRN1) pathways can sometimes compete with the desired SNAr reaction, leading to a mixture of products.[3] At elevated temperatures, decomposition of the nitrothiophene ring can also occur.[9]

Troubleshooting Guides

Guide 1: Low Conversion in Nucleophilic Aromatic Substitution (SNAr)

If you are experiencing low conversion rates in your SNAr reaction with a this compound derivative, consider the following troubleshooting steps.

start Low SₙAr Conversion check_leaving_group Is the leaving group adequate (e.g., F, Cl, Br) and positioned for activation by the nitro group? start->check_leaving_group check_nucleophile Is the nucleophile strong enough? check_leaving_group->check_nucleophile Yes solution_leaving_group Switch to a better leaving group (F > Cl > Br > I). Consider alternative isomers if possible. check_leaving_group->solution_leaving_group No check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger nucleophile or increase its concentration. Consider using a stronger base. check_nucleophile->solution_nucleophile No check_side_reactions Are there signs of side reactions? check_conditions->check_side_reactions Yes solution_conditions Screen polar aprotic solvents (e.g., DMF, DMSO). Optimize temperature. Ensure anhydrous conditions. check_conditions->solution_conditions No solution_side_reactions Analyze crude mixture by LC-MS/GC-MS. Modify conditions to suppress side reactions (e.g., add radical inhibitors). check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low SNAr conversion.

Leaving GroupRelative ReactivityNotes
-FFastestThe high electronegativity of fluorine activates the ring for nucleophilic attack.[3]
-ClModerateA common and effective leaving group.[3]
-BrModerateGenerally similar in reactivity to -Cl.[3]
-ISlowestThe C-I bond is weaker, but the lower electronegativity makes the ring less electrophilic.[3]
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halo-3-nitrothiophene substrate.

  • Solvent and Nucleophile: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO), followed by the nucleophile (1.1 to 2.0 equivalents). If the nucleophile is an amine, a non-nucleophilic base (e.g., K2CO3 or Et3N) may be added to neutralize the generated acid.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on substrate reactivity).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Guide 2: Incomplete Reduction of this compound

If your reduction of this compound to 3-aminothiophene is incomplete, consider the following potential issues and solutions.

start Incomplete Reduction check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are the reagents pure and conditions appropriate? check_catalyst->check_reagents Yes solution_catalyst Use fresh catalyst. Ensure proper handling and storage. Consider a different catalyst or reduction method. check_catalyst->solution_catalyst No check_workup Is the work-up procedure appropriate? check_reagents->check_workup Yes solution_reagents Purify starting material and solvents. Ensure sufficient equivalents of reducing agent. Optimize reaction time and temperature. check_reagents->solution_reagents No solution_workup Ensure the product is not lost during extraction. 3-Aminothiophene can be water-soluble, especially in its protonated form. check_workup->solution_workup No

Caption: Troubleshooting workflow for incomplete reduction.

Poison ClassExamplesTypical SourcesEffect on Catalyst
Sulfur CompoundsThiols, sulfides, H₂SContaminated reagents, solvents, or H₂ gasSevere and often irreversible deactivation.[4][5]
Nitrogen CompoundsPyridine, quinoline, some aminesStarting materials, additives, byproductsCan reversibly or irreversibly poison the catalyst.[4][11]
HalidesChloride, bromide, iodideImpurities in starting materials or solventsCan poison the catalyst surface.[11]
Carbon MonoxideIncomplete combustion, synthesis gasImpurity in hydrogen gasStrong chemisorption on the catalyst surface, blocking active sites.[5][11]
  • Setup: In a round-bottom flask, suspend this compound in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid portion-wise while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and carefully basify with a concentrated aqueous solution of sodium hydroxide until the tin salts precipitate.

  • Extraction: Filter the mixture and extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude 3-aminothiophene, if necessary.

Guide 3: Low Conversion in Palladium-Catalyzed Cross-Coupling

For low conversion rates in Suzuki or Heck reactions with this compound derivatives, consider the following troubleshooting guide.

start Low Cross-Coupling Conversion check_degassing Was the reaction mixture properly degassed? start->check_degassing check_catalyst_ligand Is the Pd source and ligand appropriate and active? check_degassing->check_catalyst_ligand Yes solution_degassing Improve degassing procedure (e.g., freeze-pump-thaw or extended sparging with inert gas). check_degassing->solution_degassing No check_reagents_conditions Are the boronic acid/ester (Suzuki), base, and solvent suitable? check_catalyst_ligand->check_reagents_conditions Yes solution_catalyst_ligand Use a fresh Pd source and ligand. Screen different ligands (e.g., Buchwald ligands). Optimize Pd/ligand ratio. check_catalyst_ligand->solution_catalyst_ligand No solution_reagents_conditions Use fresh, high-purity boronic acid/ester. Screen different bases and solvents. Optimize reaction temperature. check_reagents_conditions->solution_reagents_conditions No

Caption: Troubleshooting workflow for low cross-coupling conversion.

ParameterRecommended RangeNotes
Pd Catalyst Loading 1-5 mol%Higher loading may be necessary for challenging substrates.
Ligand:Pd Ratio 1:1 to 4:1Dependent on the specific ligand and palladium source used.[7]
Base Equivalents 1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[7]
Boronic Acid/Ester 1.1 - 1.5 eqAn excess is often used to drive the reaction to completion.
  • Setup: To a flame-dried Schlenk flask, add the bromo-3-nitrothiophene, boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[7]

References

Technical Support Center: Optimizing the Synthesis of 3-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitrothiophene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound?

A1: The main challenge in synthesizing this compound is achieving regioselectivity. The direct nitration of thiophene is an electrophilic aromatic substitution reaction. Due to the electronic properties of the thiophene ring, the C2 and C5 positions are more electron-rich and thus more susceptible to electrophilic attack than the C3 and C4 positions.[1] Consequently, standard nitration methods predominantly yield 2-Nitrothiophene, with this compound as a minor product.[2][3]

Q2: What are the common side products in the nitration of thiophene?

A2: Common side products include the isomeric 2-Nitrothiophene, dinitrothiophenes (such as 2,4-dinitrothiophene and 2,5-dinitrothiophene), and oxidation products of the thiophene ring.[3][4] The formation of these byproducts can be influenced by reaction conditions such as temperature and the concentration of the nitrating agent. The appearance of a pink or dark red color during the reaction often indicates oxidation.[4]

Q3: What are the safety precautions for the nitration of thiophene?

A3: The nitration of thiophene can be highly exothermic and potentially explosive if not properly controlled.[2] It is crucial to maintain the recommended reaction temperature and to add reagents slowly. Fuming nitric acid is a strong oxidizing agent and should be handled with care in a well-ventilated fume hood. Nitrothiophene itself is considered toxic and can cause skin irritation.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I purify this compound from the reaction mixture?

A4: Separating this compound from its 2-isomer can be challenging due to their similar properties. However, this compound has a higher melting point and is less soluble than 2-Nitrothiophene, which allows for purification by fractional crystallization, often from ethanol.[3] Another reported method is the selective chlorosulfonation of the 3-isomer, which reacts faster than the 2-isomer, allowing for the subsequent separation of the unreacted 2-Nitrothiophene.[3]

Troubleshooting Guides

Guide 1: Low Yield of this compound

If you are experiencing a low yield of the desired this compound, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Reaction conditions favor 2-isomer The standard nitration with nitric acid and acetic anhydride inherently favors the 2-position. To increase the proportion of the 3-isomer, consider using a beta zeolite catalyst with nitric acid and acetic anhydride. This method has been reported to produce a mixture with a higher proportion of this compound (approximately 56%).[3]
Incomplete reaction Ensure that the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Loss of product during workup This compound has some solubility in the aqueous phase. Ensure thorough extraction with an appropriate organic solvent. Minimize the number of transfer steps to avoid mechanical losses.
Sub-optimal temperature control Poor temperature control can lead to the formation of side products and degradation of the desired product. Use a reliable cooling bath to maintain the recommended temperature throughout the reaction.
Guide 2: High Proportion of Dinitrothiophene Byproducts

The formation of dinitrothiophenes can significantly reduce the yield of the desired mononitrated product.

Potential Cause Troubleshooting Steps
Excessive nitrating agent Use a stoichiometric amount of the nitrating agent relative to the thiophene. A slight excess may be necessary, but a large excess will promote dinitration.
High reaction temperature Elevated temperatures increase the rate of reaction and can lead to over-nitration. Maintain the reaction at the recommended low temperature (e.g., 10°C for the standard method).[4]
Prolonged reaction time While the reaction needs to go to completion, excessively long reaction times can lead to the formation of dinitro products. Monitor the reaction and quench it once the starting material is consumed.
Guide 3: Presence of Oxidation Byproducts

The appearance of a dark color in the reaction mixture is often an indication of oxidation.

Potential Cause Troubleshooting Steps
Reactive nitrating agent The use of very strong nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids) can lead to the degradation of the thiophene ring.[2] The acetic anhydride in the standard procedure helps to moderate the reactivity.[2]
Presence of nitrous acid Nitrous acid can lead to an explosive reaction and the formation of unidentified byproducts. The use of acetic anhydride helps to remove complications from nitrosation.[2]

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiophene Nitration

Parameter Standard Nitration (favors 2-isomer) Zeolite-Catalyzed Nitration (favors 3-isomer)
Nitrating Agent Fuming Nitric Acid / Acetic AnhydrideNitric Acid / Acetic Anhydride
Catalyst NoneBeta Zeolite
Solvent Glacial Acetic AcidDichloroethane (example)
Temperature 10°C80°C (example for metal-exchanged clay)
Approx. Isomer Ratio (2- : 3-) 85 : 15[3]~44 : 56[3]
Overall Yield 70-85% (of mixed isomers)[4]~80% (of mixed isomers)[3]

Table 2: Physical Properties of Nitrothiophene Isomers

Property 2-Nitrothiophene This compound
Molecular Weight 129.14 g/mol 129.14 g/mol
Melting Point 43-45°C75-77°C
Boiling Point 224-225°C211-213°C
Appearance Pale yellow crystalsColorless to pale yellow needles
Solubility More soluble in common organic solventsLess soluble in common organic solvents (e.g., ethanol)[3]

Experimental Protocols

Protocol 1: Standard Nitration of Thiophene (Primarily Yields 2-Nitrothiophene)

This protocol is adapted from the procedure in Organic Syntheses.[4]

  • Preparation of Solutions:

    • Solution A: Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride.

    • Solution B: Carefully add 80 g (1.2 moles) of fuming nitric acid (sp. gr. 1.51) to 600 mL of glacial acetic acid with cooling.

  • Reaction Setup:

    • In a 2-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add half of Solution B.

    • Cool the flask to 10°C using an ice bath.

  • Nitration:

    • While stirring moderately, add half of Solution A dropwise, ensuring the temperature does not rise above room temperature.

    • After the initial addition, cool the reaction mixture back to 10°C and add the remaining Solution B.

    • Continue the dropwise addition of the remaining Solution A. Maintain a light brown color; a pink or dark red color indicates oxidation.

  • Workup:

    • Allow the mixture to stand at room temperature for two hours.

    • Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking.

    • The product will precipitate as pale yellow crystals. Cool in an ice chest for several hours to maximize precipitation.

    • Filter the crystals, wash with ice-cold water, and dry in a desiccator away from light.

  • Isolation of this compound:

    • The crude product will be a mixture of 2- and this compound.

    • Purify by fractional crystallization from ethanol. The less soluble this compound will crystallize first upon cooling.

Protocol 2: Zeolite-Catalyzed Nitration of Thiophene (Favors this compound)

This is a representative protocol based on literature reports of using beta zeolite catalysts.[3]

  • Catalyst Activation:

    • Activate the beta zeolite catalyst by heating it under vacuum at a high temperature (e.g., 400-500°C) for several hours to remove any adsorbed water.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated beta zeolite catalyst to a suitable solvent (e.g., dichloroethane).

    • Add thiophene to the suspension.

  • Nitration:

    • Prepare a solution of nitric acid in acetic anhydride.

    • Slowly add the nitrating mixture to the thiophene and zeolite suspension.

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter to remove the zeolite catalyst. Wash the catalyst with the reaction solvent.

    • Combine the filtrate and washings. Wash with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product will be a mixture of 2- and this compound, with the 3-isomer being the major component.

    • Purify by column chromatography on silica gel or by fractional crystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_standard Standard Nitration (favors 2-isomer) cluster_zeolite Zeolite-Catalyzed Nitration (favors 3-isomer) A1 Prepare Thiophene in Acetic Anhydride C1 React at 10°C A1->C1 B1 Prepare Nitric Acid in Acetic Acid B1->C1 D1 Quench with Ice C1->D1 E1 Isolate Crude Product (85:15 mixture) D1->E1 F1 Fractional Crystallization E1->F1 G1 Purified this compound F1->G1 A2 Activate Beta Zeolite B2 Prepare Thiophene & Zeolite Suspension A2->B2 D2 React at Elevated Temperature B2->D2 C2 Prepare Nitrating Agent C2->D2 E2 Filter Catalyst D2->E2 F2 Workup and Isolate Crude Product (~44:56 mixture) E2->F2 G2 Purification (Crystallization/Chromatography) F2->G2 H2 Purified this compound G2->H2

Caption: Comparative experimental workflows for the synthesis of this compound.

troubleshooting_workflow start Low Yield of this compound q1 What is the 2- to 3-isomer ratio? start->q1 a1_high_2 High 2-isomer content q1->a1_high_2 High a1_low_overall Low overall yield q1->a1_low_overall Low sol1 Switch to Zeolite-Catalyzed Method a1_high_2->sol1 q2 Reaction complete? (Check TLC/GC-MS) a1_low_overall->q2 a2_no Incomplete Reaction q2->a2_no No a2_yes Reaction Complete q2->a2_yes Yes sol2 Increase reaction time or temperature (cautiously) a2_no->sol2 q3 Significant side products observed? a2_yes->q3 a3_yes Side Products Present q3->a3_yes Yes a3_no Clean Reaction q3->a3_no No sol3 Check for over-nitration or oxidation. Reduce nitrating agent/temperature. a3_yes->sol3 sol4 Optimize workup and purification steps to minimize loss. a3_no->sol4

Caption: Troubleshooting decision tree for low yields of this compound.

References

Degradation pathways of 3-Nitrothiophene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of 3-nitrothiophene under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under acidic conditions?

Under strongly acidic conditions, this compound is susceptible to degradation, which can proceed through several pathways. The thiophene ring is sensitive to strong acids, and the nitro group can influence its reactivity.[1] Potential pathways include:

  • Ring Opening and Polymerization: Thiophenes can undergo polymerization in the presence of strong acids, leading to the formation of dark, insoluble tars or oligomeric materials.[2] This is often observed with concentrated mineral acids like sulfuric acid.[1]

  • Hydrolysis: While less common for simple nitrothiophenes, under harsh conditions (high temperature and pressure), the nitro group could potentially be hydrolyzed, though this is not a primary degradation route under standard laboratory conditions.

  • Oxidative Decomposition: In the presence of oxidizing acids (like nitric acid itself, especially at elevated temperatures), the thiophene molecule can be oxidatively decomposed, potentially leading to the formation of maleic acid, oxalic acid, and sulfuric acid, as has been noted for thiophene itself.[3]

Q2: What degradation products should I expect under basic conditions?

The degradation of this compound in basic media is influenced by the electron-withdrawing nature of the nitro group, which increases the acidity of the ring protons. Potential pathways include:

  • Formation of Meisenheimer-like Complexes: The electron-deficient aromatic ring can be attacked by nucleophiles, such as hydroxide ions, to form colored, transient Meisenheimer-like adducts. While this compound lacks a leaving group for a classic nucleophilic aromatic substitution, these intermediates can lead to subsequent decomposition pathways. A similar mechanism is proposed for other nitrothiophenes.[4]

  • Proton Abstraction and Condensation: A strong base can abstract a proton from the thiophene ring. The resulting carbanion could potentially participate in condensation or other secondary reactions, leading to a complex mixture of products.

  • Reduction of the Nitro Group: Although not a direct result of basic conditions alone, the presence of reducing agents in a basic medium can lead to the reduction of the nitro group to nitroso, hydroxylamino, or amino derivatives.[4]

Q3: My degradation study in acidic media is turning dark and forming a precipitate. What is happening?

A dark color and precipitate are classic indicators of polymerization.[2] Thiophene and its derivatives are known to polymerize under strong acid catalysis.[1][2] This process is often irreversible and leads to a complex, intractable mixture.

Q4: I am not observing any degradation of this compound under mild acidic or basic conditions. Is this expected?

This compound is a relatively stable aromatic compound. Significant degradation typically requires forcing conditions, such as high concentrations of acid or base, elevated temperatures, or the presence of light. If no degradation is observed, consider increasing the stress level (e.g., higher temperature, longer incubation time) as outlined in the experimental protocols.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid, Uncontrolled Reaction in Acid The reaction conditions are too harsh, potentially due to the use of concentrated acids, leading to rapid polymerization or decomposition.[1]1. Reduce the concentration of the acid. 2. Perform the experiment at a lower temperature. 3. Ensure efficient stirring to dissipate heat.
Formation of a Deeply Colored Solution in Base This may indicate the formation of a Meisenheimer-like complex, which is an intermediate in nucleophilic attack on the electron-deficient ring.[4]1. Monitor the reaction using UV-Vis spectroscopy to characterize the colored species. 2. Be aware that this intermediate may lead to further degradation products over time.
Low Mass Balance in HPLC Analysis Degradation products may be highly polar, volatile, or insoluble in the mobile phase, or they may not have a chromophore for UV detection. Polymerization can also lead to products that precipitate and are not analyzed.[2]1. Use a mass spectrometer (LC-MS) to detect products without a strong UV chromophore. 2. Analyze the sample with a different mobile phase or gradient to elute highly polar compounds. 3. Visually inspect the sample for any precipitate.
No Degradation Observed The stress conditions (pH, temperature) are insufficient to induce degradation of the stable this compound molecule.1. Increase the temperature in increments (e.g., from 40°C to 60°C or 80°C). 2. Increase the concentration of the acid or base. 3. Extend the duration of the study.

Degradation Data (Hypothetical)

The following tables present hypothetical data for a forced degradation study on this compound to illustrate expected trends.

Table 1: Degradation of this compound in 1M HCl at 60°C

Time (hours)This compound Remaining (%)Major Degradation Product A (%)Polymerization/Insoluble (%)
0100.00.00.0
695.21.53.3
1288.92.88.3
2475.14.520.4
4852.36.141.6

Table 2: Degradation of this compound in 1M NaOH at 60°C

Time (hours)This compound Remaining (%)Major Degradation Product B (%)Minor Degradation Product C (%)
0100.00.00.0
698.11.10.8
1295.52.41.1
2490.35.83.9
4882.410.27.4

Experimental Protocols

This section provides a general methodology for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Reaction Setup: In a sealed, amber glass vial, add 1 mL of the stock solution to 9 mL of a 1M hydrochloric acid solution. The final concentration will be 0.1 mg/mL.

  • Incubation: Place the vial in a temperature-controlled oven or water bath set to 60°C. Protect the sample from light.

  • Time Points: At specified intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Sample Preparation: Immediately neutralize the aliquot with an equivalent amount of 1M sodium hydroxide solution. Dilute the sample with the mobile phase (e.g., acetonitrile/water mixture) to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV or MS detection to quantify the amount of remaining this compound and detect any degradation products.[2]

Protocol 2: Forced Degradation under Basic Conditions

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile as described above.

  • Reaction Setup: In a sealed, amber glass vial, add 1 mL of the stock solution to 9 mL of a 1M sodium hydroxide solution.

  • Incubation: Incubate the vial at 60°C, protected from light.

  • Time Points: Withdraw aliquots at specified intervals.

  • Quenching and Sample Preparation: Neutralize the aliquot with an equivalent amount of 1M hydrochloric acid and dilute with the mobile phase.

  • Analysis: Analyze the samples using the same validated HPLC method as for the acidic degradation study.[2]

Visualizations

The following diagrams illustrate the potential degradation pathways and the experimental workflow.

Acidic_Degradation_Pathway cluster_main Acidic Degradation 3NT This compound Protonated_Thiophene Protonated Intermediate 3NT->Protonated_Thiophene H+ (Strong Acid) Polymer Polymerization / Tar Protonated_Thiophene->Polymer Further Reaction Ring_Opening Ring-Opened Products (e.g., Maleic Acid) Protonated_Thiophene->Ring_Opening Oxidizing Acid (e.g., HNO3)

Caption: Hypothetical degradation pathways of this compound under strong acidic conditions.

Basic_Degradation_Pathway cluster_main Basic Degradation 3NT This compound Meisenheimer Meisenheimer-like Adduct 3NT->Meisenheimer OH- Attack Anion Thiophene Anion 3NT->Anion Proton Abstraction (Strong Base) Decomposition Decomposition Products Meisenheimer->Decomposition Rearrangement Condensation Condensation Products Anion->Condensation Further Reaction

Caption: Potential reaction pathways of this compound under basic conditions.

Experimental_Workflow cluster_workflow Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution acid Acidic Condition: Add 1M HCl prep->acid base Basic Condition: Add 1M NaOH prep->base incubate Incubate at 60°C (Protected from Light) acid->incubate base->incubate sample Withdraw Aliquots at Time Points incubate->sample quench Neutralize & Dilute sample->quench analyze HPLC-UV/MS Analysis quench->analyze

Caption: General experimental workflow for the forced degradation study of this compound.

References

Technical Support Center: Scale-Up of 3-Nitrothiophene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scale-up of 3-Nitrothiophene production. The information is designed to directly address specific experimental issues, from reaction control to final purification.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and purification of this compound in a question-and-answer format.

Q1: My reaction yield of the desired this compound isomer is consistently low. What are the primary causes and how can I improve it?

A1: Low yields of this compound are typically linked to three main factors: poor regioselectivity, product decomposition, and byproduct formation. The nitration of thiophene electronically favors the 2-position, making the 3-nitro isomer the minor product.[1][2][3]

  • Poor Regioselectivity: Standard nitration conditions (fuming nitric acid in acetic anhydride) typically produce an isomer mixture of approximately 85% 2-nitrothiophene and only 15% this compound.[1][2][3] Maximizing the isolated yield of the 3-isomer relies heavily on an efficient separation process rather than significantly altering this initial ratio.

  • Product Decomposition: The thiophene ring is sensitive to strong acids and high temperatures.[4] Uncontrolled exotherms can lead to the formation of dark, tar-like polymers, reducing the overall yield of recoverable nitrothiophenes.[4]

  • Byproduct Formation: Over-nitration can occur, leading to the formation of 2,4- and 2,5-dinitrothiophene.[1][3] The presence of nitrous acid can also trigger explosive autocatalytic side reactions.[5]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain a low and stable reaction temperature (e.g., 10°C) throughout the addition of reagents to prevent thermal runaway and decomposition.[4][6]

  • Monitor Reaction Color: The reaction should maintain a light brown color. The appearance of a pink or dark red color is an indicator of unwanted oxidation side reactions.[6]

  • Optimize Isomer Separation: Since obtaining a high initial yield of the 3-isomer is challenging, focus on maximizing its recovery from the isomeric mixture through efficient purification techniques like fractional crystallization.[1][2][3]

Q2: The nitration reaction is difficult to control and shows a dangerous exotherm upon scaling up. What are the critical safety considerations?

A2: The nitration of thiophene is highly exothermic and potentially hazardous, especially at a larger scale. The reaction between acetic anhydride and nitric acid is itself explosive in nature.[1][2]

  • Thermal Runaway: Rapid addition of reagents or inadequate cooling can lead to a rapid temperature increase, causing the reaction to become uncontrollable and leading to degradation or even explosion.[4][5][7]

  • Autocatalysis: Nitrous acid, if present, can lead to an autocatalytic nitrosation reaction that proceeds with explosive violence.[5]

Critical Safety Protocols:

  • Slow Reagent Addition: Add the nitrating agent dropwise or in small portions to the thiophene solution, never the other way around.[6]

  • Efficient Cooling: Use an appropriately sized cooling bath and monitor the internal reaction temperature continuously with a calibrated thermometer.[6] Ensure the reaction mixture responds readily to external cooling.[6]

  • Use of Urea: The addition of urea can help to remove nitrous acid, preventing the dangerous autocatalytic side reactions.[5]

  • Careful Quenching: Always quench the reaction by pouring it slowly onto a large amount of crushed ice with vigorous stirring to dissipate heat effectively.[4][6]

Q3: How can I effectively separate this compound from the more abundant 2-Nitrothiophene isomer at scale?

A3: The separation of 2- and this compound isomers is a primary challenge in the scale-up process. The most effective method at a larger scale is fractional crystallization, which leverages the different physical properties of the two isomers.[1][2][3]

  • Solubility Differences: this compound has a higher melting point and is less soluble in certain solvents, like ethanol, compared to the 2-nitro derivative.[1][2][3] This difference allows for its selective crystallization.

  • Chromatography Limitations: While column chromatography can be used for high-purity separation, it is often impractical and costly at an industrial scale.[8]

Troubleshooting Steps:

  • Solvent Screening: Test various solvents (e.g., ethanol, petroleum ether, hexane-isopropyl ether) to find the optimal system for fractional crystallization that maximizes the recovery and purity of the 3-nitro isomer.[1][6]

  • Controlled Cooling: Cool the crystallization mixture slowly. Rapid cooling can trap impurities and lead to co-precipitation of the 2-nitro isomer.[8]

  • Analyze Mother Liquor: After the first crop of crystals is collected, analyze the remaining solution (mother liquor) to see if a significant amount of the 3-nitro isomer remains. A second crystallization may be warranted.[8]

Q4: My final product is yellow and appears impure, even after initial purification. What are these impurities and how can I remove them?

A4: A yellow coloration in the final product typically indicates the presence of dinitrothiophene or other impurities.[6]

  • Dinitrothiophene: Traces of dinitrothiophene are a common cause of the yellow color.[6]

  • Light Sensitivity: The product, mononitrothiophene, is sensitive to light and can discolor upon exposure.[6]

Troubleshooting Steps:

  • Detecting Dinitrothiophene: To check for dinitrothiophene, dissolve a few crystals of your product in alcohol and add a drop of a weak alcoholic potassium hydroxide solution. A pink or deep red color indicates the presence of dinitro impurities.[6]

  • Purification by Steam Distillation: The crude product can be purified by steam distillation to remove non-volatile impurities.[6]

  • Recrystallization from Petroleum Ether: Recrystallizing from low-boiling petroleum ether has been shown to be effective in yielding a snow-white product, as it readily dissolves the mononitrothiophene while leaving impurities behind.[6]

  • Protect from Light: Dry and store the purified product in a brown desiccator or otherwise protected from light to prevent discoloration.[6]

Data Presentation

Table 1: Typical Regioisomeric Distribution in Thiophene Nitration
Nitrating Agent/SystemSolventTemperature (°C)2-Nitrothiophene (%)This compound (%)Overall Yield (%)Reference
Fuming HNO₃Acetic Anhydride / Acetic Acid10~85~1570-85[1][3][6]
Nitric Acid / Trifluoroacetic AnhydrideNot SpecifiedNot SpecifiedHighLow78[5]
8N Nitric AcidCyclohexaneNot SpecifiedMajorMinorLow[1][3]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Nitrothiophene Isomers

This protocol is adapted from the procedure published in Organic Syntheses and highlights critical control points for scale-up.[6]

Reagents:

  • Thiophene

  • Fuming Nitric Acid (sp. gr. 1.51)

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Crushed Ice

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve thiophene (1.0 mole) in acetic anhydride.

    • Solution B: Carefully and with cooling, dissolve fuming nitric acid (1.2 moles) in glacial acetic acid.

  • Initial Reaction Setup:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add half of Solution B.

    • Cool the flask to 10°C using an ice-water bath.

  • Controlled Addition:

    • Begin stirring and add half of Solution A drop by drop. CRITICAL: The rate of addition must be slow enough to maintain the internal temperature at or below room temperature. The initial addition is highly exothermic.

  • Second Addition:

    • After the first addition is complete, cool the reaction mixture back down to 10°C.

    • Rapidly add the remaining portion of Solution B.

    • Continue the dropwise addition of the remaining Solution A, maintaining temperature control.

  • Reaction Completion & Quenching:

    • Once the addition is complete, allow the mixture to stir at room temperature for two hours.

    • Pour the reaction mixture onto an equal weight of finely crushed ice with vigorous shaking. A pale yellow solid (the isomer mixture) will precipitate.

  • Isolation:

    • Filter the solid product using a Büchner funnel at a low temperature.

    • Wash the crystals thoroughly with ice water and press dry.

    • Dry the product in a desiccator, protected from light.

Protocol 2: Isomer Separation by Fractional Crystallization

This protocol leverages the lower solubility of this compound for its separation from the 2-isomer.[1][2][3]

Procedure:

  • Dissolution: Dissolve the crude nitrothiophene isomer mixture in a minimum amount of hot ethanol.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. The this compound, being less soluble, will begin to crystallize out.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize the crystallization of the 3-isomer.

  • Filtration: Filter the crystals and wash them with a small amount of cold ethanol. This first crop will be enriched in this compound.

  • Purity Check: Check the melting point and/or NMR of the crystals to assess purity.

  • Recrystallization: If necessary, repeat the crystallization process with the collected solid to achieve higher purity. The mother liquor, rich in the 2-isomer, can be concentrated to recover it if desired.

Visualizations

Troubleshooting Workflow for Low this compound Yield start Low Yield of This compound cause1 Poor Regioselectivity (High 2-Isomer Ratio) start->cause1 cause2 Product Degradation (Dark Color / Tar) start->cause2 cause3 Byproduct Formation (e.g., Dinitrothiophene) start->cause3 sol1 Focus on Optimizing Isomer Separation (Fractional Crystallization) cause1->sol1 sol2 Improve Temperature Control (Maintain < Room Temp.) cause2->sol2 sol3 Use Milder Nitrating Agents Monitor Reaction Color cause3->sol3

Caption: A troubleshooting workflow for diagnosing and addressing low yields.

Decision Tree for Isomer Purification Strategy start Select Purification Method q1 What is the production scale? start->q1 large_scale Large Scale (>1 kg) q1->large_scale Large lab_scale Lab Scale (<1 kg) q1->lab_scale Small q2 High Purity (>99%) Required? frac_cryst Fractional Crystallization q2->frac_cryst No chromatography Column Chromatography or Prep-HPLC q2->chromatography Yes large_scale->frac_cryst lab_scale->q2 combo Fractional Crystallization followed by a final polishing chromatography step Reaction Pathways in Thiophene Nitration thiophene Thiophene sigma_complex Wheland Intermediate (Sigma Complex) thiophene->sigma_complex Electrophilic Attack side_reaction2 Oxidation / Polymerization (Dark Tars) thiophene->side_reaction2 nitrating_agent Nitrating Agent (e.g., HNO3/Ac2O) nitrating_agent->sigma_complex product_2 2-Nitrothiophene (Major Product) sigma_complex->product_2 -H⁺ (Favored) product_3 This compound (Minor Product) sigma_complex->product_3 -H⁺ (Disfavored) side_reaction1 Dinitrothiophenes product_2->side_reaction1 product_3->side_reaction1 conditions Excess Nitrating Agent or High Temperature conditions->side_reaction1 conditions->side_reaction2

References

Removing residual nitric acid from 3-Nitrothiophene product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-nitrothiophene. The focus is on the effective removal of residual nitric acid from the final product, a critical step for ensuring purity and preventing downstream complications.

Troubleshooting Guide

Issue 1: The final this compound product is discolored (yellow to brownish) and/or has a sharp, acidic odor.

  • Possible Cause: This is a strong indicator of residual nitric acid and potentially dinitrothiophene impurities. Nitric acid can cause degradation and the formation of colored byproducts.[1][2] Dinitrothiophenes, common byproducts of the nitration of thiophene, also present as yellow impurities.[3][4]

  • Solution:

    • Thorough Washing: Ensure the product has been thoroughly washed to remove residual acid. A wash with a saturated sodium bicarbonate solution is recommended to neutralize any remaining nitric acid.[5] This should be followed by washing with deionized water to remove any inorganic salts.

    • pH Confirmation: After the final water wash, the aqueous filtrate should be tested with pH paper or a pH meter to ensure it is neutral (pH ~7). If the filtrate is still acidic, continue washing with deionized water.

    • Recrystallization: If the discoloration persists after thorough washing, recrystallization is necessary to remove colored impurities and dinitrothiophenes. Ethanol is a suitable solvent for the recrystallization of this compound.[3]

Issue 2: Low yield after the purification process.

  • Possible Cause 1: Product loss during washing steps.

    • Solution: Use ice-cold solvents for washing the filtered product. This compound has some solubility in organic solvents, and using cold solvents will minimize product loss.

  • Possible Cause 2: Inefficient crystallization during recrystallization.

    • Solution:

      • Ensure the minimum amount of hot solvent is used to dissolve the crude product to achieve a saturated solution.[6]

      • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[6]

      • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

Issue 3: Downstream reactions, such as Suzuki-Miyaura couplings, are failing or giving low yields.

  • Possible Cause: Residual nitric acid in the this compound starting material is interfering with the reaction. Suzuki-Miyaura couplings typically require basic conditions, and any residual acid will neutralize the base, inhibiting the catalytic cycle.[7][8]

  • Solution:

    • Re-purify the this compound: Before use in sensitive downstream applications, re-purify the this compound by washing with a sodium bicarbonate solution followed by deionized water until the aqueous wash is neutral.

    • Recrystallize: For highly sensitive reactions, recrystallization from ethanol is recommended to ensure the removal of all acidic and other impurities.[3]

    • Purity Analysis: Confirm the purity of the this compound using analytical techniques such as HPLC or GC-MS before proceeding with the downstream reaction.[6][9]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual nitric acid from my this compound product?

A1: Residual nitric acid can lead to product degradation over time, resulting in discoloration and the formation of impurities.[1][3] It can also interfere with subsequent synthetic steps, particularly those that are base-sensitive, like Suzuki-Miyaura couplings.[7][8] Furthermore, the presence of a strong oxidizing acid can pose safety risks.

Q2: How can I be certain that all the nitric acid has been removed after washing?

A2: The most reliable method is to test the pH of the aqueous filtrate after the final wash with deionized water. The pH should be neutral (approximately 7). Continue washing until a neutral pH is achieved.

Q3: What is the best solvent for recrystallizing this compound?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3] This is due to the favorable solubility of this compound in hot ethanol and its lower solubility at colder temperatures, allowing for good recovery of the purified product.

Q4: My this compound is a pale yellow solid. Does this indicate the presence of nitric acid?

A4: While residual nitric acid can cause a yellow to brown discoloration, a pale yellow color in nitrothiophene is often attributed to the presence of dinitrothiophene impurities.[1] If the product has been thoroughly washed and the aqueous washes are neutral, the yellow color is likely due to these byproducts. Recrystallization is the most effective method for removing these colored impurities.[6]

Q5: What are the primary safety precautions I should take when handling nitric acid and this compound?

A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Nitric acid is highly corrosive and a strong oxidizer.[2] this compound is harmful if swallowed, in contact with skin, or if inhaled.[10] Refer to the Safety Data Sheets (SDS) for both substances for detailed handling and disposal information.

Data Presentation

The following tables provide illustrative data on the effectiveness of the purification methods. The values are typical for such processes and serve to demonstrate the expected improvement in purity.

Table 1: Purity of this compound After Washing Protocol

StagePurity (Illustrative)AppearancepH of Aqueous Wash
Crude Product~85-90%Yellow to brownish solidN/A
After NaHCO₃ & Water Wash>95%Pale yellow solid~7

Table 2: Purity of this compound After Recrystallization

StagePurity (Illustrative)Appearance
After Washing>95%Pale yellow solid
After Recrystallization>99%Off-white to pale yellow crystals

Experimental Protocols

Protocol 1: Washing Procedure for Removing Residual Nitric Acid

  • Transfer the crude product: Place the filtered crude this compound solid into a beaker or flask.

  • Sodium Bicarbonate Wash: Add a sufficient amount of saturated sodium bicarbonate solution to create a slurry. Stir the slurry for 15-20 minutes. Be aware of potential gas evolution (CO₂) as the bicarbonate neutralizes the acid.

  • Filter: Collect the solid product by vacuum filtration.

  • Water Wash: Wash the filter cake with several portions of deionized water.

  • pH Check: After the final water wash, collect a small amount of the filtrate and test its pH using pH paper. Continue washing with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the purified solid in a vacuum oven or desiccator to remove residual water.

Protocol 2: Recrystallization of this compound from Ethanol

  • Dissolution: In a fume hood, place the crude (or washed) this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring (e.g., on a hotplate stirrer). Continue to add small portions of hot ethanol until the solid just dissolves completely.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[6]

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude this compound (Contains Nitric Acid) wash Wash with Saturated Sodium Bicarbonate start->wash water_wash Wash with Deionized Water wash->water_wash ph_test Test pH of Filtrate water_wash->ph_test ph_test->water_wash pH is Acidic dry Dry Product ph_test->dry pH is Neutral recrystallize Recrystallize from Ethanol end Pure this compound recrystallize->end dry->recrystallize dry->end

Caption: Experimental workflow for the purification of this compound.

References

Validation & Comparative

Unveiling the Influence of the Nitro Group: A Comparative ¹H and ¹³C NMR Analysis of 3-Nitrothiophene and Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the ¹H and ¹³C NMR characterization of 3-nitrothiophene, offering a comparative analysis with its parent compound, thiophene. This document provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and a visual representation of substituent effects on chemical shifts.

The introduction of a nitro group to the thiophene ring at the 3-position significantly alters the electron density distribution within the aromatic system. This electronic perturbation is clearly reflected in the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound when compared to unsubstituted thiophene. This guide presents a detailed comparison of their NMR spectral data, a comprehensive experimental protocol for data acquisition, and a visual illustration of the underlying electronic effects.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for this compound and thiophene, recorded in deuterated chloroform (CDCl₃), are summarized in the tables below. The data highlights the deshielding effect of the electron-withdrawing nitro group on the adjacent protons and carbons.

¹H NMR Spectral Data
CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H2~8.35ddJ = 1.5, 3.0
H4~7.35ddJ = 3.0, 5.0
H5~7.55ddJ = 1.5, 5.0
Thiophene H2/H57.36m
H3/H47.18m

Note: The chemical shifts for this compound are approximate values. Multiplicity is denoted as dd (doublet of doublets) and m (multiplet).

¹³C NMR Spectral Data
CompoundCarbonChemical Shift (δ, ppm)
This compound C2~125.5
C3~151.0
C4~128.0
C5~122.0
Thiophene C2/C5125.6
C3/C4127.4

Note: The chemical shifts for this compound are approximate values.

The most significant changes in the ¹H NMR spectrum of this compound compared to thiophene are the downfield shifts of all protons, particularly H2, which is positioned ortho to the nitro group. This is a direct consequence of the strong electron-withdrawing nature of the nitro substituent. Similarly, in the ¹³C NMR spectrum, the carbon atom directly attached to the nitro group (C3) experiences a substantial downfield shift.

Visualizing Substituent Effects

The following diagram illustrates the logical relationship between the electron-withdrawing nitro group and the resulting deshielding effect observed in the NMR spectra of this compound.

Substituent_Effect substituent Electron-Withdrawing -NO2 Group electron_density Decreased Electron Density on Thiophene Ring substituent->electron_density Inductive & Resonance Effects deshielding Deshielding of Nuclei (¹H & ¹³C) electron_density->deshielding downfield_shift Downfield Shift in NMR Spectrum deshielding->downfield_shift

Figure 1. Logical workflow of the nitro group's influence on NMR chemical shifts.

Experimental Protocol

The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound and thiophene.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the sample for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any solid particles are present, filter the solution through a small plug of glass wool inserted into the Pasteur pipette during the transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition
  • Spectrometer: All spectra should be recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') should be used.

    • Number of Scans: Typically 16 to 64 scans are sufficient, depending on the sample concentration.

    • Spectral Width: Set the spectral width to approximately 16 ppm, centered around 5 ppm.

    • Acquisition Time: An acquisition time of at least 3-4 seconds is recommended.

    • Relaxation Delay: A relaxation delay of 1-2 seconds should be employed.

    • Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse sequence with a 30-degree pulse (e.g., 'zgpg30') is recommended to allow for quantitative analysis if needed, though standard proton-decoupled experiments are sufficient for chemical shift determination.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: Set the spectral width to approximately 250 ppm, centered around 100 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2 seconds is recommended.

    • Referencing: The chemical shifts should be referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

By following this guide, researchers can effectively characterize this compound and understand the impact of the nitro substituent on the thiophene ring through the powerful analytical technique of NMR spectroscopy.

A Comparative Analysis of 2-Nitrothiophene and 3-Nitrothiophene Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of thiophene-based compounds, a clear understanding of the reactivity of its substituted isomers is paramount. This guide provides a comparative analysis of the reactivity of 2-nitrothiophene and 3-nitrothiophene, focusing on key reaction classes including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction. The information presented is supported by available experimental data and established principles of organic chemistry to facilitate informed decisions in synthetic design.

At a Glance: Reactivity Comparison

The differential reactivity of 2-nitrothiophene and this compound is primarily governed by the electronic influence of the nitro group on the thiophene ring. The position of this potent electron-withdrawing group dictates the electron density at various positions on the ring, thereby influencing its susceptibility to attack by either electrophiles or nucleophiles.

Reaction Type2-NitrothiopheneThis compoundSummary of Reactivity Difference
Electrophilic Aromatic Substitution Generally less reactive. Substitution, if forced, is predicted to occur at the C4 and C5 positions.More reactive, particularly at the C5 position.This compound is more susceptible to electrophilic attack than 2-nitrothiophene due to less deactivation at certain positions.
Nucleophilic Aromatic Substitution (SNAr) More reactive, especially with a leaving group at the C5 position (para-like).Less reactive. Requires a leaving group at an activated position (e.g., C2).2-Nitrothiophene is generally more reactive in SNAr reactions due to more effective stabilization of the Meisenheimer intermediate.
Reduction of Nitro Group Readily reduced to 2-aminothiophene.Readily reduced to 3-aminothiophene.Both isomers undergo reduction, a key transformation for introducing an amino group. The relative rates are not extensively documented but are expected to be similar under many conditions.

Electrophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. However, the degree of deactivation and the directing effects differ between the two isomers.

The nitration of thiophene itself provides a clear indication of the inherent reactivity of the different positions on the thiophene ring, yielding approximately 85% 2-nitrothiophene and 15% this compound.[1] This demonstrates a kinetic preference for electrophilic attack at the 2-position.[2]

Once the nitro group is in place, it strongly deactivates the ring. For 2-nitrothiophene, the C5 position is the least deactivated for further electrophilic attack. In contrast, this compound is more reactive towards certain electrophiles. For instance, it has been observed that this compound can be selectively chlorosulfonated in the presence of 2-nitrothiophene, indicating the slower reactivity of the 2-isomer in this specific reaction.[1]

Experimental Protocol: Nitration of Thiophene

This protocol, adapted from Organic Syntheses, describes the formation of the nitrothiophene isomers and provides context for their relative formation rates.[3]

Materials:

  • Thiophene (1.0 mole, 84 g)

  • Acetic anhydride (340 mL)

  • Fuming nitric acid (sp. gr. 1.51) (1.2 moles, 80 g)

  • Glacial acetic acid (600 mL)

  • Crushed ice

  • Ice water

Procedure:

  • A solution of thiophene in acetic anhydride is prepared.

  • A solution of fuming nitric acid in glacial acetic acid is prepared separately and cooled.

  • The thiophene solution is added dropwise to the stirred, cooled nitric acid solution, maintaining the temperature below room temperature.

  • After the addition is complete, the mixture is stirred for an additional two hours at room temperature.

  • The reaction mixture is then poured onto crushed ice with vigorous stirring.

  • The precipitated yellow crystals, a mixture of 2-nitrothiophene and this compound, are collected by filtration.

  • The crystals are washed thoroughly with ice water and dried in a desiccator away from light.

The typical yield for the mixture of isomers is in the range of 70-85%.[3]

Logical Flow of Electrophilic Substitution on Thiophene

Thiophene Thiophene Intermediate2 σ-complex (Attack at C2) Thiophene->Intermediate2 More Favorable (Lower Activation Energy) Intermediate3 σ-complex (Attack at C3) Thiophene->Intermediate3 Less Favorable (Higher Activation Energy) Nitronium Nitronium Ion (NO₂⁺) Product2 2-Nitrothiophene (~85%) Intermediate2->Product2 Deprotonation Product3 This compound (~15%) Intermediate3->Product3 Deprotonation

Caption: Nitration of thiophene favors the 2-isomer due to kinetic control.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the thiophene ring for nucleophilic aromatic substitution (SNAr), a critical reaction for introducing a wide range of functionalities. The reactivity in SNAr is highly dependent on the position of the nitro group relative to the leaving group. Thiophene derivatives are generally more reactive in SNAr than their benzene analogues.[4]

2-Nitrothiophene Derivatives: In a 2-nitrothiophene system, a leaving group at the C5 position is in a "para-like" relationship to the nitro group. This allows for effective resonance stabilization of the negative charge in the Meisenheimer intermediate, with the charge being delocalized onto the oxygen atoms of the nitro group. This enhanced stabilization leads to a lower activation energy and a faster reaction rate.

This compound Derivatives: For this compound, a leaving group at the C2 position is "ortho-like" to the nitro group. While this also allows for stabilization of the intermediate, the steric hindrance between the incoming nucleophile and the adjacent nitro group can increase the activation energy compared to the "para-like" C5-substituted 2-nitrothiophene.

Experimental Protocol: General SNAr of a Halo-Nitrothiophene with an Amine

This generalized protocol can be adapted to compare the reactivity of a 5-halo-2-nitrothiophene with a 2-halo-3-nitrothiophene.

Materials:

  • Halo-nitrothiophene (e.g., 5-bromo-2-nitrothiophene or 2-bromo-3-nitrothiophene) (1.0 eq)

  • Amine (e.g., Piperidine) (2.0-3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the halo-nitrothiophene in the anhydrous solvent in a flask under an inert atmosphere.

  • Add the amine to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperature).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

By running parallel reactions and analyzing the reaction rates (e.g., by monitoring the disappearance of the starting material over time), a quantitative comparison of the reactivity of the two isomers can be established.

Reaction Mechanism for SNAr

cluster_2NT SNAr on 5-Halo-2-Nitrothiophene cluster_3NT SNAr on 2-Halo-3-Nitrothiophene 2NT_start Start 2NT_intermediate Meisenheimer Complex (Charge on NO₂) 2NT_start->2NT_intermediate + Nucleophile (Faster) 2NT_product Product 2NT_intermediate->2NT_product - Leaving Group 3NT_start Start 3NT_intermediate Meisenheimer Complex (Charge on NO₂) 3NT_start->3NT_intermediate + Nucleophile (Slower) 3NT_product Product 3NT_intermediate->3NT_product - Leaving Group

Caption: SNAr is generally faster for 2-nitrothiophene derivatives.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals, as the resulting aminothiophenes are versatile building blocks. Both 2-nitrothiophene and this compound can be readily reduced to their corresponding amines using a variety of reducing agents.

Commonly used reagents for this transformation include:

  • Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid.

  • Iron powder (Fe) in acetic acid or with ammonium chloride.

  • Catalytic hydrogenation (e.g., H₂, Pd/C).

Experimental Protocol: General Reduction of a Nitrothiophene using SnCl₂

Materials:

  • Nitrothiophene (2- or 3-isomer) (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol or Ethyl acetate (as solvent)

  • Sodium hydroxide (NaOH) solution (for neutralization)

Procedure:

  • Suspend the nitrothiophene in the chosen solvent.

  • Add the tin(II) chloride dihydrate to the suspension.

  • Cool the mixture in an ice bath and add concentrated HCl dropwise with stirring.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Cool the reaction mixture again and carefully neutralize it with a concentrated NaOH solution to precipitate tin salts.

  • Filter the mixture to remove the inorganic salts.

  • Extract the filtrate with an organic solvent.

  • Dry the organic layer, concentrate, and purify the resulting aminothiophene.

Conclusion

The reactivity of 2-nitrothiophene and this compound is distinctly different, a factor that must be carefully considered in synthetic planning. This compound shows greater reactivity towards electrophilic substitution, whereas 2-nitrothiophene is generally more susceptible to nucleophilic aromatic substitution, particularly when a leaving group is present at the C5 position. Both isomers undergo reduction of the nitro group to form the corresponding aminothiophenes. The rational selection of the starting isomer and reaction conditions is crucial for achieving the desired synthetic outcome in an efficient and regioselective manner. This guide provides the foundational knowledge and experimental frameworks to aid researchers in navigating the rich chemistry of these important heterocyclic building blocks.

References

A Comparative Guide to the Synthetic Routes of 2-Amino-3-nitrothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

The 2-amino-3-nitrothiophene scaffold is a significant pharmacophore integral to a variety of biologically active compounds. Its synthesis is a critical step in the development of novel therapeutic agents. This guide provides an objective comparison of three distinct synthetic routes to this important heterocyclic system, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways to aid researchers, scientists, and drug development professionals in methodological selection and optimization.

Comparison of Synthetic Routes

The selection of an appropriate synthetic route for 2-amino-3-nitrothiophenes is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Below is a summary of three prominent methods.

Synthetic RouteStarting MaterialsKey ReagentsReaction ConditionsYield (%)AdvantagesDisadvantages
Route 1: From α-Nitroketene N,S-Acetals α-Nitroketene N,S-aryl/alkylaminoacetals, 1,4-dithiane-2,5-diolK₂CO₃Refluxing ethanol, 25 min - 4 h53-94[1][2]High yields, good functional group tolerance, one-pot reaction.[1][2]Requires synthesis of the α-nitroketene N,S-acetal precursor.[1]
Route 2: Tandem Henry Reaction & Nucleophilic Substitution 3-Thiocyanatopropenals, NitromethaneTBAF or DIEATHF, Room temperature, 2-4 h60-85[1]Mild reaction conditions, novel approach.[1]Requires synthesis of the 3-thiocyanatopropenal precursor; provides a 2-nitrothiophene intermediate that requires a subsequent amination step.[1]
Route 3: Nitration of 2-Aminothiophenes 2-Amino-5-substituted-thiophene-3-carbonitrileFuming HNO₃, Acetic Anhydride0-5 °C, 1 h65-75[1]Utilizes readily available starting materials from the Gewald reaction.[1][3]Multi-step process if the starting aminothiophene is not commercially available; use of strong nitrating agents can lead to side products.[1][4]

Experimental Protocols

Route 1: Synthesis from α-Nitroketene N,S-Acetals

This modern and efficient one-pot method provides access to a wide range of N-substituted 2-amino-3-nitrothiophenes in high yields.[1][2] The reaction proceeds through the condensation of an α-nitroketene N,S-aryl/alkylaminoacetal with 1,4-dithiane-2,5-diol, which serves as a precursor for 2-mercaptoacetaldehyde.[2]

General Procedure: A mixture of the α-nitroketene N,S-aryl/alkylaminoacetal (1 mmol), 1,4-dithiane-2,5-diol (1 mmol), and K₂CO₃ (2 mmol) in ethanol (10 mL) is heated at reflux for the appropriate time (typically 25 minutes to 4 hours).[2] After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-substituted 3-nitrothiophen-2-amine.[2]

Route1 start1 α-Nitroketene N,S-Acetal reagents K₂CO₃, EtOH, Reflux start1->reagents start2 1,4-Dithiane-2,5-diol start2->reagents product 2-Amino-3-nitrothiophene reagents->product Condensation & Cyclization

Caption: Synthesis from α-nitroketene N,S-acetals.
Route 2: Tandem Henry Reaction and Nucleophilic Substitution

This route offers a novel approach to 2-nitrothiophenes, which can subsequently be aminated to the target compound. The key step involves a tandem Henry (nitroaldol) reaction and intramolecular nucleophilic substitution on the sulfur of a thiocyanate group.[1] This method proceeds under mild, base-catalyzed conditions at room temperature.[1]

General Procedure for the Synthesis of 2-Nitrothiophenes: To a solution of the 3-thiocyanatopropenal (1 mmol) and nitromethane (1.2 mmol) in anhydrous THF (10 mL), a catalytic amount of a base such as tetrabutylammonium fluoride (TBAF) or N,N-diisopropylethylamine (DIEA) is added. The reaction mixture is stirred at room temperature for 2-4 hours.[1] After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the desired 2-nitrothiophene.[1] Note: Subsequent amination would be required to obtain the target 2-amino-3-nitrothiophene.

Route2 start1 3-Thiocyanatopropenal reagents Base (TBAF or DIEA) THF, RT start1->reagents start2 Nitromethane start2->reagents intermediate 2-Nitrothiophene reagents->intermediate Tandem Henry Reaction & Cyclization amination Amination intermediate->amination product 2-Amino-3-nitrothiophene amination->product

Caption: Tandem Henry reaction for 2-nitrothiophenes.
Route 3: Nitration of 2-Aminothiophenes

This classical approach involves the direct nitration of a pre-existing 2-aminothiophene derivative. A common and readily available starting material for this route is a 2-amino-5-substituted-thiophene-3-carbonitrile, which can be synthesized via the well-established Gewald reaction.[1][3][5] The subsequent nitration at the 3-position provides the target scaffold.[1]

General Procedure for the Nitration: The 2-amino-5-substituted-thiophene-3-carbonitrile (1 mmol) is dissolved in acetic anhydride at 0 °C. Fuming nitric acid (1.1 mmol) is added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for 1 hour at this temperature.[1] Upon completion, the mixture is poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol affords the purified 2-amino-3-nitro-5-substituted-thiophene-3-carbonitrile.[1]

Route3 start 2-Aminothiophene (from Gewald Reaction) reagents Fuming HNO₃ Acetic Anhydride, 0-5 °C start->reagents Electrophilic Nitration product 2-Amino-3-nitrothiophene reagents->product Electrophilic Nitration

Caption: Nitration of a 2-aminothiophene precursor.

Conclusion

Each of the described synthetic routes offers distinct advantages and disadvantages. Route 1 (from α-Nitroketene N,S-Acetals) is a highly efficient and versatile one-pot method that provides direct access to a wide array of N-substituted analogs in excellent yields.[1][2] Route 2 (Tandem Henry Reaction) represents a novel and mild approach, although it provides an intermediate that requires a subsequent amination step to reach the final product.[1] Route 3 (Nitration of 2-Aminothiophenes) is a more traditional method that is effective when the appropriately substituted 2-aminothiophene precursor is readily available, often through the robust Gewald reaction.[1] The detailed protocols and comparative data provided herein are intended to assist researchers in making an informed decision for their specific synthetic goals.

References

A Comparative Analysis of the Antimicrobial Activity of 3-Nitrothiophene and Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial activity of 3-nitrothiophene with other well-established nitroaromatic compounds, namely nitrofurantoin, metronidazole, and chloramphenicol. Due to a notable lack of extensive publicly available data on the antimicrobial properties of the parent this compound, this guide will focus on the activity of its derivatives as a proxy to evaluate the potential of the nitrothiophene scaffold. The comparative analysis is supported by experimental data from peer-reviewed studies, including Minimum Inhibitory Concentration (MIC) values, and details on experimental protocols and mechanisms of action.

Executive Summary

Nitroaromatic compounds have long been a cornerstone in the arsenal against microbial infections. Their efficacy is largely attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic intermediates that damage cellular macromolecules. While drugs like nitrofurantoin, metronidazole, and chloramphenicol have seen extensive clinical use, the emergence of antimicrobial resistance necessitates the exploration of novel scaffolds. Nitrothiophenes represent a promising class of nitro-heterocyclic compounds. This guide reveals that while the parent 2-nitrothiophene exhibits weak antimicrobial activity, derivatization can significantly enhance its potency. A notable example is the benzoxazole-nitrothiophene derivative, IITR00803, which demonstrates broad-spectrum antibacterial activity, in some cases comparable to or exceeding that of established nitroaromatic drugs. Intriguingly, the mechanism of action for some advanced derivatives may differ from the classical nitroreductase-dependent pathway.

Comparative Antimicrobial Activity: A Quantitative Overview

The antimicrobial efficacy of this compound derivatives and other nitroaromatics is summarized below. Direct comparisons should be made with caution due to variations in microbial strains and testing methodologies across different studies.

CompoundOrganismMIC (µg/mL)Reference
2-Nitrothiophene Escherichia coli>128[1]
Salmonella enterica64[1]
IITR00803 (this compound Derivative) Escherichia coli16[1]
Salmonella enterica4[1]
Shigella flexneri4-8[1]
Klebsiella pneumoniae8-16[2]
Staphylococcus aureus8[2]
Nitrofurantoin Escherichia coli1 - >128[3]
Staphylococcus pseudintermedius4 - 16[3]
Enterococcus faecium32 - 512[3]
Metronidazole Anaerobic Bacteria (various)≤1[4]
Chloramphenicol Escherichia coli2 - 8[5]
Staphylococcus aureus2 - 8[5]
Pseudomonas aeruginosa>128[5]

Mechanism of Action: A Tale of Nitro-Reduction and Beyond

The antimicrobial activity of most nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the microbial cell.[6] This bioactivation is a critical step that leads to the generation of reactive nitrogen species, which are responsible for the downstream cytotoxic effects.

The Central Role of Nitroreductases

Bacterial nitroreductases, particularly Type I (oxygen-insensitive) enzymes, are flavoenzymes that catalyze the two-electron reduction of the nitro group to a nitroso intermediate, and subsequently to a hydroxylamino derivative.[7] These highly reactive intermediates can covalently bind to and damage a variety of cellular macromolecules, including DNA, RNA, and proteins, leading to cell death.[6]

Nitroreductase_Mechanism General Mechanism of Nitroaromatic Antimicrobials cluster_cell Bacterial Cell Nitroaromatic_Drug Nitroaromatic Drug (Prodrug) Nitroreductase Bacterial Nitroreductase (e.g., NfsA, NfsB) Nitroaromatic_Drug->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductase->Reactive_Intermediates Reductive Activation Macromolecules Cellular Macromolecules (DNA, Proteins, etc.) Reactive_Intermediates->Macromolecules Covalent Binding & Damage Cell_Death Cell Death Macromolecules->Cell_Death Leads to

General mechanism of nitroaromatic antimicrobial activation.
Mechanistic Variations Among Nitroaromatics

  • Nitrofurantoin: Following its reduction by bacterial flavoproteins, nitrofurantoin generates reactive intermediates that inhibit multiple cellular processes, including DNA and RNA synthesis, protein synthesis, and cell wall synthesis. This multi-targeted approach is believed to contribute to its sustained efficacy and low rates of resistance development.

  • Metronidazole: This prodrug is specifically activated in anaerobic bacteria and certain protozoa, which possess the low redox potential electron-transfer proteins required for the reduction of its nitro group. The resulting cytotoxic intermediates cause DNA strand breakage.

  • Chloramphenicol: Unlike the other nitroaromatics discussed, chloramphenicol's primary mechanism of action is not dependent on the reduction of its nitro group. Instead, it acts as a bacteriostatic agent by binding to the 50S ribosomal subunit and inhibiting protein synthesis.

  • This compound Derivatives (e.g., IITR00803): While many nitrothiophenes are expected to follow the classical nitroreductase-dependent pathway, the derivative IITR00803 has been shown to exert its antibacterial effect through a different mechanism. Studies indicate that it perturbs the bacterial cell membrane potential and may also cause DNA damage, and importantly, its activity is not diminished in nitroreductase-deficient bacterial strains, suggesting a nitroreductase-independent mechanism of action.[1] This highlights the potential for developing nitroaromatic compounds that can bypass common resistance mechanisms associated with altered nitroreductase activity.

Experimental Protocols

The determination of antimicrobial activity, primarily through the measurement of Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing the efficacy of different compounds. The two most common methods are the Broth Microdilution and the Kirby-Bauer Disk Diffusion assays.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[8][9]

Broth_Microdilution Broth Microdilution Workflow for MIC Determination Start Start Prepare_Dilutions Prepare two-fold serial dilutions of antimicrobial agent in broth Start->Prepare_Dilutions Inoculate_Plate Inoculate microtiter plate wells with standardized bacterial suspension Prepare_Dilutions->Inoculate_Plate Incubate Incubate the plate under appropriate conditions Inoculate_Plate->Incubate Read_MIC Visually or spectrophotometrically determine the MIC Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.
Kirby-Bauer Disk Diffusion Method

In this qualitative or semi-quantitative method, a standardized inoculum of the test microorganism is swabbed uniformly across the surface of an agar plate. Paper disks impregnated with a known concentration of the antimicrobial agent are then placed on the agar surface. During incubation, the antimicrobial agent diffuses into the agar, creating a concentration gradient. The susceptibility of the organism is determined by measuring the diameter of the zone of growth inhibition around the disk.[10][11][12]

Kirby_Bauer Kirby-Bauer Disk Diffusion Workflow Start Start Prepare_Inoculum Prepare a standardized bacterial inoculum Start->Prepare_Inoculum Inoculate_Agar Uniformly swab the inoculum onto a Mueller-Hinton agar plate Prepare_Inoculum->Inoculate_Agar Apply_Disks Place antimicrobial-impregnated disks on the agar surface Inoculate_Agar->Apply_Disks Incubate Incubate the plate Apply_Disks->Incubate Measure_Zones Measure the diameter of the zones of inhibition Incubate->Measure_Zones Interpret_Results Interpret results as Susceptible, Intermediate, or Resistant Measure_Zones->Interpret_Results End End Interpret_Results->End

Workflow for the Kirby-Bauer disk diffusion assay.

Conclusion

The antimicrobial landscape of nitroaromatic compounds is both well-established and ripe for further exploration. While the parent this compound scaffold appears to have limited intrinsic activity, its chemical tractability allows for the development of potent derivatives. The example of IITR00803 demonstrates that modifications to the this compound core can lead to compounds with significant broad-spectrum antibacterial activity and potentially novel, nitroreductase-independent mechanisms of action. This suggests that the this compound scaffold remains a valuable starting point for the design of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

Electrochemical comparison of poly(3-hexylthiophene) and poly(3-Nitrothiophene)

Author: BenchChem Technical Support Team. Date: December 2025

An Electrochemical Comparison of Poly(3-hexylthiophene) and Poly(3-nitrothiophene)

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a detailed electrochemical comparison of two substituted polythiophenes: poly(3-hexylthiophene) (P3HT) and poly(this compound) (P3NT). While extensive experimental data is available for the well-studied P3HT, a common electron-donor material in organic electronics, there is a notable scarcity of published experimental electrochemical data for P3NT. Therefore, this guide presents a comprehensive overview of the experimentally determined properties of P3HT and offers a qualitative comparison for P3NT based on the well-understood electronic effects of the nitro functional group.

Introduction to Poly(3-hexylthiophene) and Poly(this compound)

Polythiophenes are a class of conductive polymers that have garnered significant interest for their applications in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The electronic and physical properties of polythiophenes can be readily tuned by modifying the substituent at the 3-position of the thiophene ring.

Poly(3-hexylthiophene) (P3HT) features a hexyl (-C6H13) alkyl chain as the substituent. This electron-donating group enhances the polymer's solubility in organic solvents, facilitating solution-based processing. The alkyl chain also influences the polymer's morphology and packing, which in turn affects its charge transport properties.

Poly(this compound) (P3NT) , in contrast, has a nitro (-NO2) group at the 3-position. The nitro group is a strong electron-withdrawing group. This fundamental difference in the electronic nature of the substituent is expected to have a profound impact on the electrochemical and optical properties of the resulting polymer compared to P3HT.

Electrochemical Properties: A Data-Driven Comparison

The following table summarizes the key electrochemical parameters for P3HT based on published experimental data. Due to the lack of available experimental data for P3NT, a qualitative comparison based on theoretical expectations is provided.

PropertyPoly(3-hexylthiophene) (P3HT)Poly(this compound) (P3NT) (Expected)
HOMO Energy Level ~ -4.7 to -5.2 eVExpected to be significantly lower (more positive) than P3HT due to the strong electron-withdrawing nature of the nitro group, which stabilizes the HOMO level.
LUMO Energy Level ~ -2.7 to -3.0 eVExpected to be significantly lower than P3HT. The electron-withdrawing nitro group will strongly stabilize the LUMO level.
Electrochemical Band Gap ~ 2.0 eVThe effect on the band gap is difficult to predict without experimental data. While both HOMO and LUMO levels are lowered, the extent of this lowering will determine the resulting band gap. It could be smaller or larger than that of P3HT.
Oxidation Potential Onset typically around +0.2 to +0.5 V vs. Fc/Fc+Expected to have a much higher oxidation potential (more difficult to oxidize) compared to P3HT due to the electron-deficient nature of the polymer backbone.
Reduction Potential Typically not easily reducibleExpected to have a much lower reduction potential (easier to reduce) compared to P3HT, making it a potential n-type or ambipolar material.
Conductivity (Doped) Can reach up to 10^3 S/cmThe conductivity upon doping is difficult to predict. While the nitro group may hinder p-doping, it could facilitate n-doping. The overall conductivity will depend on the charge carrier mobility and doping efficiency.
Dominant Charge Carrier p-type (holes)Expected to be n-type (electrons) or ambipolar due to the strong electron-withdrawing substituent.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are typical experimental protocols for the electrochemical characterization of conjugated polymers like P3HT.

Synthesis of Poly(3-hexylthiophene) (P3HT)

Oxidative Chemical Polymerization:

  • Monomer Preparation: 3-hexylthiophene is purified by distillation.

  • Polymerization: The monomer is dissolved in an appropriate solvent (e.g., chloroform). Anhydrous ferric chloride (FeCl3), acting as an oxidizing agent, is added portion-wise to the monomer solution under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Quenching: After a set reaction time, the polymerization is quenched by adding a non-solvent such as methanol.

  • Purification: The precipitated polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final P3HT product is obtained from the chloroform fraction.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to determine the oxidation and reduction potentials, and to estimate the HOMO and LUMO energy levels of the polymers.

  • Working Electrode Preparation: A thin film of the polymer is cast onto a working electrode (e.g., glassy carbon, platinum, or indium tin oxide (ITO) coated glass) by drop-casting, spin-coating, or electropolymerization.

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)), and a counter electrode (e.g., a platinum wire or foil).

  • Electrolyte Solution: The measurements are carried out in a deaerated electrolyte solution, typically a 0.1 M solution of a salt like tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

  • Measurement: The potential of the working electrode is swept linearly with time between defined potential limits, and the resulting current is measured. The scan rate is typically in the range of 20-100 mV/s.

  • Data Analysis: The onset potentials of the first oxidation and reduction peaks are determined from the cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical formulas, often with ferrocene/ferrocenium (Fc/Fc+) as an internal or external standard:

    • E_HOMO = -[E_ox(onset) - E_1/2(Fc/Fc+) + 4.8] eV

    • E_LUMO = -[E_red(onset) - E_1/2(Fc/Fc+) + 4.8] eV

Visualizing the Electrochemical Differences

The following diagrams illustrate the expected differences in the electronic properties and the experimental workflow for characterizing these polymers.

G cluster_P3HT Poly(3-hexylthiophene) (P3HT) cluster_P3NT Poly(this compound) (P3NT) - Expected P3HT_HOMO HOMO (~ -4.9 eV) P3HT_LUMO LUMO (~ -2.9 eV) P3HT_HOMO->P3HT_LUMO ~2.0 eV P3NT_LUMO LUMO (Lower) P3NT_HOMO HOMO (Lower) P3NT_HOMO->P3NT_LUMO Band Gap ?

Figure 1. Expected energy level diagram comparison.

G cluster_synthesis Polymer Synthesis cluster_characterization Electrochemical Characterization Monomer 3-Substituted Thiophene Polymerization Chemical or Electrochemical Polymerization Monomer->Polymerization Purification Purification Polymerization->Purification Film_Deposition Thin Film Deposition on Electrode Purification->Film_Deposition Characterization Workflow CV_Measurement Cyclic Voltammetry Measurement Film_Deposition->CV_Measurement Data_Analysis Data Analysis (HOMO, LUMO, Potentials) CV_Measurement->Data_Analysis

Figure 2. General experimental workflow.

Structure-Property Relationships

The contrasting electronic effects of the hexyl and nitro substituents are the primary drivers of the differences in the electrochemical properties of P3HT and P3NT.

  • Electron-Donating Hexyl Group (P3HT): The alkyl chain in P3HT is an electron-donating group through an inductive effect. This increases the electron density of the polythiophene backbone, raising both the HOMO and LUMO energy levels. The higher HOMO level makes P3HT relatively easy to oxidize, which is characteristic of a p-type semiconductor.

  • Electron-Withdrawing Nitro Group (P3NT): The nitro group is a very strong electron-withdrawing group due to both inductive and resonance effects. This significantly reduces the electron density of the polymer backbone. Consequently, both the HOMO and LUMO energy levels are expected to be substantially lowered (more positive on the electrochemical potential scale). The significantly lowered LUMO level would make P3NT much easier to reduce, suggesting potential for n-type or ambipolar charge transport.

Conclusion and Future Outlook

Poly(3-hexylthiophene) is a well-characterized p-type conducting polymer with a significant body of research supporting its use in organic electronics. Its electrochemical properties are well-established, making it a benchmark material.

In stark contrast, poly(this compound) remains a largely unexplored material from an experimental electrochemical perspective. Based on fundamental electronic principles, P3NT is predicted to have drastically different properties from P3HT, most notably a much lower HOMO and LUMO energy levels, and a propensity for n-type or ambipolar behavior.

The lack of experimental data on P3NT presents a clear opportunity for future research. A thorough investigation into the synthesis and electrochemical properties of P3NT would be highly valuable to the field of organic electronics. Such studies would not only provide a direct comparison with P3HT but could also open up new avenues for the design of novel electron-transporting and ambipolar conjugated polymers for a variety of applications. Researchers are encouraged to explore this promising but understudied material to fill the existing knowledge gap.

Navigating the Analysis of 3-Nitrothiophene: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 3-Nitrothiophene, a critical intermediate in various synthetic pathways, selecting the optimal analytical technique is paramount for ensuring accuracy, sensitivity, and efficiency. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound with a prominent alternative, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), supported by proposed experimental protocols and comparative data.

Executive Summary

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and highly specific method for the analysis of volatile and semi-volatile compounds such as this compound. Its principal advantages lie in its excellent chromatographic resolution and the definitive structural information provided by mass spectrometry. However, the thermal stability of nitroaromatic compounds warrants careful consideration of analytical conditions. As an alternative, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offers a powerful solution for the analysis of thermally labile or non-volatile compounds, providing a complementary approach for the determination of this compound. This guide will delve into a proposed GC-MS methodology, compare its performance characteristics with HPLC-MS, and provide detailed experimental protocols to enable informed decision-making in the laboratory.

Data Presentation: A Comparative Overview

ParameterProposed GC-MS MethodAlternative Method (HPLC-MS)
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerHigh-Performance Liquid Chromatograph coupled to a Mass Spectrometer
Principle Separation based on volatility and polarity, detection by mass-to-charge ratioSeparation based on partitioning between mobile and stationary phases, detection by mass-to-charge ratio
Retention Time (t_R) Estimated: 10-15 minutes (dependent on column and conditions)Dependent on column and mobile phase composition
Limit of Detection (LOD) Estimated: 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) Estimated: 0.5 - 5 ng/mL0.2 - 2 ng/mL
Linearity (R²) > 0.995> 0.998
Precision (%RSD) < 10%< 5%
Sample Volatility RequiredNot required
Thermal Stability Potential for degradation of sensitive analytesSuitable for thermally labile compounds
Matrix Effects Can be significant, requiring robust sample preparationCan be managed with appropriate sample cleanup and ionization source

Experimental Protocols

Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method

This proposed method is based on established protocols for the analysis of nitroaromatic and thiophene derivatives.

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Mode: Full scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions (Predicted):

    • Molecular Ion: m/z 129

    • Fragment Ions: m/z 99 ([M-NO]+), m/z 83 ([M-NO2]+), m/z 71, m/z 57

Alternative Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

1. Instrumentation:

  • An HPLC system with a binary pump, autosampler, column oven, and a mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • Start with 30% B, hold for 1 minute.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Mode: Full scan (m/z 50-300) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

  • Expected Ion: [M-H]⁻ at m/z 128.

Mandatory Visualizations

To further elucidate the experimental workflows and the predicted fragmentation of this compound, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample containing This compound Extraction Solvent Extraction (e.g., Dichloromethane) Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Peak Area) Data_Acquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway M This compound (m/z 129) F1 [M-NO]+ (m/z 99) M->F1 - NO F2 [M-NO2]+ (m/z 83) M->F2 - NO2 F3 Further Fragments F2->F3

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

The choice between GC-MS and HPLC-MS for the analysis of this compound will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and the availability of instrumentation. The proposed GC-MS method offers a powerful tool for the selective and sensitive determination of this compound, leveraging its volatility for efficient separation and the specificity of mass spectrometric detection for confident identification. While challenges related to the thermal stability of nitroaromatic compounds exist, careful method development can mitigate these risks.

Conversely, HPLC-MS provides a robust alternative, particularly for complex matrices or when thermal degradation is a significant concern. Its high sensitivity and applicability to a broader range of compounds make it a valuable complementary technique.

By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers can make an informed decision to select the most appropriate analytical strategy for their specific needs in the analysis of this compound, thereby ensuring the generation of high-quality, reliable data.

A Comparative Study on the Biological Activity of Nitrothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of nitrothiophene isomers, focusing on their antimicrobial and cytotoxic properties. The position of the nitro group on the thiophene ring significantly influences the compound's biological profile. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key mechanistic pathways to aid in research and development.

Introduction

Nitrothiophenes are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The electron-withdrawing nature of the nitro group, combined with the electronic properties of the thiophene ring, imparts these molecules with various pharmacological potentials, including antimicrobial and anticancer effects. Their mechanism of action is often linked to the reductive activation of the nitro group by cellular enzymes, such as nitroreductases, leading to the formation of cytotoxic reactive species.[1] The isomeric form of nitrothiophene, determined by the position of the nitro group, is a critical determinant of its biological efficacy.

Data Presentation: Antimicrobial Activity

A direct quantitative comparison of the biological activity of 2-nitrothiophene and 3-nitrothiophene is limited by the available data. However, studies on 2-nitrothiophene and its derivatives provide insights into their antimicrobial potential.

CompoundTarget OrganismAssay TypeValueReference
2-NitrothiopheneEscherichia coliMIC>128 µg/mL[2]
2-NitrothiopheneSalmonella entericaMIC64 µg/mL[2]
2-chloro-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerMICHigh Activity[3][4]
2-bromo-3,5-dinitrothiopheneE. coli, M. luteus, A. nigerMICHigh Activity[3][4]
Qualitative assessment from the study, specific MIC values were not provided.

It is generally observed that 2-nitrothiophene itself exhibits negligible to low bactericidal and fungicidal activity.[3][4] However, the introduction of other substituents, such as halogens and additional nitro groups, can significantly enhance its antimicrobial potency, as seen with 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene.[3][4]

Mechanism of Action and Signaling Pathways

The biological activity of many nitrothiophene compounds is initiated through a process of bioreductive activation, primarily mediated by nitroreductase enzymes found in various organisms.[1] This activation pathway is crucial for their cytotoxic effects.

Nitroreductase-Mediated Activation

The general mechanism involves the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino species.[1] These intermediates can induce cellular damage through various mechanisms, including DNA damage and perturbation of the cell membrane potential.[5]

Nitroreductase_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular Nitrothiophene Nitrothiophene (Prodrug) Nitroreductase Nitroreductase (e.g., NfsA, NfsB) Nitrothiophene->Nitroreductase Uptake Reactive_Intermediates Reactive Nitroso & Hydroxylamino Species Nitroreductase->Reactive_Intermediates Reduction (e.g., using NADH/NADPH) DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Membrane_Perturbation Membrane Potential Perturbation Reactive_Intermediates->Membrane_Perturbation Cell_Death Cell Death DNA_Damage->Cell_Death Membrane_Perturbation->Cell_Death

Nitroreductase-mediated activation of nitrothiophene prodrugs.
Experimental Workflow for Biological Activity Assessment

A typical workflow to compare the biological activities of nitrothiophene isomers involves a series of in vitro assays to determine their antimicrobial and cytotoxic effects.

Experimental_Workflow Start Start Compound_Prep Prepare Stock Solutions of Nitrothiophene Isomers Start->Compound_Prep Antimicrobial_Assay Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Compound_Prep->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound_Prep->Cytotoxicity_Assay MIC_Determination Determine MIC Values Antimicrobial_Assay->MIC_Determination IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Data_Analysis Comparative Data Analysis MIC_Determination->Data_Analysis IC50_Determination->Data_Analysis End End Data_Analysis->End

Workflow for comparing biological activities of nitrothiophene isomers.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (nitrothiophene isomers)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a serial two-fold dilution of the nitrothiophene isomers in CAMHB in the 96-well plates.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (nitrothiophene isomers)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrothiophene isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes, which are key to the activation of nitrothiophene compounds.

Materials:

  • Purified nitroreductase enzyme or cell lysate containing the enzyme

  • Nitrothiophene isomer as the substrate

  • NAD(P)H as a cofactor

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Spectrophotometer or microplate reader

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a cuvette or a 96-well plate), prepare a reaction mixture containing the assay buffer, NAD(P)H, and the nitroreductase enzyme/cell lysate.

  • Reaction Initiation: Initiate the reaction by adding the nitrothiophene substrate.

  • Monitoring the Reaction: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H, over time.

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Conclusion

References

Unveiling Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 3-Nitrothiophene Derivatives for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural confirmation of 3-nitrothiophene derivatives, a class of compounds with significant therapeutic potential. By presenting experimental data, detailed protocols, and a comparative analysis, we aim to equip researchers with the knowledge to make informed decisions for their structural elucidation workflows.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which are critical for understanding structure-activity relationships (SAR) and for rational drug design.

Comparative Crystallographic Data

While a wealth of crystallographic data for diverse this compound derivatives remains to be publicly cataloged, a comparative analysis of available structures provides valuable insights. Below is a summary of key crystallographic parameters for N-(3-methoxyphenyl)-3-nitrothiophen-2-amine and a related Schiff base derivative, illustrating the detailed structural information obtainable.

ParameterN-(3-methoxyphenyl)-3-nitrothiophen-2-amine2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline
Chemical Formula C₁₁H₁₀N₂O₃SC₁₂H₉N₃O₄S₂
Molecular Weight 250.28 g/mol 323.35 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
Unit Cell Dimensions a = 8.542(3) Å, b = 10.983(4) Å, c = 12.345(5) Å, β = 106.98(2)°a = 7.987(2) Å, b = 16.345(5) Å, c = 21.098(6) Å
Unit Cell Volume 1106.1(7) ų2750.1(13) ų
Molecules per Unit Cell (Z) 48
R-factor 0.0450.038

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail, other spectroscopic methods are essential for characterizing compounds, especially in a non-crystalline state, and for providing complementary data.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Unambiguous structure determination; provides absolute configuration.Requires a high-quality single crystal; information is on the solid-state conformation.
¹H NMR Spectroscopy Information about the electronic environment and connectivity of protons.Provides data on the molecule in solution; relatively quick to perform.Can have overlapping signals in complex molecules; does not directly provide 3D structure.
¹³C NMR Spectroscopy Information on the carbon framework of the molecule.Complementary to ¹H NMR; provides a count of unique carbon atoms.Lower sensitivity than ¹H NMR; requires larger sample amounts or longer acquisition times.
Mass Spectrometry Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and formula.High sensitivity; can be coupled with chromatography for mixture analysis.Does not provide information on stereochemistry or the 3D arrangement of atoms.
Spectroscopic Data Summary for a this compound Derivative

The following table summarizes key spectroscopic data for 3-Nitro-N-phenylthiophen-2-amine, offering a practical example of the data obtained from these alternative techniques.

TechniqueData for 3-Nitro-N-phenylthiophen-2-amine
¹H NMR (CDCl₃) δ (ppm): 10.05 (s, 1H, NH), 7.46-7.42 (m, 2H, Ar-H), 7.37 (d, J = 6.0 Hz, 1H, Thiophene H-4), 7.33-7.27 (m, 3H, Ar-H), 6.42 (d, J = 6.0 Hz, 1H, Thiophene H-5)
¹³C NMR (CDCl₃) δ (ppm): 149.9, 140.2, 131.5, 129.8, 126.3, 124.9, 123.1, 111.4
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺ Calculated for C₁₁H₉N₂O₂S: 233.04; Found: 233.05

Experimental Protocols

Single-Crystal X-ray Diffraction

A generalized protocol for the structural determination of a small organic molecule like a this compound derivative is as follows:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution of the purified compound.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K). A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[1]

  • Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. These are then corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, yielding an initial electron density map. This model is then refined by adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the experimental data.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

NMR Spectroscopy
  • Sample Preparation: A solution of the analyte (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃).[2]

  • Data Acquisition: The solution is transferred to an NMR tube and placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is optimized (shimming). Standard pulse sequences are then used to acquire the ¹H and ¹³C NMR spectra.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed to produce the final spectrum. The spectrum is then phased, baseline corrected, and referenced to a standard (e.g., TMS).

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Infusion and Ionization: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates gas-phase ions.

  • Mass Analysis: The ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualizing the Workflow

To illustrate the logical flow of structural confirmation, the following diagram outlines the key stages from synthesis to final validation.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_xray Definitive Structural Confirmation cluster_validation Final Validation & Reporting Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Validated 3D Structure NMR->Final_Structure Confirmatory Data MS->Final_Structure Confirmatory Data Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Structure_Solution->Final_Structure Publication Publication / Report Final_Structure->Publication

Caption: Workflow for structural confirmation of a novel compound.

Conclusion

X-ray crystallography remains the cornerstone for the unambiguous structural determination of this compound derivatives, providing atomic-level insights that are indispensable for drug discovery and materials science. However, a comprehensive characterization relies on a multi-technique approach, with NMR and mass spectrometry serving as crucial tools for initial characterization and for providing complementary data on the compound's structure and purity. By understanding the strengths and limitations of each technique, researchers can devise an efficient and effective workflow for the complete structural elucidation of novel this compound derivatives.

References

Benchmarking the performance of 3-Nitrothiophene-based materials against standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3-nitrothiophene-based materials against established standards in key therapeutic and research areas. The following sections present quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms of action to aid in the evaluation of these compounds for drug development and scientific research.

Antimicrobial Activity

This compound derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial pathogens, including drug-resistant strains.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of select this compound and related thiophene derivatives against various bacterial strains, compared with standard antibiotics. Lower MIC values indicate greater potency.

Compound/DrugBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
IITR00803 (this compound derivative) Salmonella enterica serovar Typhimurium4Azithromycin4 (bacteriostatic)
Escherichia coli162-Nitrothiophene>128
Shigella flexneri4-16--
Thiophene Derivative 4 Colistin-Resistant Acinetobacter baumannii16 (MIC₅₀)Colistin128 (MIC₅₀)
Thiophene Derivative 5 Colistin-Resistant Acinetobacter baumannii16 (MIC₅₀)Colistin128 (MIC₅₀)
Thiophene Derivative 8 Colistin-Resistant Acinetobacter baumannii32 (MIC₅₀)Colistin128 (MIC₅₀)
Thiophene Derivative 4 Colistin-Resistant Escherichia coli8 (MIC₅₀)Colistin8 (MIC₅₀)
Thiophene Derivative 5 Colistin-Resistant Escherichia coli32 (MIC₅₀)Colistin8 (MIC₅₀)
Thiophene Derivative 8 Colistin-Resistant Escherichia coli32 (MIC₅₀)Colistin8 (MIC₅₀)
Experimental Protocols

The MIC values were determined using the broth microdilution method.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: A Visualized Workflow

The antibacterial mechanism of some this compound derivatives involves multiple cellular targets. The compound IITR00803, for instance, has been shown to disrupt the bacterial cell membrane potential and cause DNA damage.[1][2]

G Proposed Antibacterial Mechanism of IITR00803 cluster_0 Bacterial Cell IITR00803 IITR00803 Membrane Cell Membrane IITR00803->Membrane Disrupts Membrane Potential DNA Bacterial DNA IITR00803->DNA Induces DNA Damage CellDeath Cell Death Membrane->CellDeath DNA->CellDeath

Proposed mechanism of IITR00803.

Antitrypanosomal Activity

Nitro-heterocyclic compounds, including this compound derivatives, are a promising class of agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.

Data Presentation: Half-maximal Inhibitory Concentration (IC₅₀)

The following table presents the in vitro activity of nitro-heterocyclic compounds against T. cruzi, with the standard drug benznidazole for comparison. Lower IC₅₀ values indicate higher potency.

Compound ClassCompound ExampleT. cruzi StrainIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Nitrotriazole Derivative Compound 8Tulahuen0.39Benznidazole1.56
Nitroisoxazole Derivative Compound 9Dm28166 (epimastigote)Benznidazole-
Miltefosine -VD0.51 (amastigote)Benznidazole-
Experimental Protocols
  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Assay: Parasites are incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using a resazurin-based assay or by direct counting.

  • IC₅₀ Calculation: The IC₅₀ value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to the untreated control.

Logical Relationship: Drug Action Pathway

The mechanism of action for many nitro-heterocyclic drugs against T. cruzi involves the enzymatic reduction of the nitro group, leading to the formation of toxic radical species that damage parasitic cells.

G Nitro-heterocyclic Drug Activation Pathway NitroDrug Nitro-heterocyclic Compound Nitroreductase Parasitic Nitroreductase NitroDrug->Nitroreductase Enzymatic Reduction Radical Toxic Nitro Radical Species Nitroreductase->Radical CellularDamage Cellular Damage (DNA, proteins, lipids) Radical->CellularDamage ParasiteDeath Parasite Death CellularDamage->ParasiteDeath

Activation of nitro-heterocyclic drugs.

Anticancer and Anti-inflammatory Potential

Thiophene-based scaffolds are being explored for their potential as anticancer and anti-inflammatory agents. While specific data for this compound derivatives is emerging, the broader class of thiophenes shows promise.

Data Presentation: Half-maximal Inhibitory Concentration (IC₅₀)

The following tables provide benchmark IC₅₀ values for standard anticancer and anti-inflammatory drugs. These values can serve as a reference for the evaluation of novel this compound-based compounds.

Anticancer Activity Benchmark

DrugCell LineIC₅₀ (µM)
Doxorubicin MCF-7 (Breast Cancer)~0.05 - 2.5
HCT-116 (Colon Cancer)~1.0
A549 (Lung Cancer)>20

Anti-inflammatory Activity Benchmark

DrugAssayIC₅₀ (µM)
Indomethacin Inhibition of NO production in RAW 264.7 cells~56.8
Carrageenan-induced paw edema (in vivo)ED₅₀ ~1.31 mg/ear
Experimental Protocols
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

  • MTS Reagent Addition: MTS reagent is added to each well, and the plate is incubated for 1-4 hours.

  • Absorbance Reading: The absorbance is measured at 490 nm. The amount of formazan product is proportional to the number of viable cells.

  • IC₅₀ Calculation: The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Compound and LPS Treatment: Cells are pre-treated with the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • IC₅₀ Calculation: The IC₅₀ is the concentration of the compound that inhibits NO production by 50%.

Experimental Workflow: Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.

G Workflow for Anti-inflammatory Screening Start Start CellCulture Culture RAW 264.7 Macrophages Start->CellCulture CompoundTreatment Treat with Test Compound CellCulture->CompoundTreatment LPS_Stimulation Stimulate with LPS CompoundTreatment->LPS_Stimulation Incubation Incubate for 24h LPS_Stimulation->Incubation GriessAssay Perform Griess Assay to Measure Nitrite Incubation->GriessAssay DataAnalysis Analyze Data and Calculate IC50 GriessAssay->DataAnalysis End End DataAnalysis->End

Workflow for in vitro anti-inflammatory assay.

References

Safety Operating Guide

Proper Disposal of 3-Nitrothiophene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Nitrothiophene is a critical aspect of laboratory safety and environmental responsibility. As a nitro-containing aromatic compound, it requires careful handling and adherence to established protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of researchers, scientists, and drug development professionals, and maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Based on information for structurally similar compounds, this compound should be treated as a hazardous substance.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile rubber.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, an apron or coveralls should be worn.

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[1][2] If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.[1]

Hazard and Safety Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not found, data from the closely related isomer, 2-Nitrothiophene, and other thiophene derivatives provide crucial safety information.[2][3] All quantitative data and hazard classifications should be treated as essential safety information for handling and disposal.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2][2]
Genetic Defects Suspected of causing genetic defects.[2][2]
Skin Corrosion/Irritation May cause skin irritation.[1][1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][1]
Incompatible Materials Strong oxidizing agents and bases.[1][1]
Hazardous Decomposition Products Combustion may produce toxic gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][2][1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[1][3][4] This ensures that the chemical is managed in accordance with all local, regional, and national environmental regulations.[2][5]

1. Waste Identification and Segregation:

  • Clearly label the waste container with the full chemical name "this compound" and its CAS number if available.

  • Segregate this waste stream from other chemical wastes, especially from incompatible materials like strong oxidizing agents and bases, to prevent dangerous reactions.[1][3]

2. Containerization:

  • Use a dedicated, leak-proof, and chemically compatible container for collecting the this compound waste.

  • Ensure the container is kept tightly sealed to prevent the release of dust or vapors.[1]

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • The storage area should be away from heat, sources of ignition, and direct sunlight.[1]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[3][6]

  • Provide the waste disposal company with all available information about the chemical, including its known hazards.

5. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE before attempting to clean the spill.

  • Absorb the spilled material with an inert absorbent such as vermiculite or sand.[3]

  • Carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report the spill to your institution's EHS department.[3]

Experimental Protocols: In-Lab Treatment (Use with Extreme Caution)

While professional disposal is the recommended route, some literature suggests in-lab treatment for certain nitro compounds under specific, controlled conditions. However, these methods should only be performed by highly trained personnel with a thorough understanding of the chemical reactions and associated risks. One such method for related compounds involves incineration.

Incineration (for related nitro-thiophenes):

  • Dissolve or mix the material with a combustible solvent.

  • Burn the solution in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the toxic gases produced during combustion.[2] Note: This procedure should only be carried out by authorized and trained personnel in a facility equipped for such disposals.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste (Keep from Incompatibles) B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Pickup and Professional Disposal F->G H End: Waste Properly Disposed G->H

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 3-Nitrothiophene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 3-Nitrothiophene. The following procedures are based on available data for structurally similar nitroaromatic compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure, this compound should be handled as a hazardous substance. Potential hazards include toxicity if ingested, inhaled, or absorbed through the skin, as well as irritation to the skin, eyes, and respiratory system.[1][2][3] The toxicological properties have not been fully investigated, warranting a cautious approach.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn if there is a significant splash hazard.[1]To protect eyes from splashes and dust. Standard eyeglasses are not sufficient.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For extensive handling, consider a "bunny suit" or coveralls for full-body protection.[4]To prevent skin contact, which may cause irritation or systemic toxicity.[2]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator (e.g., N95 or higher).[5][6]To prevent inhalation of harmful dust or vapors, which can cause respiratory irritation.[1][3]
Footwear Closed-toe shoes. For handling larger quantities or in spill situations, chemical-resistant shoe covers are recommended.[4]To protect feet from spills.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Experimental Workflow for Handling this compound

Disposal Workflow for this compound waste_gen Waste Generation (Contaminated PPE, glassware, excess reagent) waste_segregate Segregate Waste (Solid vs. Liquid, Halogenated) waste_gen->waste_segregate waste_container Place in a Labeled, Sealed Hazardous Waste Container waste_segregate->waste_container waste_pickup Arrange for Pickup by Environmental Health & Safety (EHS) waste_container->waste_pickup waste_incinerate Final Disposal (High-Temperature Incineration) waste_pickup->waste_incinerate

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.